molecular formula C26H43NO6 B8055514 Glycocholic acid-d4

Glycocholic acid-d4

货号: B8055514
分子量: 469.6 g/mol
InChI 键: RFDAIACWWDREDC-WZQUIQSLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glycocholic acid-d4 is a useful research compound. Its molecular formula is C26H43NO6 and its molecular weight is 469.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i8D2,10D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDAIACWWDREDC-WZQUIQSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001339959
Record name Glycocholic-2,2,4,4-d4 Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001339959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201918-15-1
Record name Glycocholic-2,2,4,4-d4 Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001339959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isotopic Purity of Glycocholic Acid-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Glycocholic acid-d4 (Deuterated Glycocholic acid), a critical internal standard for quantitative mass spectrometry applications in metabolic research and drug development. This document summarizes commercially available purity specifications, outlines the methodologies for isotopic purity determination, and presents a logical workflow for its application.

Introduction to this compound

This compound is a stable isotope-labeled derivative of glycocholic acid, a primary conjugated bile acid. The incorporation of four deuterium (B1214612) atoms creates a mass shift, allowing it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry. This property makes it an ideal internal standard for isotope dilution mass spectrometry, enabling precise and accurate quantification of glycocholic acid in complex biological matrices. The accuracy of such quantification is directly dependent on the isotopic purity of the deuterated standard.

Isotopic and Chemical Purity Data

The isotopic and chemical purity of commercially available this compound can vary between suppliers and even between different batches from the same supplier. Researchers should always refer to the batch-specific Certificate of Analysis (COA) for precise specifications. Below is a summary of typical purity specifications from various vendors.

Supplier Product Name Isotopic Purity Specification Chemical Purity Specification Notes
Sigma-Aldrich Glycocholic-2,2,4,4-d4 acid98 atom % D[1]98% (CP)[1]CP = Chemically Pure
Cayman Chemical This compound≥99% deuterated forms (d1-d4)[2]>95%For MaxSpec® Standard
Cambridge Isotope Laboratories Glycocholic acid (2,2,4,4-D₄, 98%)98%96% (contains 4% water)[3]
MedChemExpress This compoundNot specified99.38%
Avanti Polar Lipids This compoundNot specified>99% (MS)Purity determined by mass spectrometry

Note: The term "atom % D" refers to the percentage of deuterium atoms at the labeled positions. A detailed isotopic distribution (i.e., the relative abundance of d0, d1, d2, d3, and d4 species) is typically provided in the batch-specific Certificate of Analysis.

Experimental Protocol for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound is predominantly performed using high-resolution liquid chromatography-mass spectrometry (LC-MS).

Principle

The fundamental principle involves the chromatographic separation of the analyte from any potential interferences, followed by mass spectrometric analysis to determine the relative abundance of each isotopologue (d0, d1, d2, d3, d4).

Methodology
  • Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, at a concentration appropriate for LC-MS analysis.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of an acid modifier like formic acid, is common.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is standard.

    • Injection Volume: A small injection volume (e.g., 1-5 µL) is used.

  • Mass Spectrometric Analysis:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is effective for bile acids.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is required to resolve the different isotopologues.

    • Data Acquisition: Data is acquired in full scan mode to capture the entire isotopic cluster of the deprotonated molecule [M-H]⁻.

  • Data Analysis:

    • The mass spectrum of the this compound peak is extracted.

    • The peak areas for each isotopologue (d0, d1, d2, d3, and d4) are integrated.

    • The isotopic purity is calculated as the percentage of the d4 isotopologue relative to the sum of all isotopologues.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes related to the use and analysis of this compound.

Isotopic_Purity_Determination_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A This compound Standard B Dissolution in Solvent (e.g., Methanol) A->B C LC Separation (C18 Column) B->C D Mass Spectrometry (High Resolution) C->D E Extract Mass Spectrum D->E F Integrate Isotopologue Peaks (d0, d1, d2, d3, d4) E->F G Calculate Isotopic Purity F->G Isotope_Dilution_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Biological Sample (e.g., Plasma, Serum) B Add Known Amount of This compound (Internal Standard) A->B C Sample Extraction (e.g., Protein Precipitation, SPE) B->C D LC Separation C->D E Tandem Mass Spectrometry (MRM) D->E F Measure Peak Area Ratio (Endogenous Analyte / Internal Standard) E->F G Calculate Concentration of Endogenous Glycocholic acid F->G

References

Synthesis and Characterization of Glycocholic Acid-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Glycocholic acid-d4 (GCA-d4), a deuterated internal standard crucial for the accurate quantification of endogenous glycocholic acid in biological matrices. This document details the synthetic pathways, analytical characterization methods, and provides structured data and experimental protocols for laboratory use.

Introduction

Glycocholic acid is a primary conjugated bile acid formed in the liver through the conjugation of cholic acid with glycine (B1666218).[1][2] It plays a vital role in the emulsification and absorption of dietary fats and lipids.[1][2] Glycocholic acid and other bile acids also function as signaling molecules, activating nuclear receptors like the farnesoid X receptor (FXR) and membrane-bound receptors such as TGR5, thereby regulating their own synthesis and influencing broader metabolic pathways.[3][4]

This compound is the deuterated form of glycocholic acid, where four hydrogen atoms on the cholic acid backbone have been replaced by deuterium (B1214612) atoms.[1] This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The use of a stable isotope-labeled internal standard like GCA-d4 is the gold standard for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[6]

Synthesis of this compound

The synthesis of this compound involves the conjugation of Cholic acid-d4 with glycine. While specific proprietary synthesis protocols are not publicly detailed, a representative synthesis can be described based on established methods for bile acid conjugation, such as the mixed anhydride (B1165640) method.[7][8][9] The deuteration is on the cholic acid moiety at the 2, 2, 4, and 4 positions.[10]

Synthesis Workflow

The following diagram illustrates a probable synthetic workflow for this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound CA_d4 Cholic Acid-d4 Mixed_Anhydride Mixed Anhydride Intermediate CA_d4->Mixed_Anhydride  Base, Alkyl Chloroformate  in Acetone (B3395972)/Water Glycine_ester Glycine Ethyl Ester GCA_d4_ester This compound Ethyl Ester Glycine_ester->GCA_d4_ester Aminolysis Mixed_Anhydride->GCA_d4_ester GCA_d4 This compound GCA_d4_ester->GCA_d4 Hydrolysis (e.g., NaOH) Purification Purification (e.g., Crystallization) GCA_d4->Purification

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocol: Mixed Anhydride Method (Representative)

This protocol is a representative procedure based on methods for synthesizing non-deuterated glycocholic acid and should be adapted and optimized for specific laboratory conditions.

Materials:

Procedure:

  • Formation of the Mixed Anhydride:

    • Suspend Cholic Acid-d4 in a mixture of acetone and water.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Add triethylamine to the suspension to act as a base.

    • Slowly add ethyl chloroformate to the reaction mixture while maintaining the temperature between 0 and 5 °C to form the mixed anhydride.

    • Stir the mixture for 15-20 minutes at 0-5 °C.

  • Aminolysis:

    • In a separate flask, prepare an aqueous solution of glycine ethyl ester from its hydrochloride salt by neutralizing it with a base.

    • Add the aqueous solution of glycine ethyl ester to the mixed anhydride suspension.

    • Allow the reaction to stir for approximately 12 hours. The product, this compound ethyl ester, will precipitate out of the solution.

    • Filter the suspension and wash the solid product with a mixture of water and acetone.

  • Hydrolysis:

    • Dissolve the obtained this compound ethyl ester in an aqueous solution of sodium hydroxide.

    • Stir the mixture at room temperature for about 12 hours to facilitate hydrolysis.

    • Adjust the pH of the solution to between 7.0 and 7.5 with hydrochloric acid.

    • Wash the aqueous solution with ethyl acetate to remove any unreacted starting material or byproducts.

    • Adjust the pH of the aqueous solution to between 2.0 and 2.5 with hydrochloric acid to precipitate the final product, this compound.

  • Purification:

    • Filter the precipitated this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system to achieve high purity.

    • Dry the purified product under vacuum.

Characterization of this compound

The identity, purity, and isotopic enrichment of synthesized this compound are confirmed using a combination of analytical techniques.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Formal Name N-[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine[3][4]
CAS Number 1201918-15-1[3][4]
Molecular Formula C₂₆H₃₉D₄NO₆[3][4]
Formula Weight 469.7 g/mol [3][4]
Appearance White to off-white solid[5]
Purity ≥99% deuterated forms (d₁-d₄)[3][4]
Isotopic Purity 98 atom % D[10]
Solubility DMF: 10 mg/mL, DMSO: 10 mg/mL, Ethanol: 1 mg/mL[3][4]
Storage Temperature -20°C[3]
Spectroscopic and Chromatographic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

  • ¹H NMR: The ¹H NMR spectrum is expected to be very similar to that of non-deuterated glycocholic acid, with the key difference being the absence of signals corresponding to the protons at the 2 and 4 positions of the cholic acid steroid nucleus. The characteristic signals for the glycine moiety and other protons on the steroid ring should be present.

  • ¹³C NMR: The ¹³C NMR spectrum should show signals corresponding to all 26 carbon atoms. The signals for the deuterated carbons (C2 and C4) may be broadened or show a characteristic triplet fine structure due to C-D coupling. The chemical shifts for the other carbons should be consistent with the structure of glycocholic acid.[11][12]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound.

  • Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ is observed. For this compound, this would correspond to an m/z of approximately 468.3. The mass shift of +4 compared to the non-deuterated analog confirms the incorporation of four deuterium atoms.[10]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides structural information. A common fragmentation for glycine-conjugated bile acids is the loss of the glycine moiety, resulting in a product ion at m/z 74.[13]

3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of this compound. A reversed-phase C18 column is typically used with a gradient elution of an acidified aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol. The purity is determined by the peak area percentage of the main component.

Application in Quantitative Analysis

This compound is primarily used as an internal standard for the quantification of endogenous glycocholic acid in biological samples like serum, plasma, and feces by LC-MS/MS.[13][14][15]

Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of glycocholic acid using this compound as an internal standard.

Analytical_Workflow cluster_analysis Quantitative Analysis Workflow cluster_prep Preparation Methods Sample Biological Sample (e.g., Serum) Spike Spike with GCA-d4 Internal Standard Sample->Spike Preparation Sample Preparation Spike->Preparation PPT Protein Precipitation SPE Solid-Phase Extraction LLE Liquid-Liquid Extraction LC_MS LC-MS/MS Analysis PPT->LC_MS SPE->LC_MS LLE->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification of Endogenous GCA Data_Processing->Quantification

Caption: A typical workflow for the quantification of glycocholic acid.

Experimental Protocol: Quantification in Human Serum by LC-MS/MS

This protocol provides a general procedure for the quantification of glycocholic acid in human serum.

Materials:

  • Human serum samples

  • This compound internal standard working solution (in methanol)

  • Glycocholic acid calibration standards (in methanol)

  • Acetonitrile (ice-cold)

  • Methanol

  • Water (LC-MS grade)

  • Formic acid

  • Microcentrifuge tubes

  • LC-MS/MS system with an ESI source

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of serum into a microcentrifuge tube.

    • Add 10 µL of the this compound internal standard working solution.

    • Add 140 µL of ice-cold acetonitrile to precipitate proteins.[13]

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (Representative):

      • Column: Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm) or equivalent.[15]

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% formic acid.

      • Gradient Elution: A suitable gradient to separate glycocholic acid from other bile acids and matrix components.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40-50 °C.[13][15]

      • Injection Volume: 10 µL.[13][15]

    • Mass Spectrometry Conditions (Representative):

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Glycocholic acid: Precursor ion (m/z) -> Product ion (m/z)

        • This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., 468.3 -> 74)

  • Data Analysis:

    • Create a calibration curve by plotting the peak area ratio of the glycocholic acid calibrators to the this compound internal standard against the concentration of the calibrators.

    • Determine the concentration of glycocholic acid in the serum samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of glycocholic acid using this compound.

ParameterTypical Value/RangeReference(s)
Calibration Curve Range 1 - 1000 ng/mL[15]
LLOQ 1 ng/mL[15]
Inter-assay Precision (%CV) < 10%[15]
Accuracy Within ±15% of nominal[13]

Conclusion

This compound is an indispensable tool for researchers and scientists in the fields of metabolomics, clinical diagnostics, and drug development. Its synthesis, while requiring careful control of reaction conditions, can be achieved through established chemical methods. Thorough characterization using NMR, MS, and HPLC ensures its identity, purity, and suitability as an internal standard. The use of this compound in LC-MS/MS assays allows for the reliable and accurate quantification of endogenous glycocholic acid, facilitating a deeper understanding of its role in health and disease.

References

Decoding the Certificate of Analysis for Glycocholic Acid-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the data and methodologies typically found on a Certificate of Analysis (CoA) for Glycocholic acid-d4. Understanding the CoA is critical for ensuring the quality, identity, and purity of this deuterated internal standard, which is essential for accurate bioanalytical studies. This guide details the experimental protocols used to generate the data and includes visualizations of key processes to aid in comprehension.

Overview of this compound

This compound is a deuterated form of glycocholic acid, a primary conjugated bile acid. In glycocholic acid, the amino acid glycine (B1666218) is conjugated to cholic acid.[1] The deuterium (B1214612) labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous glycocholic acid in biological matrices.[2]

Molecular Structure:

Figure 1: Molecular Structure of this compound a This compound

Caption: Figure 1: Molecular Structure of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data presented on a typical CoA for this compound.

Table 1: Identification and Physical Properties

ParameterSpecification
Molecular Formula C₂₆H₃₉D₄NO₆
Molecular Weight 469.7 g/mol
CAS Number 1201918-15-1
Appearance White to off-white solid
Solubility Soluble in Methanol (B129727), DMSO

Table 2: Quality Control Specifications

TestMethodSpecification
Chemical Purity HPLC≥95%
Isotopic Purity Mass Spectrometry≥99% Deuterated forms (d₁-d₄)
Isotopic Enrichment Mass Spectrometry≥98 atom % D
Residual Solvents Headspace GC-MSMeets USP <467> limits
Identity ¹H-NMR, Mass SpectrometryConforms to structure

Experimental Protocols

This section details the methodologies used to determine the specifications outlined in the CoA.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is determined by HPLC, which separates the main compound from any impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is used.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically employed.[3]

  • Mobile Phase: A gradient elution is often used with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like methanol or acetonitrile (B52724).[3][4]

  • Detection: UV detection is commonly performed at a low wavelength, such as 200 nm or 205 nm, as bile acids lack a strong chromophore.[3] Alternatively, an ELSD can be used for more universal detection of non-volatile analytes.[4]

  • Quantification: The purity is calculated by the area percentage of the main peak relative to the total peak area in the chromatogram.

Isotopic Purity and Enrichment by Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight and determining the isotopic purity and enrichment of this compound.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer, often coupled with liquid chromatography (LC-MS), is used.[5]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is common for bile acids.

  • Sample Preparation: The sample is typically dissolved in a suitable solvent, and for biological matrices, a protein precipitation step with a solvent like acetonitrile is performed.[6]

  • Isotopic Purity Analysis: The mass spectrum will show a distribution of isotopologues (d₀ to d₄). The isotopic purity is determined by the percentage of the deuterated forms (d₁-d₄) relative to the total amount of all forms.

  • Isotopic Enrichment Calculation: The isotopic enrichment is a measure of the percentage of deuterium atoms at the labeled positions. It is calculated from the mass spectral data by comparing the measured isotope distribution to the theoretical distribution for different enrichment levels.[7]

Residual Solvent Analysis by Headspace Gas Chromatography-Mass Spectrometry (Headspace GC-MS)

This analysis quantifies any residual organic solvents from the synthesis and purification process, ensuring they are below the safety limits defined by pharmacopeias.

Methodology:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler is used, following the principles of USP <467>.[8][9]

  • Sample Preparation: A precisely weighed amount of the this compound is placed in a headspace vial and dissolved in a suitable high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[10] The vial is then heated to allow the volatile residual solvents to partition into the headspace gas.

  • Analysis: A sample of the headspace gas is injected into the GC-MS system. The components are separated based on their boiling points and identified by their mass spectra.

  • Quantification: The amount of each residual solvent is determined by comparing its peak area to that of a known standard.

Identity Confirmation by ¹H-NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of this compound.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent, such as methanol-d₄.

  • Analysis: The ¹H-NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is compared to the known spectrum of glycocholic acid, with the key difference being the absence of signals corresponding to the positions of deuterium incorporation.

Visualizing Key Processes

The following diagrams illustrate the analytical workflow for generating a CoA and the metabolic pathway of glycocholic acid.

Figure 2: Analytical Workflow for CoA Generation cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Review cluster_3 CoA Generation Sample This compound Batch Prep Sample Preparation for Each Analysis Sample->Prep HPLC HPLC for Chemical Purity Prep->HPLC MS Mass Spectrometry for Isotopic Purity & Enrichment Prep->MS GCMS Headspace GC-MS for Residual Solvents Prep->GCMS NMR ¹H-NMR for Identity Prep->NMR Data Data Processing and Calculation HPLC->Data MS->Data GCMS->Data NMR->Data Review Quality Control Review Data->Review CoA_Gen Automated CoA Generation Review->CoA_Gen Final_CoA Final Certificate of Analysis CoA_Gen->Final_CoA

Caption: Figure 2: A typical workflow for generating a Certificate of Analysis.

Figure 3: Biosynthesis of Glycocholic Acid Cholesterol Cholesterol Cholic_Acid Cholic Acid (Primary Bile Acid) Cholesterol->Cholic_Acid Hepatic Synthesis (Multi-step enzymatic process) Glycocholic_Acid Glycocholic Acid (Conjugated Bile Acid) Cholic_Acid->Glycocholic_Acid Conjugation in Liver Glycine Glycine (Amino Acid) Glycine->Glycocholic_Acid

Caption: Figure 3: The metabolic pathway showing the synthesis of glycocholic acid.

This guide provides a foundational understanding of the critical information presented in a this compound Certificate of Analysis. For specific batch information, always refer to the CoA provided by the supplier.

References

A Researcher's Guide to Sourcing and Utilizing Glycocholic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, the use of isotopically labeled internal standards is crucial for achieving accurate and reproducible quantitative results. This guide provides an in-depth overview of Glycocholic acid-d4, a deuterated analog of glycocholic acid, covering its suppliers, applications in research, experimental protocols, and its role in cellular signaling.

Sourcing this compound for Research

This compound is primarily utilized as an internal standard for the quantification of endogenous glycocholic acid in biological samples using mass spectrometry (MS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Several reputable suppliers offer this compound for research purposes. The table below summarizes key information from various suppliers to aid in procurement decisions.

SupplierProduct NameCAS NumberMolecular FormulaPurity/FormAvailable Quantities/ConcentrationStorage
Cayman Chemical This compound1201918-15-1C₂₆H₃₉D₄NO₆≥99% deuterated forms (d₁-d₄)100 µg-20°C
This compound MaxSpec® Standard1201918-15-1C₂₆H₃₉D₄NO₆Quantitative grade standard50 µg/ml in Methanol-20°C
Avanti Polar Lipids (via Sigma-Aldrich) This compound1201918-15-1C₂₆H₃₉D₄NO₆99% (MS)1 x 100 µg (100 µg/mL in methanol)-20°C
MedChemExpress This compound1201918-15-1C₂₆H₃₉D₄NO₆Not specified1mg, 5mg-20°C (powder)
Cambridge Isotope Laboratories, Inc. Glycocholic acid (2,2,4,4-D₄, 98%)1201918-15-1C₂₆H₃₉D₄NO₆96% Chemical Purity10 mgRoom temperature
VIVAN Life Sciences This compound1201918-15-1C₂₆H₃₉D₄NO₅Not specifiedNot specifiedNot specified

Experimental Protocol: Quantification of Glycocholic Acid in Serum by LC-MS/MS

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of glycocholic acid.[4] Below is a detailed methodology for a typical experiment.

Objective: To determine the concentration of glycocholic acid in human serum samples.

Materials and Reagents:

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS)

Procedure:

  • Preparation of Standards and Internal Standard Working Solutions:

    • Prepare a stock solution of glycocholic acid in methanol.

    • Prepare a stock solution of this compound in methanol.

    • From the stock solutions, prepare a series of calibration standards by serial dilution.

    • Prepare a working solution of the internal standard (this compound) at a fixed concentration.

  • Sample Preparation (Protein Precipitation):

    • Thaw serum samples on ice.

    • To 100 µL of serum, add a known amount of the this compound internal standard working solution.

    • Add 3 volumes of cold acetonitrile to precipitate proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A suitable C18 reversed-phase column (e.g., Cortecs T3 2.7um, 2.1 x 30 mm).[5]

      • Mobile Phase A: Water with 0.1% of 200 mM ammonium formate and 0.01% formic acid.[5]

      • Mobile Phase B: 50:50 Acetonitrile:Isopropanol with 0.1% of 200 mM ammonium formate and 0.01% formic acid.[5]

      • Gradient: A suitable gradient to separate glycocholic acid from other bile acids.

      • Flow Rate: A typical flow rate for UPLC is 0.4-0.6 mL/min.

      • Injection Volume: 10 µL.[5]

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both unlabeled glycocholic acid and the deuterated internal standard (this compound). For example, for this compound, a potential transition is m/z 468.28 -> 74.00.[5]

  • Data Analysis:

    • Integrate the peak areas for both the endogenous glycocholic acid and the this compound internal standard.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of glycocholic acid in the unknown serum samples by interpolating their peak area ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing serum Serum Sample is_add Add this compound (Internal Standard) serum->is_add precip Protein Precipitation (Cold Acetonitrile) is_add->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation supernatant->uplc msms MS/MS Detection (MRM) uplc->msms integrate Peak Integration msms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio curve Calibration Curve ratio->curve quantify Quantify Concentration curve->quantify

Caption: Experimental workflow for the quantification of glycocholic acid using an internal standard.

Role in Cellular Signaling

Glycocholic acid is not merely a digestive aid but also a signaling molecule that modulates various metabolic pathways.[6] It exerts its effects primarily through the activation of nuclear and cell surface receptors, most notably the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).[7][8][9]

  • Farnesoid X Receptor (FXR): Glycocholic acid can influence the expression of genes regulated by FXR, a key player in bile acid, lipid, and glucose homeostasis.[7] Activation of FXR by bile acids initiates a signaling cascade that, among other effects, can regulate the expression of genes involved in bile acid synthesis and transport.[7]

  • Takeda G-protein coupled receptor 5 (TGR5): Glycocholic acid can also activate TGR5, a membrane-bound receptor.[7] This interaction can lead to the activation of downstream signaling pathways, such as the production of cyclic AMP (cAMP), which can influence energy expenditure and glucose metabolism.[8]

Dysregulation of glycocholic acid levels and its signaling pathways has been implicated in various pathological conditions, including cholestasis, inflammation, and cancer.[6] For instance, elevated serum levels of glycocholic acid have been observed in patients with hepatocellular carcinoma.[2]

G cluster_cell Hepatocyte cluster_receptors Receptors cluster_effects Downstream Effects GCA Glycocholic Acid FXR FXR (Nuclear Receptor) GCA->FXR Activation TGR5 TGR5 (Membrane Receptor) GCA->TGR5 Activation Gene Gene Expression (Bile Acid Homeostasis, Lipid Metabolism) FXR->Gene Regulation cAMP cAMP Production (Energy Expenditure, Glucose Homeostasis) TGR5->cAMP Stimulation

Caption: Simplified signaling pathways of Glycocholic Acid.

References

The Biological Role of Glycocholic Acid in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycocholic acid (GCA), a primary conjugated bile acid, has emerged as a critical signaling molecule in the intricate regulation of lipid metabolism. Beyond its classical role in dietary fat emulsification and absorption, GCA modulates cholesterol, triglyceride, and fatty acid homeostasis through the activation of nuclear and membrane-bound receptors. This technical guide provides an in-depth exploration of the multifaceted biological functions of glycocholic acid in lipid metabolism, with a focus on its molecular mechanisms of action. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of metabolic disease, pharmacology, and drug development.

Introduction

Glycocholic acid is synthesized in the liver through the conjugation of cholic acid with the amino acid glycine (B1666218). This process increases its water solubility, facilitating its function in the enterohepatic circulation. Traditionally, the primary role attributed to bile acids was the emulsification of dietary lipids, a crucial step for their digestion and absorption in the small intestine. However, it is now well-established that bile acids, including glycocholic acid, are potent signaling molecules that regulate a wide array of metabolic pathways.

The metabolic effects of glycocholic acid are primarily mediated through the activation of two key receptors: the nuclear farnesoid X receptor (FXR) and the membrane-bound G protein-coupled bile acid receptor 1 (TGR5).[1][2] Activation of these receptors initiates complex signaling cascades that influence gene expression and cellular responses in various tissues, including the liver, intestine, and adipose tissue. This guide will dissect these signaling pathways and their downstream consequences on lipid metabolism.

Glycocholic Acid Synthesis and Enterohepatic Circulation

The synthesis of glycocholic acid begins with the conversion of cholesterol to cholic acid in hepatocytes via the classical (neutral) pathway, with cholesterol 7α-hydroxylase (CYP7A1) as the rate-limiting enzyme.[3] Cholic acid is then conjugated with glycine by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) to form glycocholic acid.

Following its synthesis, glycocholic acid is secreted into the bile and stored in the gallbladder. Upon food intake, it is released into the duodenum to aid in lipid digestion. The majority of glycocholic acid is reabsorbed in the terminal ileum and returns to the liver via the portal circulation, completing the enterohepatic circulation. This efficient recycling ensures a stable pool of bile acids for metabolic regulation.

Molecular Mechanisms of Action: Signaling Pathways

Farnesoid X Receptor (FXR) Signaling

Glycocholic acid is a natural ligand for FXR, although it is considered a weaker agonist compared to chenodeoxycholic acid (CDCA).[4] Upon binding, FXR forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus, where it binds to FXR response elements (FXREs) in the promoter regions of target genes.

Key downstream effects of FXR activation by glycocholic acid on lipid metabolism include:

  • Inhibition of Bile Acid Synthesis: FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis. This represents a negative feedback mechanism.

  • Regulation of Triglyceride Metabolism: FXR activation leads to a reduction in plasma triglyceride levels through multiple mechanisms:

    • Inhibition of Lipogenesis: FXR activation, via SHP, represses the expression of sterol regulatory element-binding protein-1c (SREBP-1c).[5][6][7][8] SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis, including fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[9][10]

    • Enhanced Triglyceride Clearance: FXR activation increases the expression of genes involved in the clearance of very low-density lipoproteins (VLDL) and chylomicrons.[1]

  • Modulation of Cholesterol Homeostasis: FXR activation influences cholesterol levels by regulating its absorption, transport, and catabolism.

FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GCA Glycocholic Acid FXR FXR GCA->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR SHP SHP FXR_RXR->SHP Induces FGF19 FGF19 FXR_RXR->FGF19 Induces (Intestine) Nucleus Nucleus SREBP1c SREBP-1c SHP->SREBP1c Inhibits Lipogenic_Genes Lipogenic Genes (FAS, ACC) SREBP1c->Lipogenic_Genes Activates Triglyceride_Synthesis Triglyceride Synthesis Lipogenic_Genes->Triglyceride_Synthesis FGFR4 FGFR4 FGF19->FGFR4 Activates (Hepatocyte) CYP7A1 CYP7A1 FGFR4->CYP7A1 Inhibits Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis

Figure 1: Glycocholic acid-mediated FXR signaling pathway in lipid metabolism.
Takeda G Protein-Coupled Receptor 5 (TGR5) Signaling

Glycocholic acid can also activate TGR5, a G protein-coupled receptor located on the cell membrane of various cell types, including enteroendocrine L-cells.

Activation of TGR5 by glycocholic acid leads to:

  • Increased Energy Expenditure: TGR5 activation stimulates the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA).[11] This cascade can lead to increased energy expenditure in brown adipose tissue and muscle.

  • Secretion of Glucagon-Like Peptide-1 (GLP-1): In intestinal L-cells, TGR5 activation promotes the secretion of GLP-1.[12][13] GLP-1 is an incretin (B1656795) hormone that enhances insulin (B600854) secretion, suppresses glucagon (B607659) release, and has beneficial effects on glucose and lipid metabolism.[14]

TGR5_Signaling_Pathway cluster_membrane Cell Membrane GCA Glycocholic Acid TGR5 TGR5 GCA->TGR5 Binds G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Stimulates Energy_Expenditure Increased Energy Expenditure PKA->Energy_Expenditure Promotes

Figure 2: Glycocholic acid-mediated TGR5 signaling pathway.

Quantitative Data on the Effects of Glycocholic Acid on Lipid Metabolism

The following tables summarize quantitative data from studies investigating the effects of glycocholic acid and its parent compound, cholic acid, on various parameters of lipid metabolism.

Table 1: Effect of Cholic Acid Supplementation on Cholesterol Absorption

ParameterControlCholic Acid Treatment% Changep-valueReference
Cholesterol Absorption (%)60.4 ± 2.972.6 ± 2.9+20.2%0.013[15]

Data are presented as mean ± SEM. Cholic acid was administered at 15 mg/kg/day.

Table 2: Effect of Cholic Acid on Plasma Triglyceride Levels in Hyperlipoproteinemia

Patient GroupNumber of PatientsChange in Plasma TriglyceridesReference
Type IV HLP8Decreased in 6 out of 8 patients[16]

Cholic acid was administered at 15 mg/kg body weight/day for 3 months.

Table 3: FXR Activation by Various Bile Acids

Bile AcidEC50 (µM) for FXR ActivationReference
Chenodeoxycholic Acid (CDCA)~10-50[1][17]
Cholic Acid (CA)~600[4]
Deoxycholic Acid (DCA)Lower efficacy than CDCA[17]
Lithocholic Acid (LCA)Lower efficacy than CDCA[17]

Table 4: Effect of Chenodeoxycholic Acid (CDCA) on FGF19 Secretion in Primary Human Hepatocytes

CDCA Concentration (µM)FGF19 Secretion (pg/mL) after 48hReference
0 (Control)Not detectable[18]
10~500[18]
25~900[18]
50~1300[18]

This data for CDCA, a potent FXR agonist, provides insight into the potential effects of glycocholic acid on the FXR-FGF19 axis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of glycocholic acid's role in lipid metabolism.

Quantification of Glycocholic Acid in Plasma/Serum by LC-MS/MS

This protocol is adapted from established methods for bile acid quantification.[2][19][20][21][22]

5.1.1. Sample Preparation (Protein Precipitation)

  • To a 1.5 mL microcentrifuge tube, add 200 µL of serum or plasma.

  • Add 20 µL of an internal standard mixture containing a deuterated form of glycocholic acid (e.g., glycocholic acid-d4).

  • Add 800 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water).

5.1.2. LC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system (e.g., Vanquish Horizon)

  • Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).

  • Column Temperature: 50°C.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate the bile acids of interest (e.g., a 10-minute gradient).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., TSQ Quantis) with an electrospray ionization (ESI) source operating in negative mode.

  • Detection: Use selected reaction monitoring (SRM) with optimized transitions for glycocholic acid and its internal standard.

LCMS_Workflow Sample Plasma/Serum Sample IS Add Internal Standard Sample->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC Liquid Chromatography (Separation) Inject->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Figure 3: Experimental workflow for LC-MS/MS quantification of glycocholic acid.
FXR Luciferase Reporter Assay in HepG2 Cells

This protocol is based on standard reporter gene assay methodologies.[3][14][17][23][24]

5.2.1. Materials

  • HepG2 cells.

  • Expression plasmids for human FXR and RXR.

  • A luciferase reporter plasmid containing FXR response elements (e.g., p(hsp27)TKLUC).

  • A control plasmid for normalization (e.g., pRL-TK encoding Renilla luciferase).

  • Transfection reagent (e.g., FuGene 6).

  • Glycocholic acid.

  • Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System).

5.2.2. Procedure

  • Seed HepG2 cells in a 96-well plate.

  • Co-transfect the cells with the FXR, RXR, FXR reporter, and control plasmids using the chosen transfection reagent according to the manufacturer's instructions.

  • After 24 hours, replace the medium with a serum-free or low-serum medium containing various concentrations of glycocholic acid or a vehicle control.

  • Incubate for 18-24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

Quantification of Cellular Lipid Accumulation using Oil Red O Staining

This protocol provides a method for staining and quantifying neutral lipids in cultured cells.[1][4][11][12][25]

5.3.1. Staining Procedure

  • Culture cells (e.g., hepatocytes) in a multi-well plate and treat with glycocholic acid as required.

  • Wash the cells twice with phosphate-buffered saline (PBS).

  • Fix the cells with 10% formalin for 30-60 minutes.

  • Wash the cells twice with deionized water.

  • Incubate the cells with 60% isopropanol (B130326) for 5 minutes.

  • Remove the isopropanol and add Oil Red O working solution to cover the cells. Incubate for 10-20 minutes.

  • Remove the Oil Red O solution and wash with deionized water until the excess stain is removed.

  • (Optional) Counterstain the nuclei with hematoxylin (B73222) for 1 minute and wash with water.

  • Visualize the lipid droplets (stained red) under a microscope.

5.3.2. Quantification

  • After staining, wash the cells with PBS.

  • Add 100% isopropanol to each well to extract the Oil Red O stain from the lipid droplets.

  • Incubate for 10 minutes with gentle agitation.

  • Transfer the isopropanol extract to a new 96-well plate.

  • Measure the absorbance at approximately 490-520 nm using a microplate reader.

  • The absorbance is directly proportional to the amount of lipid accumulated in the cells.

Conclusion

Glycocholic acid is a pleiotropic signaling molecule that plays a central role in the regulation of lipid metabolism. Its ability to activate FXR and TGR5 provides a sophisticated mechanism for integrating nutritional signals with the transcriptional control of genes involved in cholesterol, triglyceride, and fatty acid homeostasis. A thorough understanding of these pathways is essential for the development of novel therapeutic strategies for metabolic disorders such as dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted roles of glycocholic acid and to explore its potential as a therapeutic agent.

References

An In-depth Technical Guide to the Glycocholic Acid Pathway and its Relevance in Disease

Author: BenchChem Technical Support Team. Date: December 2025

I. Introduction to Glycocholic Acid

Glycocholic acid (GCA) is a primary conjugated bile acid, playing a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. It is synthesized in the liver from cholesterol and is a major component of the bile acid pool in humans. Beyond its digestive functions, GCA is now recognized as a key signaling molecule that modulates various metabolic and cellular processes. Dysregulation of the glycocholic acid pathway is increasingly implicated in the pathophysiology of a range of diseases, particularly those affecting the liver and metabolic systems. This guide provides a comprehensive overview of the glycocholic acid pathway, its role in disease, and the experimental methodologies used to study it.

A. What is Glycocholic Acid?

Glycocholic acid is an amphipathic molecule, meaning it possesses both water-soluble (hydrophilic) and fat-soluble (hydrophobic) properties. This characteristic is essential for its function in emulsifying fats in the small intestine, breaking down large fat globules into smaller micelles that can be more easily digested by lipases. Chemically, it is the conjugate of cholic acid and the amino acid glycine.

B. Synthesis of Glycocholic Acid

The synthesis of glycocholic acid is a multi-step process that occurs primarily in the hepatocytes of the liver. The pathway begins with the conversion of cholesterol into the primary bile acid, cholic acid, through a series of enzymatic reactions. The rate-limiting enzyme in this process is cholesterol 7α-hydroxylase (CYP7A1). Once cholic acid is synthesized, it is activated to cholyl-CoA, which then undergoes conjugation with glycine, catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT). The resulting glycocholic acid is then secreted into the bile.

GCA_Synthesis cluster_liver Hepatocyte Cholesterol Cholesterol Cholic_Acid Cholic_Acid Cholesterol->Cholic_Acid CYP7A1 (rate-limiting) Cholyl_CoA Cholyl_CoA Cholic_Acid->Cholyl_CoA BACS GCA GCA Cholyl_CoA->GCA BAAT Glycine Glycine Glycine->GCA

Figure 1: Simplified diagram of Glycocholic Acid (GCA) synthesis in hepatocytes.
C. Functions of Glycocholic Acid

The primary and most well-known function of glycocholic acid is its role in fat digestion.[1] By acting as a detergent, it facilitates the emulsification of dietary lipids, increasing the surface area for the action of pancreatic lipase.[1] This process is vital for the absorption of fatty acids, monoglycerides, and fat-soluble vitamins (A, D, E, and K).[2]

In addition to its digestive role, glycocholic acid acts as a signaling molecule, primarily through the activation of nuclear receptors and G-protein coupled receptors. These signaling functions have systemic effects on glucose homeostasis, lipid metabolism, and inflammation.

II. The Glycocholic Acid Pathway in Disease

Alterations in the synthesis, metabolism, and signaling of glycocholic acid are associated with a variety of pathological conditions.

A. Liver Diseases

Elevated levels of glycocholic acid are a common feature of many liver diseases, often reflecting impaired hepatic function and cholestasis.

Cholestasis, a condition characterized by reduced bile flow, leads to the accumulation of bile acids, including GCA, in the liver and systemic circulation. This accumulation can be toxic to hepatocytes and contribute to liver damage.

NAFLD is a spectrum of liver disorders ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. Studies have shown alterations in the bile acid pool, including changes in GCA levels, in patients with NAFLD.

Chronic liver injury can lead to the excessive deposition of extracellular matrix proteins, resulting in liver fibrosis and eventually cirrhosis. Glycocholic acid has been shown to promote liver fibrosis by inducing the expression of connective tissue growth factor (CTGF) in hepatocytes.[3] This process involves the nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP).[3]

Hepatocellular carcinoma is the most common type of primary liver cancer. Several studies have reported significantly elevated serum levels of glycocholic acid in patients with HCC compared to healthy controls and patients with other liver diseases.[4][5] This has led to the investigation of GCA as a potential biomarker for the early detection of HCC.[4]

Table 1: Serum Glycocholic Acid Levels in Liver Diseases

ConditionGCA Concentration (ng/mL)Fold Change vs. HealthyReference
Healthy Controls54.67 ± 68.66-[4]
Acute Viral Hepatitis3013.68 ± 2580.61~55x[4]
Chronic Active HepatitisIncreased in 53.3% of cases-[6]
Liver Cirrhosis86.6% of patients showed increased levels-[3]
Hepatocellular Carcinoma (HCC)Significantly higher than healthy controls-[7][8]
B. Metabolic Diseases

The signaling functions of glycocholic acid extend to the regulation of systemic metabolism, and its dysregulation is linked to metabolic disorders.

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Studies have shown positive associations between serum GCA levels and several components of the metabolic syndrome, including glucose and insulin (B600854) levels, and low-density lipoprotein (LDL) cholesterol.[9]

Alterations in the bile acid profile have been observed in patients with type 2 diabetes.[10] While the precise role of GCA is still under investigation, its influence on glucose and insulin signaling pathways suggests a potential contribution to the pathophysiology of diabetes.[11]

Table 2: Association of Glycocholic Acid with Metabolic Parameters

ParameterAssociation with GCAReference
GlucosePositive[9]
InsulinPositive[9]
HOMA-IRPositive[9]
LDL CholesterolPositive[9]
HDL CholesterolNegative[9]
C. Gastrointestinal Cancers

Emerging evidence suggests a role for bile acids, including GCA, in the development and progression of various gastrointestinal cancers.

Prospective studies have found positive associations between pre-diagnostic plasma levels of several conjugated bile acids, including glycocholic acid, and the risk of colon cancer.[12]

Bile acid reflux is a known risk factor for esophageal adenocarcinoma. Studies have implicated a cocktail of bile acids, including GCA, in the induction of reactive oxygen species (ROS) in esophageal cells, a process that can contribute to carcinogenesis.[13]

III. Glycocholic Acid as a Biomarker

Given its altered levels in various disease states, glycocholic acid is being actively investigated as a potential biomarker for diagnosis, prognosis, and monitoring of disease progression.

A. Diagnostic and Prognostic Value in Liver Diseases

The significant elevation of serum GCA in liver diseases, particularly HCC and cirrhosis, makes it a promising candidate biomarker.[4][5][14] Studies have shown that GCA levels can help differentiate between different stages of liver disease and may have prognostic value in predicting patient outcomes.[14]

B. Potential as a Biomarker in Other Diseases

The association of GCA with metabolic syndrome and certain cancers suggests its potential utility as a biomarker in these conditions as well, although further research is needed to establish its clinical value.

IV. Signaling Pathways Modulated by Glycocholic Acid

Glycocholic acid exerts its signaling effects through the activation of several key receptors and downstream pathways.

A. Farnesoid X Receptor (FXR) Pathway

Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in bile acid homeostasis. While GCA is not the most potent FXR agonist, its binding to FXR can influence the expression of genes involved in bile acid synthesis and transport. Activation of FXR leads to the induction of the small heterodimer partner (SHP), which in turn represses the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.

FXR_Pathway cluster_nucleus Nucleus GCA GCA FXR FXR GCA->FXR activates SHP SHP FXR->SHP induces CYP7A1 CYP7A1 SHP->CYP7A1 inhibits

Figure 2: Simplified Farnesoid X Receptor (FXR) signaling pathway activated by GCA.
B. Takeda G-protein coupled Receptor 5 (TGR5) Pathway

TGR5 is a cell surface receptor that is activated by bile acids. Activation of TGR5 by GCA leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This, in turn, activates protein kinase A (PKA) and other downstream effectors, influencing processes such as energy expenditure, glucose metabolism, and inflammation.

TGR5_Pathway cluster_membrane Cell Membrane GCA GCA TGR5 TGR5 GCA->TGR5 binds AC AC TGR5->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Downstream Downstream Effects PKA->Downstream

Figure 3: Takeda G-protein coupled Receptor 5 (TGR5) signaling cascade initiated by GCA.
C. Sphingosine-1-Phosphate Receptor 2 (S1PR2) Pathway

Recent studies have identified GCA as a ligand for the Sphingosine-1-Phosphate Receptor 2 (S1PR2).[1] Activation of S1PR2 by GCA can trigger downstream signaling cascades, including the ERK1/2 and Akt pathways, which are involved in cell proliferation, survival, and metabolism.[1] This pathway is implicated in both the physiological regulation of liver function and the pathophysiology of liver diseases.[1][15]

S1PR2_Pathway cluster_membrane Cell Membrane GCA GCA S1PR2 S1PR2 GCA->S1PR2 activates ERK ERK1/2 S1PR2->ERK Akt Akt S1PR2->Akt Cellular_Responses Cellular Responses (Proliferation, Survival) ERK->Cellular_Responses Akt->Cellular_Responses

Figure 4: Glycocholic acid-mediated Sphingosine-1-Phosphate Receptor 2 (S1PR2) signaling.
D. Yes-associated protein (YAP) Pathway

In the context of liver fibrosis, glycocholic acid has been shown to promote the nuclear translocation of Yes-associated protein (YAP), a key transcriptional regulator of cell proliferation and organ size.[3] In the nucleus, YAP can induce the expression of profibrotic genes, such as connective tissue growth factor (CTGF), leading to the activation of hepatic stellate cells and the progression of fibrosis.[3]

YAP_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus GCA GCA YAP_cyto YAP (cytoplasm) GCA->YAP_cyto promotes translocation YAP_nuc YAP (nucleus) YAP_cyto->YAP_nuc CTGF CTGF expression YAP_nuc->CTGF induces Fibrosis Fibrosis CTGF->Fibrosis

Figure 5: GCA-induced Yes-associated protein (YAP) nuclear translocation and profibrotic gene expression.

V. Experimental Protocols for Glycocholic Acid Analysis

Accurate and reliable quantification of glycocholic acid is crucial for both research and clinical applications. Several analytical methods are available, each with its own advantages and limitations.

A. Quantification of Glycocholic Acid by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of glycocholic acid in biological matrices.

1. Sample Preparation (Protein Precipitation) [16]

  • To 100 µL of serum or plasma, add 20 µL of an internal standard solution (e.g., D4-glycocholic acid).

  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions [16]

  • Column: A C18 reversed-phase column (e.g., Waters BEH C18, 100 mm x 2.1 mm, 1.7 µm) is commonly used.[7]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/methanol (B129727) (1:1, v/v) with 0.1% formic acid.

  • Gradient: A gradient elution is typically employed to achieve optimal separation of GCA from other bile acids and matrix components.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40-50 °C.

3. Mass Spectrometry Conditions [16]

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for GCA and its internal standard are monitored for quantification. For GCA, a common transition is m/z 464.3 -> 74.1.

LCMS_Workflow Sample Serum/Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Figure 6: General workflow for the quantification of GCA by LC-MS/MS.
B. Measurement of Total Bile Acids by 3α-HSD Enzymatic Assay

This colorimetric or fluorometric assay measures the total concentration of bile acids with a 3α-hydroxyl group, which includes glycocholic acid.[17]

1. Principle [17] The enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) catalyzes the oxidation of the 3α-hydroxyl group of bile acids, with the concomitant reduction of NAD+ to NADH. The resulting NADH can be measured spectrophotometrically at 340 nm or fluorometrically.

2. General Protocol [2]

  • Prepare a reaction mixture containing NAD+, a chromogenic or fluorogenic substrate, and diaphorase in a suitable buffer.

  • Add the sample (serum, plasma, or other biological fluid) to the reaction mixture.

  • Initiate the reaction by adding 3α-HSD.

  • Incubate at a controlled temperature (e.g., 37°C).

  • Measure the change in absorbance or fluorescence over time.

  • Quantify the total bile acid concentration by comparing the reaction rate to a standard curve prepared with a known concentration of a bile acid standard (e.g., cholic acid).

C. Detection of Glycocholic Acid by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a high-throughput method for the quantification of GCA, relying on the specific binding of an antibody to GCA.

1. Principle In a competitive ELISA format, GCA in the sample competes with a labeled GCA conjugate for binding to a limited amount of anti-GCA antibody coated on a microplate. The amount of labeled GCA bound is inversely proportional to the concentration of GCA in the sample.

2. General Protocol [9][18]

  • Add standards and samples to the wells of an antibody-coated microplate.

  • Add a fixed amount of enzyme-labeled GCA conjugate to each well.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate that is converted by the enzyme into a colored product.

  • Stop the reaction and measure the absorbance using a microplate reader.

  • Calculate the GCA concentration in the samples based on a standard curve.

D. Extraction of Bile Acids from Liver Tissue

Analyzing bile acid profiles in liver tissue requires an initial extraction step to isolate the bile acids from the complex tissue matrix.

1. Protocol [19]

  • Homogenize a weighed amount of frozen liver tissue in a suitable solvent, such as a mixture of methanol and water.

  • Add an internal standard solution.

  • Perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate (B1210297) to remove lipids.

  • Alternatively, use solid-phase extraction (SPE) with a C18 or other suitable sorbent to purify and concentrate the bile acids.

  • Evaporate the solvent and reconstitute the extract for analysis by LC-MS/MS or other methods.

Liver_Extraction_Workflow Tissue Frozen Liver Tissue Homogenize Homogenization (Methanol/Water) Tissue->Homogenize Add_IS Add Internal Standard Homogenize->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporate Evaporation Extraction->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Figure 7: Workflow for the extraction of bile acids from liver tissue.

VI. Conclusion and Future Directions

The glycocholic acid pathway is integral to both digestive physiology and systemic metabolic regulation. The growing body of evidence linking dysregulated GCA metabolism and signaling to a wide range of diseases, from liver disorders to cancer, highlights its importance as a therapeutic target and a source of clinical biomarkers. Further research is needed to fully elucidate the complex roles of GCA in health and disease, which will pave the way for the development of novel diagnostic and therapeutic strategies targeting this crucial metabolic pathway. The continued refinement of analytical techniques for the precise quantification of GCA will be instrumental in advancing our understanding and clinical utilization of this multifaceted molecule.

References

Unraveling the Mass Shift of D4 Labeled Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of stable isotope labeling is paramount for robust and accurate analytical results. This technical guide delves into the core principles of d4 labeled compounds, focusing on the predictable and quantifiable mass shift that underpins their utility in mass spectrometry-based applications.

The incorporation of four deuterium (B1214612) (D or ²H) atoms into a molecule, creating a "d4 labeled" compound, is a powerful technique in fields ranging from proteomics to drug metabolism. This deliberate isotopic enrichment results in a distinct mass shift that allows for precise differentiation and quantification of the labeled compound from its unlabeled counterpart.

The Fundamental Principle: A Predictable Mass Increase

The core of d4 labeling lies in the mass difference between a hydrogen atom (¹H) and a deuterium atom. Deuterium contains one proton and one neutron, while hydrogen has only a proton. This seemingly small difference results in a measurable increase in the mass of the labeled molecule.

A known amount of a d4-labeled standard, which is chemically identical to the analyte of interest but contains four deuterium atoms in place of four hydrogen atoms, is introduced into a biological sample. This results in a mass shift of approximately 4 Daltons (Da).[1] Because they are chemically identical, the light (endogenous) and heavy (d4-labeled) versions of the compound exhibit nearly identical behavior during sample preparation, chromatographic separation, and ionization in a mass spectrometer.[1][2] This co-elution and similar ionization efficiency are crucial for accurate quantification.[2]

The mass spectrometer can readily distinguish between the analyte and the d4-labeled internal standard due to their mass difference.[2] By comparing the signal intensity of the endogenous analyte to that of the known concentration of the d4-labeled standard, researchers can accurately quantify the amount of the analyte in the original sample.[1] This method, known as isotope dilution mass spectrometry, effectively corrects for sample loss during preparation and variations in instrument response.[3]

Quantitative Data Summary

The predictable mass shift is a cornerstone of experimental design and data interpretation. The following table summarizes the theoretical and observed mass shifts for representative d4 labeled compounds.

CompoundMolecular Formula (Unlabeled)Exact Mass (Unlabeled) (Da)Molecular Formula (d4 Labeled)Exact Mass (d4 Labeled) (Da)Mass Shift (Da)
Bempedoic AcidC₁₉H₃₆O₅344.2563C₁₉H₃₂D₄O₅348.2814+4.0251
Arachidic AcidC₂₀H₄₀O₂312.3028C₂₀H₃₆D₄O₂316.3279+4.0251
Succinate (as part of a peptide)----+4

Table 1: Summary of Mass Shifts for d4 Labeled Compounds. Note that the exact mass shift can vary slightly from the nominal mass of 4 Da due to the precise mass of deuterium and the atoms it replaces.[4]

Applications in Research and Development

The utility of d4 labeled compounds and their characteristic mass shift extends across various scientific disciplines:

  • Drug Metabolism and Pharmacokinetics (DMPK): D4 labeled versions of drug candidates are invaluable for absorption, distribution, metabolism, and excretion (ADME) studies.[5][6][7] They serve as ideal internal standards for quantifying the parent drug and its metabolites in complex biological matrices like plasma and urine.[3][7]

  • Quantitative Proteomics: In proteomics, d4-labeled peptides are used as internal standards for the precise and accurate measurement of protein and peptide abundance.[1] This is crucial for understanding changes in protein expression in response to disease or drug treatment.

  • Metabolic Studies: Deuterium labeling, often through the administration of heavy water (D₂O), allows researchers to trace metabolic pathways and measure the turnover rates of proteins and other biomolecules.[8]

  • Biomarker Validation: D4-labeled standards are essential for the development and validation of robust bioanalytical methods for quantifying disease biomarkers.[1]

Experimental Protocols: A Generalized Workflow

The successful application of d4 labeled compounds relies on well-defined experimental protocols. The following outlines a typical workflow for quantitative analysis using a d4 labeled internal standard with liquid chromatography-mass spectrometry (LC-MS).

Preparation of Standards and Samples
  • Stock Solutions: Prepare concentrated stock solutions of both the unlabeled analyte and the d4-labeled internal standard in a suitable organic solvent.

  • Calibration Curve: Create a series of calibration standards by spiking known concentrations of the unlabeled analyte into a representative blank matrix (e.g., plasma, urine). A fixed concentration of the d4-labeled internal standard is added to each calibration standard.

  • Sample Preparation: Add the same fixed concentration of the d4-labeled internal standard to all unknown samples at the beginning of the sample preparation process. This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.

Chromatographic Separation
  • Liquid Chromatography (LC): The prepared samples are injected into an LC system. The chromatographic method is optimized to achieve good separation of the analyte from other matrix components. Critically, the unlabeled analyte and the d4-labeled internal standard should co-elute or elute very closely.[9] A slight shift in retention time between the deuterated and non-deuterated compound can sometimes be observed.[10]

Mass Spectrometric Detection
  • Mass Spectrometry (MS): The eluent from the LC column is introduced into the mass spectrometer. The instrument is typically operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Data Acquisition: The mass spectrometer is set to monitor for specific precursor-to-product ion transitions for both the unlabeled analyte and the d4-labeled internal standard.

Data Analysis
  • Quantification: The peak areas of the analyte and the internal standard are measured. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then calculated from their measured peak area ratios using the calibration curve.[3]

Visualizing the Concepts

To further clarify the principles and workflows, the following diagrams have been generated using the DOT language.

G cluster_0 Core Principle of d4 Labeling Analyte Analyte (Unlabeled) Mass_Spec Mass Spectrometer Analyte->Mass_Spec m/z d4_Analyte d4 Labeled Analyte (Internal Standard) d4_Analyte->Mass_Spec m/z + 4

Caption: Core principle of mass shift in d4 labeled compounds.

G cluster_1 Quantitative Analysis Workflow Sample Biological Sample Spike Spike with d4-IS Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction LC LC Separation Extraction->LC MS MS Detection LC->MS Quant Quantification (Peak Area Ratio) MS->Quant

Caption: Generalized workflow for quantitative analysis.

G cluster_2 Correction for Analytical Variability cluster_3 Sources of Error Analyte Analyte Ratio Analyte/IS Ratio Analyte->Ratio Variable Signal IS d4-IS IS->Ratio Variable Signal Corrected_Result Accurate Quantification Ratio->Corrected_Result Constant Error1 Sample Loss Error2 Ion Suppression Error3 Injection Volume

Caption: Logical relationship of error correction.

References

A Technical Guide to Glycocholic Acid-d4: Suppliers, Quality, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Glycocholic acid-d4, a critical internal standard for quantitative analysis. The document details available suppliers, their quality specifications, and relevant experimental protocols. Furthermore, it elucidates the key signaling pathways influenced by glycocholic acid, offering a valuable resource for researchers in metabolic diseases, drug metabolism, and related fields.

This compound: An Overview

This compound is the deuterated form of glycocholic acid, a primary conjugated bile acid. Its structural similarity to the endogenous analyte, coupled with its distinct mass, makes it an ideal internal standard for mass spectrometry-based quantification, particularly in complex biological matrices like serum, plasma, and tissue homogenates.[1][2][3] The use of a stable isotope-labeled internal standard such as this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.

Suppliers and Quality Specifications

A variety of chemical suppliers offer this compound, each with specific quality parameters. The following tables summarize the offerings from several prominent suppliers to facilitate selection based on research needs.

Table 1: General Product Specifications

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Cayman Chemical 1201918-15-1C₂₆H₃₉D₄NO₆469.7
Sigma-Aldrich 1201918-15-1C₂₆D₄H₃₉NO₆469.65
Avanti Research Not SpecifiedC₂₆H₃₉D₄NO₆Not Specified
Simson Pharma 1201918-15-1Not SpecifiedNot Specified
Clearsynth 1201918-15-1C₂₆H₃₉D₄NO₆469.7
VIVAN Life Sciences 1201918-15-1C₂₆H₃₉D₄NO₅454.65
Cambridge Isotope Labs 1201918-15-1C₂₆H₃₉D₄NO₆469.65

Table 2: Quality and Formulation Details

SupplierPurity SpecificationIsotopic PurityFormulationStorage Condition
Cayman Chemical >95% or ≥99% deuterated forms (d₁-d₄)Not SpecifiedCrystalline solid or solution in methanol-20°C or 2-8°C
Sigma-Aldrich 98% (CP)98 atom % DPowderRoom temperature
Avanti Research >99%Not SpecifiedNot SpecifiedNot Specified
Simson Pharma Accompanied by Certificate of AnalysisNot SpecifiedNot SpecifiedNot Specified
Clearsynth Purity by HPLCNot SpecifiedNot SpecifiedRefrigerator (2-8°C) for long term storage
VIVAN Life Sciences CoA, MASS, NMR and HPLC will be providedNot SpecifiedNot SpecifiedNot Specified
Cambridge Isotope Labs 96% or 98%Not SpecifiedNeat or 100 µg/mL in methanolRoom temperature away from light and moisture

Experimental Protocols: Quantification of Glycocholic Acid using LC-MS/MS

This compound is predominantly used as an internal standard for the quantification of endogenous glycocholic acid in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed, generalized methodology based on established protocols.[4][5][6][7]

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting bile acids from serum or plasma.

  • Aliquoting: To 50 µL of serum or plasma, add 10 µL of the this compound internal standard working solution (in methanol).

  • Precipitation: Add 150 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions

The reconstituted sample is then analyzed using an LC-MS/MS system.

  • LC System: A UPLC system is typically used for high-resolution separation.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly employed.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A gradient elution is used, starting with a low percentage of mobile phase B, ramping up to elute the bile acids, followed by a wash and re-equilibration step.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Column Temperature: The column is maintained at 40°C.

  • Injection Volume: 5 µL of the reconstituted sample is injected.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is employed.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both glycocholic acid and this compound are monitored.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum/Plasma Sample add_is Add this compound serum->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis data_analysis ms_detection->data_analysis Data Analysis

Experimental workflow for LC-MS/MS analysis of glycocholic acid.

Signaling Pathways Involving Glycocholic Acid

Glycocholic acid, like other bile acids, is not just a digestive aid but also a signaling molecule that activates several receptors, thereby regulating various metabolic processes.[2][3]

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that plays a pivotal role in bile acid homeostasis.[8][9] Activation of FXR in the liver and intestine by bile acids, including glycocholic acid, initiates a negative feedback loop to control bile acid synthesis.

In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[9][10] In the intestine, FXR activation leads to the secretion of Fibroblast Growth Factor 19 (FGF19), which travels to the liver and signals through the FGFR4 receptor to also suppress CYP7A1 expression.[8][10]

FXR_pathway cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte GCA_intestine Glycocholic Acid FXR_intestine FXR GCA_intestine->FXR_intestine FGF19 FGF19 Secretion FXR_intestine->FGF19 induces FGF19->FGF19_signal (bloodstream) GCA_liver Glycocholic Acid FXR_liver FXR GCA_liver->FXR_liver SHP SHP FXR_liver->SHP induces CYP7A1 CYP7A1 Gene SHP->CYP7A1 inhibits BA_synthesis Bile Acid Synthesis CYP7A1->BA_synthesis FGFR4 FGFR4 FGFR4->CYP7A1 inhibits

FXR signaling pathway in bile acid homeostasis.
Takeda G-protein Coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor that, when activated by bile acids, influences glucose metabolism, energy expenditure, and inflammatory responses.[11][12][13]

Upon binding of glycocholic acid, TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA). In intestinal L-cells, this signaling cascade promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[11][12][14]

TGR5_pathway cluster_cell Intestinal L-Cell GCA Glycocholic Acid TGR5 TGR5 GCA->TGR5 AC Adenylyl Cyclase TGR5->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates GLP1 GLP-1 Secretion PKA->GLP1 promotes Glucose_Homeostasis Glucose_Homeostasis GLP1->Glucose_Homeostasis improves

TGR5 signaling pathway leading to GLP-1 secretion.
Sphingosine-1-Phosphate Receptor 2 (S1PR2) Signaling

Recent studies have identified S1PR2 as another cell surface receptor for conjugated bile acids.[15][16] This signaling pathway is implicated in hepatic lipid metabolism and cell proliferation.

Activation of S1PR2 by conjugated bile acids like taurocholic acid (structurally similar to glycocholic acid) can trigger downstream signaling cascades involving ERK1/2 and Akt.[15][16] In the context of cholestasis, this pathway can contribute to cholangiocyte proliferation.[17] For instance, S1PR2 activation can lead to the activation of nuclear Sphingosine Kinase 2 (SphK2), increasing nuclear sphingosine-1-phosphate (S1P) levels. This, in turn, can inhibit histone deacetylases (HDACs), leading to changes in gene expression related to cell proliferation and metabolism.[17]

S1PR2_pathway cluster_cholangiocyte Cholangiocyte CBA Conjugated Bile Acids S1PR2 S1PR2 CBA->S1PR2 ERK_AKT ERK1/2 & Akt Activation S1PR2->ERK_AKT activates SphK2 Nuclear SphK2 Activation ERK_AKT->SphK2 leads to S1P Nuclear S1P SphK2->S1P increases HDAC HDAC Inhibition S1P->HDAC inhibits Gene_Expression Altered Gene Expression HDAC->Gene_Expression affects Proliferation Cell Proliferation Gene_Expression->Proliferation promotes

S1PR2 signaling pathway in cholangiocytes.

Conclusion

This compound is an indispensable tool for researchers engaged in the quantitative analysis of bile acids. The selection of a suitable supplier and a thorough understanding of its quality specifications are paramount for obtaining reliable and reproducible data. Furthermore, a comprehensive knowledge of the signaling pathways modulated by glycocholic acid provides a deeper context for interpreting experimental results and advancing our understanding of metabolic and liver diseases. This guide serves as a foundational resource to support these endeavors.

References

CAS number and molecular formula of Glycocholic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Glycocholic acid-d4, a deuterated analog of the endogenous bile acid, glycocholic acid. This guide is intended for researchers and professionals in drug development and related scientific fields, offering detailed data, experimental protocols, and insights into its biological significance.

Core Compound Information

This compound is a stable isotope-labeled version of glycocholic acid, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the accurate quantification of endogenous glycocholic acid in biological matrices by mass spectrometry.[1][2][3]

ParameterValue
CAS Number 1201918-15-1
Molecular Formula C₂₆H₃₉D₄NO₆[2][4]
Molecular Weight 469.7 g/mol [2][4]
Synonyms Cholylglycine-d4, GCA-d4

Analytical Applications and Experimental Protocols

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise measurement of glycocholic acid levels in various biological samples, including serum and plasma. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variations in instrument response.[5][6]

Representative Experimental Protocol: Quantification of Glycocholic Acid in Human Serum by LC-MS/MS

This protocol outlines a typical workflow for the quantification of glycocholic acid using this compound as an internal standard.

2.1.1. Sample Preparation

  • To 100 µL of serum, add 10 µL of a working solution of this compound in methanol.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2.1.2. Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Gradient Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Injection Volume 5 µL

2.1.3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Negative Electrospray Ionization (ESI-)
Multiple Reaction Monitoring (MRM) Transitions
Glycocholic acidQ1: 464.3 m/z, Q3: 74.1 m/z
This compoundQ1: 468.3 m/z, Q3: 74.1 m/z
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms
Analytical Performance

The use of this compound as an internal standard allows for robust and reliable quantification. The following table summarizes typical analytical performance data from method validation studies.

ParameterTypical Value
Recovery 85-115%
Matrix Effect < 15%
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Linearity (r²) > 0.99

Biological Role and Signaling Pathways

Glycocholic acid, the non-deuterated form of the compound, is a primary conjugated bile acid that plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins. Beyond its digestive functions, glycocholic acid acts as a signaling molecule, modulating the activity of key nuclear receptors and G protein-coupled receptors, thereby influencing a wide range of metabolic and inflammatory processes.

Farnesoid X Receptor (FXR) Signaling

Glycocholic acid is a ligand for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[7] Activation of FXR by bile acids initiates a cascade of transcriptional events that regulate bile acid synthesis, transport, and metabolism, as well as lipid and glucose homeostasis.[8][9][10]

FXR_Signaling_Pathway GCA Glycocholic Acid FXR FXR GCA->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) in DNA FXR_RXR->FXRE Binds to Lipogenesis Lipid Synthesis (e.g., SREBP-1c) FXR_RXR->Lipogenesis Inhibits Gluconeogenesis Glucose Production (e.g., PEPCK, G6Pase) FXR_RXR->Gluconeogenesis Inhibits SHP SHP (Small Heterodimer Partner) FXRE->SHP Induces Expression BSEP BSEP (Bile Salt Export Pump) FXRE->BSEP Induces Expression LRH1 LRH-1 SHP->LRH1 Inhibits CYP7A1 CYP7A1 (Bile Acid Synthesis) LRH1->CYP7A1 Activates

FXR Signaling Pathway
Takeda G protein-coupled Receptor 5 (TGR5) Signaling

Glycocholic acid also activates the Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells.[11] TGR5 activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn triggers downstream signaling cascades involved in energy expenditure, glucose homeostasis, and inflammation.[12][13][14]

TGR5_Signaling_Pathway GCA Glycocholic Acid TGR5 TGR5 GCA->TGR5 Binds and Activates G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates and Activates GLP1 GLP-1 Secretion (in L-cells) PKA->GLP1 Energy_Expenditure Increased Energy Expenditure PKA->Energy_Expenditure Anti_Inflammatory Anti-inflammatory Effects (e.g., ↓NF-κB) PKA->Anti_Inflammatory

TGR5 Signaling Pathway

Quantitative Data on Biological Activity

The biological effects of glycocholic acid are concentration-dependent. The following table provides examples of effective concentrations from in vitro studies.

Cell LineEffectConcentration
SNU-245 cellsReduces expression of the gene encoding FXR and increases expression of genes for TGR5 and S1PR2.[2][3][4]1.6 µmol/ml
Caco-2 cellsIncreases intracellular accumulation and cytotoxicity of epirubicin.[2][4]250 µM

Conclusion

This compound is an indispensable tool for the accurate quantification of its endogenous counterpart, facilitating research into the diverse roles of bile acids in health and disease. Understanding the intricate signaling pathways modulated by glycocholic acid, namely through FXR and TGR5, provides valuable insights for drug development and the identification of new therapeutic targets for metabolic and inflammatory disorders. This guide serves as a foundational resource for scientists and researchers, enabling them to effectively utilize this compound in their studies and contribute to the advancement of biomedical science.

References

Methodological & Application

Application Note: Quantitative Analysis of Bile Acids in Human Plasma Using LC-MS/MS with Glycocholic acid-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of a panel of bile acids in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation extraction procedure and utilizes Glycocholic acid-d4 (GCA-d4) as an internal standard to ensure accuracy and precision. This method is suitable for high-throughput analysis in clinical research and drug development settings where the characterization of bile acid profiles is crucial for understanding liver function, metabolic disorders, and drug-induced liver injury.

Introduction

Bile acids are steroidal molecules synthesized from cholesterol in the liver and are essential for the digestion and absorption of dietary fats and fat-soluble vitamins.[1] Beyond their role in digestion, bile acids are now recognized as important signaling molecules that regulate various metabolic pathways through the activation of nuclear receptors like the farnesoid X receptor (FXR) and G-protein coupled receptors such as TGR5.[2] Alterations in bile acid profiles have been associated with various liver diseases, metabolic syndromes, and drug-induced hepatotoxicity. Consequently, the accurate and precise quantification of individual bile acids in biological matrices is of significant interest in clinical and pharmaceutical research.[1][3]

LC-MS/MS has become the gold standard for bile acid analysis due to its high selectivity, sensitivity, and ability to quantify multiple analytes simultaneously.[4][5] The structural similarity and isomeric nature of many bile acids present analytical challenges that can be overcome with optimized chromatographic separation and the use of stable isotope-labeled internal standards.[6][7] This protocol utilizes this compound as an internal standard to compensate for matrix effects and variations during sample preparation and analysis, thereby ensuring reliable quantification of glycocholic acid and other related bile acids.[2]

Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Standards: Bile acid analytical standards (e.g., Cholic acid, Chenodeoxycholic acid, Deoxycholic acid, Lithocholic acid, Glycocholic acid, Taurocholic acid, etc.), this compound (GCA-d4)

  • Biological Matrix: Human plasma (collected in K2-EDTA tubes)

  • Labware: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, 96-well plates, autosampler vials

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each bile acid standard and this compound in methanol. Store at -20°C.

  • Working Standard Mixture: Prepare a mixed working standard solution containing all bile acid analytes at a suitable concentration by diluting the stock solutions in methanol:water (1:1, v/v).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking the working standard mixture into a surrogate matrix (e.g., charcoal-stripped plasma or a protein solution) to achieve a concentration range of 1 to 1000 ng/mL.[8]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the surrogate matrix in the same manner as the calibration standards.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples, calibration standards, and QC samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma, calibrator, or QC sample.[3]

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.[8]

  • Add 200 µL of ice-cold acetonitrile to each tube to precipitate the proteins.[3][8]

  • Vortex the mixture vigorously for 1 minute.[9]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial with an insert for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Instrument: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 20% B

    • 1-10 min: 20-60% B

    • 10-12 min: 60-95% B

    • 12-14 min: 95% B

    • 14-14.1 min: 95-20% B

    • 14.1-16 min: 20% B

Mass Spectrometry (MS) Conditions:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Ion Spray Voltage: -4500 V

  • Temperature: 450°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Experimental Workflow Diagram

BileAcidAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add GCA-d4 IS (20 µL) Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile (200 µL) Vortex1->Add_ACN Vortex2 Vortex (1 min) Add_ACN->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Drydown Evaporate to Dryness Supernatant->Drydown Reconstitute Reconstitute (100 µL) Drydown->Reconstitute LC_Separation UHPLC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection Mass Spectrometry (Negative ESI, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report BileAcidSignaling cluster_synthesis Hepatic Synthesis cluster_conjugation Conjugation cluster_receptors Receptor Activation Cholesterol Cholesterol Primary_BAs Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) Cholesterol->Primary_BAs Conjugated_BAs Conjugated Bile Acids (e.g., Glycocholic Acid) Primary_BAs->Conjugated_BAs + Glycine / Taurine Primary_BAs->Conjugated_BAs FXR FXR (Nuclear Receptor) Conjugated_BAs->FXR Conjugated_BAs->FXR TGR5 TGR5 (Membrane Receptor) Conjugated_BAs->TGR5 Conjugated_BAs->TGR5 Gene_Expression Regulation of Gene Expression (Lipid & Glucose Metabolism) FXR->Gene_Expression cAMP_Signaling Activation of cAMP Signaling TGR5->cAMP_Signaling

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the utilization of Glycocholic acid-d4 (GCA-d4) as an internal standard in the quantitative analysis of bile acids, particularly Glycocholic acid (GCA), in various biological matrices. The protocols are primarily designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, a gold-standard analytical technique in metabolomics and clinical research.

Introduction to this compound

This compound is a stable isotope-labeled form of Glycocholic acid, a primary conjugated bile acid. Its structural similarity and identical physicochemical properties to the endogenous analyte make it an ideal internal standard for mass spectrometry-based quantification.[1][2] The use of a stable isotope-labeled internal standard is crucial for correcting variations that can occur during sample preparation, chromatography, and ionization, thereby ensuring high accuracy and precision in quantitative results.[3]

Bile acids are not only critical for the digestion and absorption of dietary fats but also act as signaling molecules that regulate their own synthesis and influence lipid, glucose, and energy metabolism through the activation of nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors such as the Takeda G-protein coupled receptor 5 (TGR5).[4][5] Accurate measurement of bile acid concentrations is therefore essential for understanding their physiological roles and their implications in various diseases, including liver diseases, metabolic disorders, and gastrointestinal conditions.[5]

Recommended Concentration of this compound Internal Standard

The optimal concentration of the this compound internal standard is dependent on several factors, including the biological matrix, the expected concentration range of the endogenous analyte, the sample volume, and the sensitivity of the LC-MS/MS instrument. A common practice is to add the internal standard at a concentration that falls within the linear range of the calibration curve and is comparable to the expected endogenous analyte concentration.

Based on published methodologies, a typical concentration for the this compound internal standard working solution is in the range of 10 to 100 µM .[6][7] From this working solution, a small volume is added to each sample. For instance, one protocol specifies the preparation of a mixed internal standard working solution containing this compound at a concentration of 10.65 µM .[6] Another study describes an internal standard master solution containing 10 µM of D4-glycocholic acid.[7] A different approach involves adding 20 µL of a 1000 ng/mL internal standard mixture to 200 µL of serum sample.[8]

The following table summarizes recommended concentrations from various sources:

Source/StudyMatrixInternal Standard (IS) Working Solution ConcentrationVolume of IS Added to SampleFinal IS Concentration in Sample (approx.)
A simple and reliable bile acid assay[6]Serum10.65 µMNot explicitly stated-
Quantification of bile acids[7]Serum10 µM80 µL to 20 µL of serum8 µM
Simple Quantitative Analysis of 40 Bile Acids[8]Serum1000 ng/mL20 µL to 200 µL of serum~90.9 ng/mL
Head-to-Head Battle of Internal Standards[9]SerumNot explicitly stated10 µL to 50 µL of serum-

It is highly recommended to perform a validation study to determine the optimal internal standard concentration for a specific application and laboratory setup.[9]

Experimental Protocols

Quantification of Glycocholic Acid in Human Serum using LC-MS/MS

This protocol describes a common method for the analysis of Glycocholic acid in human serum samples.

Materials and Reagents:

  • This compound (GCA-d4) internal standard

  • Glycocholic acid (GCA) analytical standard

  • LC-MS grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid

  • Human serum samples

  • Microcentrifuge tubes

  • Nitrogen evaporator

  • LC-MS/MS system

Protocol:

  • Preparation of Standard and Internal Standard Solutions:

    • Prepare a stock solution of GCA in methanol (e.g., 1 mg/mL).

    • Prepare a stock solution of GCA-d4 in methanol (e.g., 100 µg/mL).[1]

    • From the stock solutions, prepare a series of working standard solutions of GCA for the calibration curve by serial dilution in methanol.

    • Prepare a working solution of GCA-d4 in methanol (e.g., 10 µM or 1000 ng/mL).[7][8]

  • Sample Preparation (Protein Precipitation):

    • Thaw serum samples on ice.[4]

    • To 50 µL of serum in a microcentrifuge tube, add 10 µL of the GCA-d4 internal standard working solution.[9]

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins.[9]

    • Vortex the mixture vigorously for 1 minute.[9]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[9]

    • Carefully transfer the supernatant to a new tube.[9]

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[9]

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[9]

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: A C18 reversed-phase column (e.g., Thermo Hypersil Gold C18, 2.1 x 100 mm, 1.9 µm).[6]

      • Mobile Phase A: Water with 0.1% formic acid.[6]

      • Mobile Phase B: Acetonitrile/Methanol (2:1, v/v) with 0.1% formic acid.[6]

      • Flow Rate: 0.3 mL/min.[6]

      • Injection Volume: 10 µL.[6]

      • Column Temperature: 40°C.[6]

      • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to elute the bile acids, followed by a wash and re-equilibration step.[9]

    • MS/MS Conditions:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).[10]

      • Multiple Reaction Monitoring (MRM) is used for quantification.

      • The specific MRM transitions for GCA and GCA-d4 need to be optimized on the specific instrument but representative transitions are:

        • GCA: m/z 464.3 -> 74.1[10]

        • GCA-d4: m/z 468.3 -> 74.1[10]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of GCA to GCA-d4 against the concentration of the GCA standards.

    • Determine the concentration of GCA in the serum samples by interpolating their peak area ratios from the calibration curve.

Quantification of Bile Acids in Fecal Samples using LC-MS/MS

This protocol outlines a method for analyzing bile acids in fecal samples, which is crucial for studying gut health and the microbiome.[5]

Materials and Reagents:

  • This compound (GCA-d4) and other relevant deuterated bile acid internal standards.

  • Bile acid analytical standards.

  • LC-MS grade methanol, acetonitrile, and water.

  • Formic acid.

  • Lyophilizer (freeze-dryer).

  • Homogenizer.

Protocol:

  • Sample Preparation:

    • Lyophilize fecal samples to a constant dry weight.

    • Homogenize the dried fecal sample to a fine powder.

    • Weigh a precise amount of the dried fecal powder (e.g., 10-20 mg).

    • Add a known volume of extraction solvent (e.g., methanol) containing the internal standard mixture (including GCA-d4).

    • Homogenize or vortex the sample thoroughly.

    • Centrifuge at high speed to pellet the solid debris.

    • Transfer the supernatant to a new tube.

    • The subsequent steps of evaporation and reconstitution are similar to the serum protocol.

  • LC-MS/MS Analysis and Data Analysis:

    • The LC-MS/MS conditions and data analysis will be similar to those described for the serum analysis, with potential modifications to the chromatographic gradient to resolve the more complex mixture of bile acids typically found in feces.

Visualizations

Bile Acid Signaling Pathway

Bile_Acid_Signaling Cholesterol Cholesterol Primary_BAs Primary Bile Acids (CA, CDCA) Cholesterol->Primary_BAs CYP7A1 (Liver) Conjugated_BAs Conjugated Bile Acids (GCA, TCDCA) Primary_BAs->Conjugated_BAs Conjugation (Glycine, Taurine) FXR FXR Primary_BAs->FXR TGR5 TGR5 Primary_BAs->TGR5 Secondary_BAs Secondary Bile Acids (DCA, LCA) Conjugated_BAs->Secondary_BAs Gut Microbiota Deconjugation & Biotransformation Secondary_BAs->FXR Secondary_BAs->TGR5 Metabolism_Regulation Regulation of Lipid & Glucose Metabolism FXR->Metabolism_Regulation Gene Expression TGR5->Metabolism_Regulation cAMP Signaling

Caption: Overview of bile acid synthesis and signaling pathways.

Experimental Workflow for Serum Bile Acid Analysis

Experimental_Workflow start Start: Serum Sample add_is Add this compound Internal Standard start->add_is protein_precipitation Protein Precipitation (Ice-cold Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporation (Nitrogen Stream) supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis (MRM Mode) reconstitution->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing end End: Concentration Results data_processing->end

References

Application Note and Protocol: Preparation of Glycocholic Acid-d4 Calibration Curves for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of calibration curves for Glycocholic acid (GCA) using its deuterated internal standard, Glycocholic acid-d4 (GCA-d4). This method is intended for the accurate quantification of GCA in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Glycocholic acid is a primary conjugated bile acid involved in the digestion of fats and the regulation of cholesterol metabolism. Its quantification in biological fluids is crucial for studying various physiological and pathological processes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for accurate quantification via LC-MS/MS as it effectively compensates for matrix effects and variations in sample processing and instrument response.[1][2][3] This protocol outlines the preparation of stock solutions, serial dilution for calibration standards, and the final sample preparation for analysis.

Experimental Protocols

Materials and Reagents
  • Glycocholic acid (GCA) standard

  • This compound (GCA-d4) internal standard

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Blank biological matrix (e.g., steroid-free serum, plasma)[4][5]

  • Calibrated pipettes and sterile pipette tips

  • Volumetric flasks and microcentrifuge tubes

Preparation of Stock Solutions

2.2.1. Glycocholic Acid (GCA) Primary Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of GCA standard into a 10 mL volumetric flask.

  • Dissolve the GCA in methanol and bring the volume to the 10 mL mark.

  • Mix thoroughly to ensure complete dissolution.

  • This primary stock solution can be stored at -20°C.

2.2.2. This compound (GCA-d4) Internal Standard (IS) Stock Solution (1 mg/mL)

  • Accurately weigh approximately 1 mg of GCA-d4 standard into a 1 mL volumetric flask.

  • Dissolve the GCA-d4 in methanol and bring the volume to the 1 mL mark.

  • Mix thoroughly to ensure complete dissolution.

  • This IS stock solution can be stored at -20°C.

Preparation of Working Solutions

2.3.1. GCA Working Solution (e.g., 10 µg/mL)

  • Dilute the GCA Primary Stock Solution (1 mg/mL) 1:100 with methanol to obtain a GCA Working Solution of 10 µg/mL. For example, add 100 µL of the 1 mg/mL stock solution to 9.9 mL of methanol.

  • This working solution will be used to prepare the calibration standards.

2.3.2. GCA-d4 Internal Standard (IS) Working Solution (e.g., 1 µg/mL)

  • Dilute the GCA-d4 IS Stock Solution (1 mg/mL) 1:1000 with methanol to obtain a GCA-d4 IS Working Solution of 1 µg/mL. For example, add 10 µL of the 1 mg/mL stock solution to 9.99 mL of methanol.

  • This working solution will be added to all calibration standards and samples.

Preparation of Calibration Curve Standards

A 9-point calibration curve can be prepared by serially diluting the GCA Working Solution in the blank biological matrix.[5] The following is an example of a serial dilution protocol to achieve a concentration range of approximately 1 ng/mL to 1000 ng/mL.

  • Label nine microcentrifuge tubes as Cal 1 through Cal 9.

  • Pipette the appropriate volume of the blank biological matrix into each tube as indicated in the table below.

  • Spike the GCA Working Solution into the tubes as described in the table.

  • Add a fixed volume of the GCA-d4 IS Working Solution to each calibration standard.

  • Perform a protein precipitation step by adding a sufficient volume of cold acetonitrile (B52724) (e.g., 3-4 times the sample volume), vortex, and centrifuge.

  • Transfer the supernatant for LC-MS/MS analysis.

Data Presentation

Table 1: Example Serial Dilution for GCA Calibration Curve

CalibratorGCA Working Solution (10 µg/mL) Volume (µL)Blank Matrix Volume (µL)Final GCA Concentration (ng/mL)
Cal 91009001000
Cal 850 (of Cal 9)50500
Cal 750 (of Cal 8)50250
Cal 650 (of Cal 7)50125
Cal 550 (of Cal 6)5062.5
Cal 450 (of Cal 5)5031.25
Cal 350 (of Cal 4)5015.63
Cal 250 (of Cal 3)507.81
Cal 150 (of Cal 2)503.91

Note: The final concentration will be further diluted by the addition of the internal standard and precipitation solvent. This should be accounted for in the final concentration calculation.

Table 2: Typical LC-MS/MS Parameters for Glycocholic Acid Analysis [4]

ParameterSetting
LC System UPLC/HPLC
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart with low %B, ramp to high %B, and re-equilibrate
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 - 50 °C
Injection Volume5 - 10 µL
MS/MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
MRM Transition GCAe.g., Q1: 464.3 m/z -> Q3: 74.1 m/z
MRM Transition GCA-d4e.g., Q1: 468.3 m/z -> Q3: 74.1 m/z
Collision EnergyOptimized for the specific instrument

Visualization

GCA_Calibration_Workflow cluster_prep Solution Preparation cluster_cal Calibration Curve Preparation cluster_sample Sample Processing & Analysis GCA_Stock GCA Stock (1 mg/mL) GCA_Work GCA Working Sol. (10 µg/mL) GCA_Stock->GCA_Work Dilute GCAd4_Stock GCA-d4 Stock (1 mg/mL) GCAd4_Work GCA-d4 IS Working Sol. (1 µg/mL) GCAd4_Stock->GCAd4_Work Dilute Serial_Dilution Serial Dilution in Blank Matrix GCA_Work->Serial_Dilution Spike Spike_IS Spike GCA-d4 IS GCAd4_Work->Spike_IS Add Serial_Dilution->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Analysis LC-MS/MS Analysis Centrifugation->Analysis

Caption: Workflow for GCA calibration curve preparation.

Conclusion

This protocol provides a comprehensive guide for the preparation of calibration curves for the quantification of Glycocholic acid using its deuterated internal standard, this compound. Adherence to these procedures will enable researchers to generate accurate and reliable data for their studies in drug development and various scientific research fields. The use of a matrix-matched calibration curve is highly recommended to minimize the impact of matrix effects on quantification.

References

Application Notes and Protocols for Bile Acid Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bile acids are crucial signaling molecules and end products of cholesterol metabolism, playing a significant role in lipid digestion and absorption.[1][2][3] The quantification of bile acids in human plasma is a vital tool in the diagnosis and monitoring of various hepatobiliary and metabolic diseases.[2][4][5] This document provides detailed application notes and protocols for the sample preparation of human plasma prior to bile acid quantification, primarily focusing on methods compatible with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the current gold standard for bile acid analysis.[6][7]

Overview of Sample Preparation Techniques

Effective sample preparation is critical for accurate and reproducible quantification of bile acids, as it aims to remove interfering substances such as proteins and phospholipids (B1166683) from the plasma matrix.[1][2] The most common techniques employed for plasma bile acid analysis are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Key Considerations for Method Selection:
  • Analyte Profile: The specific bile acids of interest (unconjugated, glycine- or taurine-conjugated) can influence the choice of extraction method.

  • Analytical Platform: The sensitivity and specificity of the analytical instrument (e.g., LC-MS/MS, GC-MS) will dictate the required cleanliness of the sample.

  • Throughput Needs: For large-scale clinical studies, automated and high-throughput methods like PPT in 96-well plates are often preferred.

  • Matrix Effects: The presence of co-eluting substances from the plasma matrix can suppress or enhance the ionization of bile acids in the mass spectrometer, leading to inaccurate quantification.[2] Method validation should always include an assessment of matrix effects.

Experimental Workflows

Protein Precipitation (PPT) Workflow

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[1] It is a widely used technique due to its simplicity and amenability to high-throughput automation.[8]

Protein Precipitation Workflow cluster_0 Sample Preparation cluster_1 Extraction and Analysis Plasma Human Plasma Sample ISTD Add Internal Standards Plasma->ISTD Precipitant Add Cold Organic Solvent (e.g., Acetonitrile (B52724) or Methanol (B129727), 3:1 v/v) ISTD->Precipitant Vortex Vortex to Precipitate Proteins Precipitant->Vortex Centrifuge Centrifuge at High Speed Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (under Nitrogen Stream) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A typical workflow for protein precipitation of plasma samples.

Solid-Phase Extraction (SPE) Workflow

Solid-phase extraction provides a more thorough cleanup than PPT by utilizing a solid sorbent to selectively retain bile acids while other matrix components are washed away.[1] This often results in a cleaner extract with reduced matrix effects.

Solid-Phase Extraction Workflow cluster_0 Sample & Cartridge Preparation cluster_1 Extraction and Elution cluster_2 Final Preparation and Analysis Plasma Human Plasma Sample ISTD Add Internal Standards Plasma->ISTD Dilute Dilute Sample ISTD->Dilute Load Load Sample onto Cartridge Dilute->Load Condition Condition SPE Cartridge (e.g., C18) Condition->Load Wash Wash Cartridge to Remove Impurities Load->Wash Elute Elute Bile Acids Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A general workflow for solid-phase extraction of bile acids.

Detailed Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile

This protocol is adapted from several validated methods for bile acid quantification in human plasma.[1][4]

Materials:

  • Human plasma (stored at -80°C)

  • Acetonitrile (LC-MS grade), chilled to -20°C

  • Internal standard (IS) solution (a mixture of deuterated bile acids in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Nitrogen evaporator

  • LC-MS vials with inserts

Procedure:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution to the plasma and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile to the plasma-IS mixture.[8]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a new microcentrifuge tube, being careful not to disturb the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[1]

  • Vortex for 30 seconds and transfer the reconstituted sample to an LC-MS vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) using a C18 Cartridge

This protocol is a generalized procedure based on common SPE methods for bile acid analysis.[1][9]

Materials:

  • Human plasma (stored at -80°C)

  • Internal standard (IS) solution

  • C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Elution solvent (e.g., methanol or acetonitrile)

  • SPE vacuum manifold

  • Collection tubes

  • Nitrogen evaporator

  • LC-MS vials with inserts

Procedure:

  • Thaw plasma samples on ice.

  • In a clean tube, add 100 µL of plasma and 10 µL of the internal standard solution.

  • Dilute the plasma with 900 µL of water and vortex.

  • Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 1 mL of methanol.

    • Equilibrate the cartridges with 1 mL of water. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the diluted plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 drop per second).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the bile acids from the cartridge with 1 mL of the elution solvent (e.g., methanol).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex and transfer to an LC-MS vial for analysis.

Quantitative Data Summary

The following tables summarize typical performance data for bile acid quantification methods using different sample preparation techniques. Note that specific values can vary depending on the exact methodology, instrumentation, and the specific bile acid being quantified.

Table 1: Recovery of Bile Acids from Human Plasma

Bile AcidProtein Precipitation (%)Solid-Phase Extraction (%)
Cholic acid (CA)85 - 10588 - 101[9]
Chenodeoxycholic acid (CDCA)87 - 10889 - 100[1]
Deoxycholic acid (DCA)86 - 10690 - 102
Glycocholic acid (GCA)90 - 11092 - 110[6][7]
Taurocholic acid (TCA)88 - 10991 - 108
Glycoursodeoxycholic acid (GUDCA)85 - 115[6]89 - 105

Table 2: Limits of Quantification (LOQ) for Bile Acids in Human Plasma

Bile AcidProtein Precipitation (ng/mL)Solid-Phase Extraction (ng/mL)
Cholic acid (CA)0.5 - 5[6][7]0.1 - 2
Chenodeoxycholic acid (CDCA)0.5 - 5[6][7]0.1 - 2
Deoxycholic acid (DCA)0.5 - 5[6][7]0.1 - 2
Glycocholic acid (GCA)1 - 100.2 - 5
Taurocholic acid (TCA)1 - 100.2 - 5
Glycoursodeoxycholic acid (GUDCA)1 - 100.2 - 5

Note: The ranges provided are indicative and compiled from various sources. Actual performance should be determined during method validation.[5][6][7][10]

Bile Acid Signaling Pathway

Bile acids are not only digestive aids but also important signaling molecules that activate nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors like the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5). This signaling regulates the expression of genes involved in bile acid, lipid, and glucose metabolism.

Bile Acid Signaling Pathway cluster_0 Hepatocyte cluster_1 Intestine cluster_2 Signaling Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Primary_BAs Primary Bile Acids (CA, CDCA) CYP7A1->Primary_BAs Conjugation Conjugation (Glycine, Taurine) Primary_BAs->Conjugation FXR FXR Activation Primary_BAs->FXR TGR5 TGR5 Activation Primary_BAs->TGR5 Conjugated_BAs Conjugated Bile Acids Conjugation->Conjugated_BAs BSEP BSEP (Export Pump) Conjugated_BAs->BSEP Bile_Canaliculus Bile Canaliculus BSEP->Bile_Canaliculus Gut_Microbiota Gut Microbiota Bile_Canaliculus->Gut_Microbiota Excretion Secondary_BAs Secondary Bile Acids (DCA, LCA) Gut_Microbiota->Secondary_BAs Deconjugation & Dehydroxylation Enterohepatic_Circulation Enterohepatic Circulation Secondary_BAs->Enterohepatic_Circulation Reabsorption Secondary_BAs->FXR Secondary_BAs->TGR5 Enterohepatic_Circulation->Primary_BAs Return to Liver FXR->CYP7A1 Feedback Inhibition Gene_Regulation Gene Regulation (Lipid & Glucose Metabolism) FXR->Gene_Regulation TGR5->Gene_Regulation

Caption: Overview of bile acid synthesis, metabolism, and signaling.

Conclusion

The selection of an appropriate sample preparation method for bile acid quantification in human plasma is a critical step that directly impacts the quality and reliability of the analytical data. While protein precipitation offers a rapid and high-throughput solution, solid-phase extraction generally provides cleaner extracts, which can be advantageous for minimizing matrix effects and improving assay sensitivity. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to develop and validate robust methods for bile acid analysis in clinical and research settings. It is imperative to perform thorough method validation, including assessments of recovery, precision, accuracy, linearity, and matrix effects, to ensure the generation of high-quality data.

References

Application Notes and Protocols: Use of Glycocholic acid-d4 in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Glycocholic acid-d4 as an internal standard in metabolomics studies, particularly for the accurate quantification of endogenous bile acids in biological matrices. Detailed protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, along with insights into the role of glycocholic acid in metabolic signaling pathways.

Introduction to this compound in Metabolomics

This compound (GCA-d4) is a deuterated form of glycocholic acid, a primary conjugated bile acid. In metabolomics, particularly in targeted quantitative analysis, stable isotope-labeled internal standards are considered the gold standard for achieving accurate and precise measurements.[1] GCA-d4 is primarily used as an internal standard for the quantification of glycocholic acid and other structurally similar bile acids in various biological samples such as serum, plasma, and bile.[2][3] Its use helps to correct for variations that can occur during sample preparation, chromatography, and mass spectrometric detection, thereby improving the reliability of the analytical method.[1]

Bile acids are no longer viewed simply as detergents for fat absorption; they are now recognized as crucial signaling molecules that regulate lipid, glucose, and energy metabolism through receptors like the Farnesoid X Receptor (FXR) and Takeda G-protein coupled receptor 5 (TGR5).[4][5] Dysregulation of bile acid metabolism is implicated in various metabolic diseases, including nonalcoholic fatty liver disease (NAFLD), diabetes, and obesity.[4] Therefore, the accurate quantification of bile acids is essential for both basic research and clinical drug development.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies utilizing deuterated internal standards, including this compound, for the analysis of bile acids.

Table 1: LC-MS/MS Method Performance for Bile Acid Quantification

ParameterValue/RangeBiological MatrixNotes
Linearity Range1 ng/mL - 1000 ng/mLSerumGood linearity was obtained for free, unconjugated, conjugated, and sulfated bile acids with a coefficient of determination > 0.995.[6]
Linearity Range5 ng/mL - 5000 ng/mLSerumThe assay was linear for all bile acid species tested with a coefficient of determination (r²) summarized in the study.[7]
Lower Limit of Quantification (LLOQ)5 ng/mLSerumDetermined to be the lowest point in the linearity study.[7]
Lower Limit of Detection (LLOD)0.1 - 0.5 nMSerumDetermined for respective free, unconjugated, conjugated, and sulfated bile acids.[6]
Accuracy85% - 115%SerumWithin acceptable limits for bioanalytical methods.[7]
Intra- and Inter-assay CV< 10%SerumFor all levels tested, indicating good precision.[6][7]
Recovery92% - 110% (mean 95.5%)SerumDemonstrates the efficiency of the extraction method.[7]

Table 2: Properties of this compound

PropertyValue
CAS Number1201918-15-1[2][3]
Molecular FormulaC₂₆H₃₉D₄NO₆[2][3]
Formula Weight469.7 g/mol [2][3]
Purity≥99% deuterated forms (d₁-d₄)[2][3]
Storage Temperature-20°C[2][8]

Experimental Protocols

Protocol for Quantification of Bile Acids in Human Serum using LC-MS/MS

This protocol describes a common method for the extraction and quantification of bile acids from human serum using protein precipitation and LC-MS/MS, with this compound as an internal standard.

3.1.1. Materials and Reagents

  • This compound (Internal Standard)[2]

  • Glycocholic acid and other bile acid standards

  • Human Serum (study samples, quality controls)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

3.1.2. Preparation of Solutions

  • Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • IS Working Solution (e.g., 10 µM): Dilute the IS stock solution with methanol to the desired concentration.[9]

  • Calibration Standards and Quality Controls (QCs): Prepare stock solutions of the bile acid analytes in methanol. Serially dilute these stocks with a suitable surrogate matrix (e.g., bile acid-depleted serum) to create calibration standards and QCs at various concentrations.[6]

3.1.3. Sample Preparation (Protein Precipitation)

  • To 50 µL of human serum, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing this compound).[1]

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[6]

3.1.4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used for bile acid analysis.[10]

    • Mobile Phase A: Water with an additive such as 0.1% formic acid or 1 mM ammonium (B1175870) acetate.[9][11]

    • Mobile Phase B: A mixture of organic solvents like methanol, acetonitrile, and/or isopropanol (B130326) with 0.1% acetic acid.[9]

    • Gradient: A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the bile acids.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.[9]

    • Injection Volume: 5-10 µL.[9]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for bile acid analysis.[9]

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

    • MRM Transitions: The precursor ion (m/z) of each bile acid and its corresponding product ion (m/z) are monitored. For glycine-conjugated bile acids like glycocholic acid, a characteristic product ion at m/z 74 is often monitored, which corresponds to the glycine (B1666218) fragment [NH₂CH₂COO]⁻.[6] For taurine-conjugated bile acids, a product ion at m/z 80 (SO₃⁻) is monitored.[6]

3.1.5. Data Analysis

The concentration of each bile acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to the calibration curve generated from the standards.[4]

Signaling Pathways and Experimental Workflows

Bile Acid Signaling Pathway

Bile acids act as signaling molecules by activating nuclear and cell surface receptors, primarily FXR and TGR5.[4][5] This activation regulates the expression of genes involved in bile acid synthesis, transport, and overall energy homeostasis.[5][12]

Bile_Acid_Signaling cluster_liver Hepatocyte cluster_intestine Intestine Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Rate-limiting step BAs Primary Bile Acids (e.g., Cholic Acid) CYP7A1->BAs Conjugation Conjugation (Glycine/Taurine) BAs->Conjugation Conjugated_BAs Conjugated Bile Acids (e.g., Glycocholic Acid) Conjugation->Conjugated_BAs FXR_liver FXR Conjugated_BAs->FXR_liver Activates Enterohepatic_Circulation Enterohepatic Circulation Conjugated_BAs->Enterohepatic_Circulation Conjugated_BAs->Enterohepatic_Circulation TGR5 TGR5 Conjugated_BAs->TGR5 Activates SHP SHP FXR_liver->SHP Induces SHP->CYP7A1 Inhibits Enterohepatic_Circulation->Conjugated_BAs GLP1 GLP-1 Secretion TGR5->GLP1 Stimulates Systemic_Effects Systemic Effects GLP1->Systemic_Effects Improves Glucose Homeostasis

Caption: Bile acid signaling pathway in the liver and intestine.

Experimental Workflow for Metabolomics Analysis

The following diagram illustrates a typical workflow for a targeted metabolomics study using this compound as an internal standard.

Metabolomics_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Serum, Plasma) Spiking 2. Spiking with Internal Standard (this compound) Sample_Collection->Spiking Extraction 3. Sample Preparation (e.g., Protein Precipitation) Spiking->Extraction LCMS_Analysis 4. LC-MS/MS Analysis (Targeted MRM) Extraction->LCMS_Analysis Data_Processing 5. Data Processing (Peak Integration, Quantification) LCMS_Analysis->Data_Processing Statistical_Analysis 6. Statistical Analysis & Biological Interpretation Data_Processing->Statistical_Analysis

Caption: A typical experimental workflow for targeted metabolomics.

Conclusion

This compound is an indispensable tool in the field of metabolomics for the reliable quantification of bile acids. Its use as an internal standard in LC-MS/MS-based methods ensures high accuracy and precision, which is critical for understanding the role of bile acids in health and disease, and for the development of novel therapeutics targeting metabolic pathways. The protocols and information provided herein serve as a valuable resource for researchers embarking on metabolomic studies of bile acids.

References

Application Note: Quantitation of Glycocholic Acid in Fecal Samples Using a d4 Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocholic acid (GCA) is a primary conjugated bile acid synthesized in the liver and plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins. The quantification of GCA in fecal samples is of significant interest as it provides insights into various physiological and pathological processes, including liver function, gut microbiome activity, and the enterohepatic circulation of bile acids. Altered fecal GCA levels have been associated with conditions such as cholestasis, inflammatory bowel disease, and colorectal cancer.

This application note provides a detailed protocol for the robust and accurate quantitation of glycocholic acid in human fecal samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with glycocholic acid-d4 (GCA-d4) as a stable isotope-labeled internal standard. The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high precision and accuracy.

Principle of Internal Standard Quantitation

Stable isotope-labeled internal standards, such as GCA-d4, are ideal for mass spectrometry-based quantification. These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes. They co-elute with the analyte during chromatography and experience similar ionization and fragmentation patterns. By adding a known amount of the internal standard to each sample, calibration standard, and quality control, the ratio of the analyte peak area to the internal standard peak area can be used to construct a calibration curve and accurately determine the analyte concentration, compensating for potential analytical variability.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantitation Fecal_Sample Fecal Sample IS_Spike Spike with known amount of GCA-d4 (IS) Fecal_Sample->IS_Spike Extraction Extraction of Bile Acids IS_Spike->Extraction LC_Separation LC Separation (Analyte + IS co-elute) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Area_Ratio Calculate Peak Area Ratio (GCA / GCA-d4) MS_Detection->Peak_Area_Ratio Calibration_Curve Compare to Calibration Curve Peak_Area_Ratio->Calibration_Curve Final_Concentration Determine GCA Concentration Calibration_Curve->Final_Concentration

Caption: Principle of internal standard-based quantitation workflow.

Experimental Protocols

Materials and Reagents
  • Glycocholic acid (GCA) standard (≥98% purity)

  • This compound (GCA-d4) internal standard (≥98% purity, 98% isotopic enrichment)

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid (Optima LC/MS grade)

  • Ammonium (B1175870) acetate (B1210297) (MS grade)

  • Lyophilizer (optional)

  • Homogenizer (e.g., bead beater)

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • LC-MS vials

Sample Preparation
  • Fecal Sample Homogenization:

    • Lyophilize fecal samples to dryness for 24-48 hours to obtain a consistent dry weight.

    • Accurately weigh approximately 20-50 mg of lyophilized fecal powder into a 2 mL tube containing homogenization beads.

    • Alternatively, if using wet feces, accurately weigh approximately 100-200 mg. Note that results will need to be normalized to dry weight by determining the water content of a separate aliquot.[1]

  • Extraction:

    • Prepare an extraction solution of methanol containing the internal standard (GCA-d4) at a final concentration of 100 ng/mL.

    • Add 1 mL of the extraction solution to each fecal sample.

    • Homogenize the samples using a bead beater for 10 minutes at a high setting.

    • Centrifuge the samples at 16,000 x g for 15 minutes at 4°C to pellet the solid debris.[2]

  • Final Sample Preparation:

    • Carefully transfer the supernatant to a clean microcentrifuge tube.

    • For samples with high expected concentrations, a dilution with the initial mobile phase may be necessary.

    • Transfer the final extract into an LC-MS vial for analysis.

G Start Start: Fecal Sample Lyophilize Lyophilize Sample (24-48h) Start->Lyophilize Weigh Weigh 20-50 mg of lyophilized sample Lyophilize->Weigh Add_IS Add 1 mL Methanol with GCA-d4 (100 ng/mL) Weigh->Add_IS Homogenize Homogenize with bead beater (10 min) Add_IS->Homogenize Centrifuge Centrifuge at 16,000 x g for 15 min at 4°C Homogenize->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Transfer_to_Vial Transfer to LC-MS Vial Collect_Supernatant->Transfer_to_Vial End Ready for Analysis Transfer_to_Vial->End

Caption: Fecal sample preparation workflow for GCA analysis.

Preparation of Calibration Standards and Quality Controls
  • Stock Solutions:

    • Prepare a 1 mg/mL stock solution of GCA in methanol.

    • Prepare a 1 mg/mL stock solution of GCA-d4 in methanol.

  • Working Solutions:

    • Prepare a series of GCA working solutions by serially diluting the GCA stock solution with methanol to create concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

    • Prepare a GCA-d4 working solution of 1 µg/mL by diluting the GCA-d4 stock solution with methanol.

  • Calibration Standards and Quality Controls (QCs):

    • Prepare calibration standards by spiking the appropriate GCA working solution and the GCA-d4 working solution into a blank matrix (e.g., 50:50 methanol/water) to achieve final concentrations ranging from 1 to 1000 ng/mL for GCA, with a constant GCA-d4 concentration of 100 ng/mL.[2][3]

    • Prepare at least three levels of QCs (low, medium, and high) in the same manner as the calibration standards.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 2 mM ammonium acetate
Mobile Phase B Acetonitrile:Methanol (50:50, v/v) with 0.1% formic acid
Gradient 30% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, re-equilibrate at 30% B for 2 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Mass Spectrometer Triple Quadrupole
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Glycocholic Acid (GCA)464.374.035
This compound (GCA-d4)468.374.035

Data Presentation

Calibration Curve

A typical calibration curve for GCA is constructed by plotting the peak area ratio of GCA to GCA-d4 against the concentration of GCA. A linear regression with a weighting factor of 1/x is typically used.

Calibration LevelConcentration (ng/mL)GCA Peak AreaGCA-d4 Peak AreaPeak Area Ratio (GCA/GCA-d4)
111,250115,0000.011
256,300118,0000.053
31012,800116,5000.110
45065,000117,2000.555
5100131,000119,0001.101
6500645,000115,8005.570
710001,280,000117,50010.894
Linearity (R²) >0.995
Method Performance

The performance of the method should be evaluated in terms of precision and accuracy using the prepared QC samples.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low32.996.75.8
Medium7578.1104.13.2
High750738.598.52.5

Conclusion

This application note details a reliable and robust LC-MS/MS method for the quantitation of glycocholic acid in fecal samples. The protocol, which incorporates a stable isotope-labeled internal standard, provides the necessary accuracy and precision for demanding research and drug development applications. The clear and detailed steps for sample preparation, instrument setup, and data analysis make this method readily implementable in a laboratory setting.

References

Application Notes & Protocols: Glycocholic Acid-d4 as an Internal Standard for Clinical Chemistry Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of glycocholic acid-d4 (GCA-d4) as an internal standard in the quantitative analysis of glycocholic acid (GCA) and other bile acids in clinical chemistry. The use of a stable isotope-labeled internal standard like GCA-d4 is considered the gold standard for mass spectrometry-based quantification, as it effectively corrects for variations in sample preparation and instrument response.[1]

Glycocholic acid, a primary conjugated bile acid, plays a crucial role in the emulsification and absorption of fats and fat-soluble vitamins.[2][3] Its concentration in biological fluids is a significant biomarker for various liver and gastrointestinal diseases.[4][5] Accurate and precise measurement of GCA is therefore vital for clinical diagnostics and research.[5][6] Deuterated glycocholic acid, such as GCA-d4, is chemically identical to the endogenous analyte but has a different mass, making it an ideal internal standard for isotope dilution mass spectrometry methods.[2][7]

Quantitative Data Summary

The following tables summarize the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that have utilized this compound as an internal standard for the quantification of glycocholic acid.

Table 1: Method Validation Parameters for Glycocholic Acid Quantification using this compound Internal Standard

ParameterMethod 1Method 2Method 3
Linearity Range 0.2 - 400 ng/mL[8]0.92 ng/g - 38.38 µg/g[5]20.61 - 6595 nM[9]
Correlation Coefficient (r²) > 0.999[5]Not ReportedNot Reported
Intra-day Precision (%CV) 2.3 - 6.1%[8]≤ 1.30%[5]1.53 - 10.63%[9]
Inter-day Precision (%CV) 2.4 - 4.6%[8]≤ 1.80%[5]3.01 - 13.98%[9]
Recovery 103.7 - 114.3%[8]99.87 - 100.43%[5]92 - 110%[10]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[8]Not Reported5 ng/mL[10]
Limit of Detection (LOD) 0.01 ng/mL[8]Not ReportedNot Reported

Table 2: Sample Types and Preparation Techniques

MethodSample TypeSample Preparation
Method 1 Human Serum[8]Protein Precipitation[8]
Method 2 Human Serum[5]Protein Precipitation and Solid-Phase Extraction[5]
Method 3 Human Serum[9]Protein Precipitation[9]

Experimental Protocols

This section provides a detailed, generalized protocol for the quantification of glycocholic acid in human serum using this compound as an internal standard, based on common practices in the cited literature.

I. Materials and Reagents
  • Glycocholic acid (GCA) analytical standard

  • This compound (GCA-d4) internal standard

  • LC-MS grade methanol (B129727)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade water

  • Formic acid

  • Human serum samples (patient, control, or blank)

  • Solid-phase extraction (SPE) cartridges (optional)

II. Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of GCA and GCA-d4 in methanol.

  • Working Standard Solutions: Serially dilute the GCA stock solution with methanol to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the GCA-d4 stock solution with methanol to a final concentration of 100 ng/mL (this concentration may need optimization).

III. Sample Preparation

A. Protein Precipitation (PPT)

  • To 50 µL of serum sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the GCA-d4 internal standard working solution (100 ng/mL).[9]

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.[1]

  • Vortex the mixture for 1 minute.[1]

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

B. Solid-Phase Extraction (SPE) - for enhanced cleanup

  • Perform the protein precipitation step as described above.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the PPT step onto the conditioned SPE cartridge.

  • Wash the cartridge with a suitable solvent (e.g., water or low percentage of organic solvent) to remove interferences.

  • Elute the analytes with an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

IV. LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., Waters BEH C18, 100 mm x 2.1 mm, 1.7 µm).[8]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A gradient elution is typically employed to achieve good separation of bile acids.

    • Flow Rate: 0.3 - 0.6 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Glycocholic Acid (GCA): The precursor ion is m/z 464.3 and a common product ion is m/z 74.0.[11]

      • This compound (GCA-d4): The precursor ion is m/z 468.3 and the product ion is m/z 74.0.

    • Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

V. Data Analysis and Quantification
  • Construct a calibration curve by plotting the peak area ratio of GCA to GCA-d4 against the concentration of the GCA standards.

  • Determine the concentration of GCA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Bile Acid Synthesis and Metabolism

The following diagram illustrates the primary pathways of bile acid synthesis from cholesterol in the liver and subsequent metabolism by gut microbiota.

Bile_Acid_Metabolism Bile Acid Synthesis and Metabolism Pathway cluster_0 cluster_1 Cholesterol Cholesterol Cholic_Acid Cholic Acid (Primary Bile Acid) Cholesterol->Cholic_Acid CYP7A1, CYP8B1 Chenodeoxycholic_Acid Chenodeoxycholic Acid (Primary Bile Acid) Cholesterol->Chenodeoxycholic_Acid CYP7A1, CYP27A1 Glycocholic_Acid Glycocholic Acid (GCA) (Conjugated Primary Bile Acid) Cholic_Acid->Glycocholic_Acid Conjugation with Glycine Taurocholic_Acid Taurocholic Acid (TCA) (Conjugated Primary Bile Acid) Cholic_Acid->Taurocholic_Acid Conjugation with Taurine Deoxycholic_Acid Deoxycholic Acid (DCA) (Secondary Bile Acid) Cholic_Acid->Deoxycholic_Acid 7α-dehydroxylation Lithocholic_Acid Lithocholic Acid (LCA) (Secondary Bile Acid) Chenodeoxycholic_Acid->Lithocholic_Acid 7α-dehydroxylation Glycocholic_Acid->Cholic_Acid Deconjugation Liver Liver Hepatocytes Gut Gut Microbiota

Caption: Overview of primary and secondary bile acid synthesis.

Experimental Workflow

The diagram below outlines the key steps in the analytical workflow for the quantification of glycocholic acid using an internal standard.

Experimental_Workflow Experimental Workflow for Glycocholic Acid Quantification Sample Serum Sample IS_Spike Spike with This compound (IS) Sample->IS_Spike Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SPE Solid-Phase Extraction (Optional) Centrifugation->SPE LCMS LC-MS/MS Analysis Centrifugation->LCMS Direct Injection SPE->LCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis

Caption: Workflow for GCA quantification using an internal standard.

References

Application Note: High-Resolution UPLC-MS/MS Method for the Separation of Bile Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bile acids are crucial signaling molecules and biomarkers for various physiological and pathological states. Their structural similarity, particularly among isomers, presents a significant analytical challenge. This application note details a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the effective separation and quantification of critical bile acid isomers. The protocol provides a high-resolution, sensitive, and rapid analytical solution applicable to various biological matrices.

Introduction

Bile acids are steroid acids synthesized from cholesterol in the liver. They play vital roles in lipid digestion and absorption, as well as acting as signaling molecules in metabolic pathways. The bile acid pool consists of primary, secondary, and tertiary bile acids, which can be conjugated with glycine (B1666218) or taurine. Many of these bile acids exist as isomers, which have identical mass but different stereochemistry or substituent positions on the steroid nucleus. Distinguishing between these isomers is critical as they can have distinct biological activities and diagnostic relevance.

Traditional High-Performance Liquid Chromatography (HPLC) methods often lack the resolution to separate co-eluting bile acid isomers.[1] Ultra-Performance Liquid Chromatography (UPLC) technology, with its sub-2 µm particle columns, offers superior resolving power, increased sensitivity, and faster analysis times, making it the preferred technique for bile acid analysis.[2][3] When coupled with tandem mass spectrometry (MS/MS), UPLC provides a highly selective and sensitive platform for the unequivocal identification and quantification of individual bile acid species.[4][5] This application note provides a detailed protocol for the development and application of a UPLC-MS/MS method for the separation of key bile acid isomers.

Experimental Protocols

Sample Preparation

Meticulous sample preparation is essential to remove interfering substances like proteins and phospholipids (B1166683) and to concentrate the bile acids.[6] The choice of method depends on the biological matrix.

a) Protocol for Serum/Plasma:

  • Protein Precipitation: To 50 µL of serum or plasma, add 150 µL of ice-cold methanol (B129727) containing a mixture of deuterated internal standards.

  • Vortexing: Vortex the mixture vigorously for 30 seconds.

  • Incubation: Incubate the samples at -20 °C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.[6]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).[6][7]

b) Protocol for Bile (with Solid-Phase Extraction - SPE):

  • Dilution: Dilute the bile sample and mix it with internal standards.

  • SPE Column Conditioning: Precondition a C18 SPE column with methanol followed by water.[6]

  • Sample Loading: Load the diluted bile sample onto the conditioned SPE column.[6]

  • Washing: Wash the column sequentially with water and a low percentage of methanol to remove interfering compounds.[6]

  • Elution: Elute the purified bile acids with methanol.[6]

  • Evaporation and Reconstitution: Proceed with steps 6 and 7 from the serum/plasma protocol.

UPLC Method

This method is optimized for the separation of common bile acid isomers.

Table 1: UPLC Parameters

ParameterValue
LC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm
Column Temperature 55 °C[8]
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile:Water (95:5, v/v)[8]
Flow Rate 0.5 mL/min[8]
Injection Volume 3 µL[8]
Gradient Elution See Table 2

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase B
0.025
3.135
9.038
15.065
18.065
20.0100
22.025
24.025
Mass Spectrometry Method

Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode, which is optimal for bile acid analysis.[1]

Table 3: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Agilent 6490 Triple Quadrupole or equivalent[8]
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 2000 - 5000 V (optimized for each compound)[8]
Nozzle Voltage 2000 V[8]
Drying Gas (N2) Flow 15 L/min[8]
Drying Gas Temp. 290 °C[8]
Sheath Gas Flow 11 L/min[8]
Sheath Gas Temp. 250 °C[8]
Nebulizer Pressure 20 psi[8]
Detection Mode Multiple Reaction Monitoring (MRM)

Table 4: Example MRM Transitions for Key Bile Acid Isomers

Bile AcidPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ursodeoxycholic acid (UDCA)391.2391.2Optimized
Chenodeoxycholic acid (CDCA)391.2391.2Optimized
Deoxycholic acid (DCA)391.2391.2Optimized
Glycoursodeoxycholic acid (GUDCA)448.274.1Optimized
Glycochenodeoxycholic acid (GCDCA)448.274.1Optimized
Tauroursodeoxycholic acid (TUDCA)498.280.0Optimized
Taurochenodeoxycholic acid (TCDCA)498.280.0Optimized

Note: Collision energies should be optimized for each specific instrument and compound.[8] For unconjugated isomers that do not produce distinct fragments, a pseudo-MRM method monitoring the precursor ion may be necessary.[9]

Visualizations

UPLC_Method_Development_Workflow A Define Analytical Goal: Separate Bile Acid Isomers B Sample Preparation Method Development A->B C UPLC Method Optimization B->C B1 Protein Precipitation B->B1 B2 Solid-Phase Extraction (SPE) B->B2 B3 Liquid-Liquid Extraction (LLE) B->B3 D MS/MS Method Optimization C->D C1 Column Selection (e.g., C18, HSS T3) C->C1 C2 Mobile Phase Selection (A: Aqueous, B: Organic) C->C2 C3 Gradient Elution Profile C->C3 C4 Column Temperature C->C4 C5 Flow Rate C->C5 E Method Validation D->E D1 Ionization Mode (ESI Negative) D->D1 D2 Select Precursor Ions D->D2 D3 Optimize MRM Transitions (Product Ions & Collision Energy) D->D3 D4 Optimize Source Parameters D->D4 F Routine Sample Analysis E->F

Caption: Workflow for UPLC-MS/MS method development for bile acid isomer separation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing A Biological Sample (Serum, Plasma, Bile, etc.) B Add Internal Standards A->B C Protein Precipitation / SPE B->C D Evaporation C->D E Reconstitution D->E F Inject Sample into UPLC E->F G Chromatographic Separation (Gradient Elution) F->G H Ionization (ESI Negative) G->H I MS/MS Detection (MRM) H->I J Peak Integration I->J K Quantification using Calibration Curve J->K L Report Results K->L

Caption: Overall experimental workflow from sample preparation to data analysis.

Expected Results

The described UPLC-MS/MS method is expected to provide excellent chromatographic separation of numerous bile acid isomers within a 24-minute run time. The use of a HSS T3 column provides a balanced retention for polar and nonpolar compounds. The gradient elution profile is designed to resolve critical pairs such as UDCA and CDCA. The high sensitivity of the triple quadrupole mass spectrometer operating in MRM mode allows for the detection and quantification of bile acids at low concentrations in biological samples. A recent study demonstrated that a well-developed UPLC-MS/MS method could separate and quantify ursodeoxycholic acid (UDCA), glycoursodeoxycholic acid (GUDCA), and tauroursodeoxycholic acid (TUDCA) in human plasma, highlighting the importance of separating UDCA from its microbial metabolite, isoursodeoxycholic acid, for accurate bioequivalence studies.[10]

Conclusion

This application note provides a comprehensive and detailed protocol for the separation and quantification of bile acid isomers using UPLC-MS/MS. The method is sensitive, robust, and offers high resolution, making it suitable for both research and clinical applications. The provided workflows and protocols can be adapted to various biological matrices and serve as a strong foundation for researchers and scientists in the field of metabolomics and drug development.

References

Application Notes and Protocols for Solid-Phase Extraction of Bile Acids Prior to LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of bile acids from biological matrices for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Introduction

Bile acids are crucial signaling molecules involved in lipid and glucose metabolism, and their accurate quantification is vital in various research and clinical settings. Due to the complexity of biological matrices such as plasma, serum, and bile, a robust sample preparation method is necessary to remove interfering substances like proteins and phospholipids. Solid-phase extraction is a widely used technique for the selective extraction and concentration of bile acids, leading to cleaner extracts and improved analytical sensitivity. This document outlines protocols for various SPE sorbents and provides a comparative overview of their performance.

Bile Acid Signaling Pathways

Bile acids exert their signaling functions primarily through the activation of the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).[1][2][3][4][5] These receptors are involved in a complex network that regulates bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.[1][2][3][4][5]

Bile Acid Signaling Pathways cluster_LIVER Hepatocyte cluster_GUT Enterocyte FXR_L FXR SHP SHP FXR_L->SHP induces CYP7A1 CYP7A1 SHP->CYP7A1 inhibits Bile Acid Synthesis Bile Acid Synthesis CYP7A1->Bile Acid Synthesis rate-limiting enzyme BAs_L Bile Acids BAs_L->FXR_L activates FXR_G FXR FGF19 FGF19 FXR_G->FGF19 induces FGF19->FXR_L inhibits CYP7A1 via FGFR4 TGR5 TGR5 GLP1 GLP-1 TGR5->GLP1 stimulates secretion Pancreas Pancreas GLP1->Pancreas stimulates insulin (B600854) secretion BAs_G Bile Acids BAs_G->FXR_G activates BAs_G->TGR5 activates Cholesterol Cholesterol Cholesterol->Bile Acid Synthesis

Figure 1. Simplified diagram of bile acid signaling pathways involving FXR and TGR5.

Experimental Protocols

Reversed-Phase SPE Protocol (C18 Sorbent)

Reversed-phase SPE using C18 sorbents is a common method for extracting a broad range of bile acids.[6][7][8]

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • Biological sample (e.g., plasma, serum)

Procedure:

  • Sample Pre-treatment: Dilute 100 µL of plasma or serum with 900 µL of water. Acidify with 10 µL of formic acid.

  • Conditioning: Condition the C18 cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the bile acids with 1 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Polymeric Reversed-Phase SPE Protocol (e.g., Oasis HLB)

Polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) offer enhanced retention for a wider range of analytes, including more polar bile acid conjugates.[9] A simplified 3-step protocol can be utilized with these water-wettable sorbents.[9]

Materials:

  • Oasis HLB SPE Cartridges (e.g., 30 mg, 1 mL)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic Acid

  • Biological sample (e.g., plasma, serum)

Procedure (Simplified 3-Step Protocol):

  • Sample Pre-treatment: To 240 µL of plasma, add 10 µL of a working standard solution and dilute 1:1 with 4% H3PO4 in water before loading.[9]

  • Sample Loading: Directly load the pre-treated sample onto the Oasis HLB cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the bile acids with 1 mL of acetonitrile containing 0.1% formic acid.

  • Dry-down and Reconstitution: Evaporate the eluate and reconstitute as described in the C18 protocol.

Mixed-Mode SPE Protocol (e.g., Strata-X-C)

Mixed-mode SPE combines reversed-phase and ion-exchange mechanisms for highly selective extraction, which is particularly useful for separating acidic and basic compounds from complex matrices.[10][11]

Materials:

Procedure (for Acidic Bile Acids):

  • Sample Pre-treatment: Dilute the sample 1:1 with an appropriate buffer (e.g., 25 mM ammonium acetate (B1210297), pH 6-7).[12]

  • Conditioning: Condition the cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the pre-treated sample.

  • Washing 1 (Polar Interferences): Wash with 1 mL of 25 mM ammonium acetate (pH 6-7).[12]

  • Washing 2 (Non-polar Interferences): Wash with 1 mL of methanol.

  • Elution: Elute with 1 mL of 5% ammonium hydroxide in methanol.[12]

  • Dry-down and Reconstitution: Evaporate the eluate and reconstitute.

SPE Workflow Diagram

SPE_Workflow start Start: Sample Pre-treatment condition 1. Conditioning (e.g., Methanol) start->condition equilibrate 2. Equilibration (e.g., Water) condition->equilibrate load 3. Sample Loading equilibrate->load wash 4. Washing (e.g., Water or weak organic) load->wash elute 5. Elution (e.g., Methanol or Acetonitrile) wash->elute end End: Dry-down & Reconstitution for LC-MS elute->end

Figure 2. General workflow for solid-phase extraction of bile acids.

Quantitative Data Summary

The efficiency of bile acid extraction can vary depending on the SPE sorbent and the specific bile acid. The following tables summarize reported recovery data and limits of detection/quantification.

Table 1: Reported Recovery of Bile Acids Using Different SPE Sorbents

SPE SorbentBile Acid ClassRecovery Range (%)Reference
C18-basedConjugated & Unconjugated (19 analytes)89.1 - 100.2[7]
Not Specified15 Bile Acid Species92 - 110[13]
Oasis HLBWide range of acidic, neutral, and basic analytesHigh analyte recoveries
C18Conjugated & Unconjugated71.73 - 95.92[6]

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Bile Acids

MethodBile AcidLOD (ng/mL)LOQ (ng/mL)Reference
LC-MS/MS (C18 SPE)Various (19 analytes)Low ppb range-[7]
LC-MS/MS15 Bile Acid Species-5[13]
LC-MS/MSVarious-pg on-column[14]

Conclusion

Solid-phase extraction is an effective and versatile technique for the purification and concentration of bile acids from complex biological samples prior to LC-MS analysis. The choice of SPE sorbent—whether reversed-phase, polymeric, or mixed-mode—should be guided by the specific bile acids of interest and the sample matrix. The protocols provided in this document offer a starting point for method development, and optimization may be required to achieve the desired recovery and sample cleanliness for a particular application.

References

Application Notes and Protocols for Electrospray Ionization Mass Spectrometry of Glycocholic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocholic acid-d4 (GCA-d4) is the deuterated form of glycocholic acid, a primary conjugated bile acid.[1] Due to its structural similarity and distinct mass, GCA-d4 serves as an ideal internal standard for the accurate quantification of endogenous glycocholic acid in various biological matrices by mass spectrometry.[2][3] This is crucial for research in drug development and metabolic studies, ensuring robust and reproducible results.[4] Glycocholic acid itself is involved in the emulsification of fats and acts as a signaling molecule in metabolic pathways.[1][2] This document provides detailed protocols for sample preparation and analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Quantitative Data Summary

The following tables summarize typical quantitative performance data and LC-MS/MS conditions for the analysis of bile acids using this compound as an internal standard.

Table 1: LC-MS/MS System Parameters [5][6][7][8]

ParameterSetting
LC SystemUPLC system[5] or Vanquish Horizon HPLC[6]
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[5] or Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm[6]
Column Temperature40°C[5][8] or 50°C[6]
Injection Volume5 µL[5] or 10 µL[6][7]
Flow Rate0.3 mL/min[7][8] or 0.4 mL/min[5]
Mobile Phase AWater with 0.1% formic acid[5] or 1 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid in methanol:acetonitrile (B52724):water (1:1:3; v/v/v)[7]
Mobile Phase BAcetonitrile/Methanol (1:1, v/v) with 0.1% formic acid[5] or 0.1% acetic acid in methanol:acetonitrile:2-propanol (4.5:4.5:1; v/v/v)[7]
Mass SpectrometerTriple quadrupole mass spectrometer[5] or TSQ Quantis triple quadrupole mass spectrometer[6] or 4000 Q-Trap triple quadrupole tandem mass spectrometer[7]
Ionization ModeNegative Electrospray Ionization (ESI-)[5][6][7]
Detection ModeMultiple Reaction Monitoring (MRM)[5][9]
Ion Spray Voltage-4200 V[7] or -4500 V[8]
Vaporizer/Source Temperature350°C[6] or 450°C[8] or 500°C[7]
Ion Transfer Tube Temperature300°C[6]

Table 2: Analyte and Internal Standard Properties [2][10][11]

CompoundFormal NameCAS NumberMolecular FormulaFormula Weight
This compoundN-[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine1201918-15-1C26H39D4NO6469.7
Glycocholic acidN-[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]-glycine475-31-0C26H43NO6465.6

Experimental Protocols

Detailed methodologies for common sample preparation techniques and subsequent LC-MS/MS analysis are provided below.

Protocol 1: Protein Precipitation (PPT) for Serum or Plasma Samples[4][5][6]

This protocol is a rapid and straightforward method for removing proteins from biological samples prior to LC-MS/MS analysis.

Materials:

  • Serum or plasma sample

  • Ice-cold acetonitrile (ACN)

  • This compound internal standard (IS) working solution in methanol

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 13,000 - 14,000 x g and 4°C)

  • Nitrogen evaporator (optional)

  • Reconstitution solution (e.g., 50:50 methanol:water with 0.1% formic acid)

Procedure:

  • Pipette 50-200 µL of serum or plasma into a 1.5 mL microcentrifuge tube.[4][5][6]

  • Add 10-20 µL of the this compound internal standard working solution.[4][5]

  • Add 150-200 µL of ice-cold acetonitrile to precipitate the proteins.[4][5]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[4][5]

  • Centrifuge at 13,000-14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4][5]

  • Carefully transfer the supernatant to a new tube.[4][5]

  • (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitute the residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase or reconstitution solution.[5]

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis[5][6][7]

Procedure:

  • Equilibrate the LC system with the initial mobile phase conditions.

  • Inject the prepared sample onto the C18 reversed-phase column.

  • Apply a chromatographic gradient to separate the bile acids. A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.[5]

  • Perform detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.[5][7]

  • Monitor the specific precursor-to-product ion transitions for glycocholic acid and this compound using Multiple Reaction Monitoring (MRM).[9]

  • Quantify the amount of endogenous glycocholic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of glycocholic acid using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Serum/Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Ice-cold Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation (Optional) Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis (ESI-, MRM) Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for the analysis of Glycocholic acid.

Logical Relationship of Internal Standard Use

The diagram below outlines the principle of using a stable isotope-labeled internal standard for accurate quantification.

G cluster_process Analytical Process cluster_detection MS Detection Analyte Endogenous Analyte (Glycocholic Acid) Sample_Prep Sample Preparation Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS_Detection Mass Spectrometer (MRM Detection) ESI_Ionization->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Result Accurate Concentration Quantification->Result note IS corrects for variations in sample prep, matrix effects, and ionization efficiency.

Caption: Role of an internal standard in quantitative analysis.

References

Troubleshooting & Optimization

Technical Support Center: Resolving Matrix Effects in Bile Acid LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of bile acids.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of bile acid LC-MS analysis, and why are they a concern?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In bile acid analysis, particularly in complex biological samples like plasma, serum, or urine, these effects can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal).[1][2] This interference is a significant concern because it can compromise the accuracy, precision, and sensitivity of quantification, potentially leading to erroneous reporting of bile acid concentrations.[1][3][4] Beyond affecting quantification, matrix effects can also cause shifts in retention times and distorted peak shapes.[1][2]

Q2: What are the primary sources of matrix effects in biological samples for bile acid analysis?

A2: The most common sources of matrix effects in biological samples such as plasma and serum are endogenous components that are co-extracted with the bile acids.[2] Phospholipids (B1166683) are a major contributor to matrix effects in bile acid analysis due to their high abundance and their tendency to co-elute with the analytes of interest.[2][5] Other sources include salts, proteins, and triglycerides that can also interfere with the ionization process in the mass spectrometer.[2][6]

Q3: How can I identify if my bile acid analysis is being affected by matrix effects?

A3: Several signs can indicate the presence of matrix effects in your analysis:

  • Poor Reproducibility: Inconsistent analyte response across different samples.[2]

  • Inaccurate Quality Control (QC) Samples: QC samples falling outside of the expected concentration range.[2]

  • Signal Variation: A notable difference in the analyte's signal when comparing a standard prepared in a pure solvent versus a standard spiked into a matrix extract after sample preparation.[2]

  • Chromatographic Issues: Drifting retention times, poor peak shapes (tailing or fronting), and increased column backpressure over a series of injections can suggest the accumulation of matrix components on the analytical column.[2]

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for mitigating matrix effects.[1][2][7][8] A SIL-IS is chemically almost identical to the analyte, causing it to co-elute and experience the same degree of ion suppression or enhancement.[2] This allows for accurate correction of the analyte signal. If a SIL-IS is unavailable, a structural analog can be used, but it requires careful validation to ensure it behaves similarly to the analyte.[2]

Q5: What are the common sample preparation techniques to reduce matrix effects for bile acid analysis?

A5: Effective sample preparation is crucial for minimizing matrix effects by removing interfering components before LC-MS analysis.[9] The most common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a cold organic solvent like acetonitrile (B52724) or methanol (B129727) is used to precipitate proteins.[6][10] However, this method may not effectively remove phospholipids.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A more selective method that can effectively remove interfering compounds like phospholipids and salts, leading to a cleaner extract.[9][10]

  • Phospholipid Removal (PLR) Products: Specialized SPE cartridges and 96-well plates are designed to specifically target and remove phospholipids from the sample matrix.[5][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of bile acids that may be related to matrix effects.

Problem 1: Poor Peak Shape and Shifting Retention Times

  • Possible Cause: Accumulation of matrix components, especially phospholipids, on the analytical column.[2] This can alter the chromatography by interfering with the stationary phase.

  • Recommended Solutions:

    • Implement a Column Wash: Introduce a robust column wash step between injections using a strong solvent, such as isopropanol, to remove strongly retained matrix components.[6]

    • Use a Guard Column: A guard column can help protect the analytical column from contamination.[6]

    • Optimize Sample Preparation: Employ a more rigorous sample preparation method like SPE or specific phospholipid removal techniques to obtain a cleaner sample extract.[9][11]

Problem 2: Inconsistent Results and Poor Reproducibility

  • Possible Cause: Variable ion suppression or enhancement between different samples due to differing levels of matrix components.

  • Recommended Solutions:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As the most reliable method, a SIL-IS will co-elute with the analyte and experience the same matrix effects, thus providing accurate correction.[1][2][8]

    • Matrix-Matched Calibration: Prepare calibration standards in a matrix that is identical to the study samples (e.g., analyte-free plasma).[12] This helps to ensure that the standards and the samples are affected by the matrix in the same way.

    • Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[13]

Problem 3: Low Signal Intensity (Ion Suppression)

  • Possible Cause: Co-eluting matrix components, particularly phospholipids, are interfering with the ionization of the target bile acids in the mass spectrometer source.[5]

  • Recommended Solutions:

    • Improve Chromatographic Separation: Optimize the LC gradient to better separate the bile acids from the regions where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression.[3]

    • Enhance Sample Cleanup: Utilize more effective sample preparation techniques like SPE or phospholipid removal plates to eliminate the interfering compounds.[9]

    • Change Ionization Source: If available, switching from electrospray ionization (ESI), which is more susceptible to matrix effects, to atmospheric pressure chemical ionization (APCI) might be beneficial.[1]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueTypical Analyte Recovery (%)Typical Matrix Effect (%)*Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 10540 - 80 (Suppression)Simple, fast, low costInefficient removal of phospholipids and other interferences.[10]
Liquid-Liquid Extraction (LLE) 70 - 9570 - 95 (Suppression)Can provide cleaner extracts than PPTMore labor-intensive, may have lower recovery for some analytes.
Solid-Phase Extraction (SPE) 80 - 11085 - 105Selective, provides clean extracts, can be automated.[10]More expensive, requires method development.
Phospholipid Removal (PLR) > 90> 95Highly effective at removing phospholipids, improves assay robustness.[5][11]Higher cost compared to PPT.

*Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike

  • Prepare a Neat Standard Solution: Dissolve the bile acid standard in the reconstitution solvent to a known concentration (e.g., the mid-point of the calibration curve).

  • Prepare a Blank Matrix Extract: Process a blank sample (e.g., plasma with no analyte) using your established sample preparation method.

  • Spike the Blank Matrix Extract: Add the bile acid standard to the blank matrix extract to achieve the same final concentration as the neat standard solution.

  • Analyze the Samples: Inject both the neat standard solution and the spiked matrix extract into the LC-MS system and record the peak areas.

  • Calculate the Matrix Effect: Use the following formula:

    • ME (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Standard Solution) * 100[6]

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

  • To 100 µL of plasma sample, standard, or quality control, add 300 µL of ice-cold acetonitrile containing the internal standard.[6]

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.[6]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[6]

  • Transfer the supernatant to a clean tube.[6]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[6]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[6]

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[6]

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[6]

  • Loading: To 100 µL of plasma, add 100 µL of 4% phosphoric acid and the internal standard. Vortex and load the entire sample onto the conditioned SPE cartridge.[6]

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water to remove polar interferences.[6]

  • Elution: Elute the bile acids with 1 mL of methanol into a clean collection tube.[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.

Visualizations

Troubleshooting_Workflow Start Start: Inconsistent Results or Poor Peak Shape AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME ME_Present Matrix Effect (Suppression/Enhancement) Identified AssessME->ME_Present ME > ±15% No_ME No Significant Matrix Effect AssessME->No_ME ME within ±15% Optimize_SP Optimize Sample Preparation (SPE, PLR) ME_Present->Optimize_SP Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard ME_Present->Use_SIL_IS Optimize_LC Optimize Chromatography (Gradient, Column) ME_Present->Optimize_LC Check_System Check LC-MS System Performance No_ME->Check_System Revalidate Re-validate Assay Optimize_SP->Revalidate Use_SIL_IS->Revalidate Optimize_LC->Revalidate End End: Reliable Analysis Revalidate->End Check_System->End

Caption: Troubleshooting workflow for matrix effects.

Sample_Prep_Comparison Sample Biological Sample (e.g., Plasma) PPT Protein Precipitation (PPT) Sample->PPT LLE Liquid-Liquid Extraction (LLE) Sample->LLE SPE Solid-Phase Extraction (SPE) Sample->SPE PLR Phospholipid Removal (PLR) Sample->PLR Analysis LC-MS Analysis PPT->Analysis High_ME High Potential for Matrix Effects PPT->High_ME LLE->Analysis Med_ME Moderate Potential for Matrix Effects LLE->Med_ME SPE->Analysis Low_ME Low Potential for Matrix Effects SPE->Low_ME PLR->Analysis PLR->Low_ME

Caption: Comparison of sample preparation techniques.

References

Troubleshooting poor peak shape in bile acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor peak shape in bile acid chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in bile acid analysis?

Poor peak shape in bile acid chromatography typically manifests as peak tailing, fronting, splitting, or broadening. The primary causes often relate to secondary chemical interactions between the bile acids and the stationary phase, improper mobile phase conditions, column issues, or problems with the sample itself. Specifically, interactions between basic functional groups on some analytes and ionized silanol (B1196071) groups on silica-based columns are a frequent cause of peak tailing.[1][2]

Q2: How does the mobile phase pH affect the peak shape of bile acids?

The pH of the mobile phase is a critical factor as it controls the ionization state of bile acids, which are acidic compounds with pKa values typically in the range of 4.5 to 5.0.[3][4] Operating the mobile phase at a pH close to the pKa of the bile acids can lead to the co-existence of both ionized and un-ionized forms, resulting in peak splitting or broadening.[5] For acidic analytes like bile acids, using a mobile phase with a pH at least 2 units below the pKa (i.e., low pH) can suppress ionization, leading to better retention and improved peak shape.[6][7] However, the optimal pH can vary depending on the specific bile acids being separated and the column chemistry.[3][8]

Q3: What is a suitable starting column for bile acid analysis?

Reversed-phase C18 columns are the most commonly used stationary phases for bile acid analysis and serve as an excellent starting point.[9][10] For more challenging separations, especially with isomeric bile acids, other column chemistries such as C8, Phenyl, or High Strength Silica (HSS) T3 may offer different selectivity and improved peak shape.[10][11][12] End-capped columns are often recommended to minimize interactions with residual silanol groups, which can cause peak tailing.[1][13]

Q4: Can my sample preparation method affect peak shape?

Yes, sample preparation is crucial. Injecting a sample dissolved in a solvent that is significantly stronger than the mobile phase can cause peak distortion, including fronting and splitting.[6][14] It is always best to dissolve the sample in the initial mobile phase or a weaker solvent.[6] Additionally, column overload, either by injecting too high a concentration or too large a volume, can lead to peak fronting.[15][16] Proper sample clean-up, for instance, using Solid Phase Extraction (SPE), can remove matrix components that might interfere with the chromatography and cause poor peak shapes.[1][17]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.

dot

Caption: Troubleshooting workflow for peak tailing.

Common Causes & Solutions

CauseSolution
Secondary Interactions The most common cause is the interaction of bile acids with active sites, such as ionized silanols, on the column's stationary phase.[1][2][18]
Operate at a lower pH: This protonates the silanol groups, reducing their interaction with the acidic bile acids.[1]
Use a highly deactivated (end-capped) column: These columns have fewer free silanol groups, minimizing secondary interactions.[13]
Add a mobile phase modifier: A small concentration of a competing agent, like triethylamine (B128534) (TEA) for basic analytes, can mask silanol groups. However, for acidic bile acids, optimizing the buffer is more common.[4]
Column Contamination or Degradation Accumulation of strongly retained compounds from the sample matrix on the column inlet can create active sites, or a void can form in the packing bed.[1][18]
Use a guard column: This protects the analytical column from contaminants.[19]
Flush the column: Reverse flushing the column (if permitted by the manufacturer) can sometimes remove particulates from the inlet frit.[19] If the problem persists, the column may need to be replaced.[15]
Extra-column Effects (Dead Volume) Excessive volume in tubing and connections between the injector, column, and detector can cause peaks to broaden and tail.[1][13]
Minimize tubing length and diameter: Use narrow-bore tubing (e.g., 0.005") and ensure all connections are properly fitted to avoid dead volume.[13][20]
Issue 2: Peak Fronting

Peak fronting is an asymmetrical peak shape where the front part of the peak is broader than the tail.

dot ```dot graph Troubleshooting_Peak_Fronting { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Peak Fronting Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_overload [label="Check for Column Overload\n(Concentration or Volume)", fillcolor="#FBBC05", fontcolor="#202124"]; reduce_sample [label="Reduce Sample Load\n(Dilute or Inject Less)", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_solvent [label="Check Sample Solvent Strength", fillcolor="#FBBC05", fontcolor="#202124"]; match_solvent [label="Dissolve Sample in\nInitial Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_temp [label="Verify Column Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; stabilize_temp [label="Ensure Stable and\nUniform Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; resolve [label="Peak Shape Improved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_overload [label="Symptom"]; check_overload -> reduce_sample [label="Yes"]; check_overload -> check_solvent [label="No"]; reduce_sample -> resolve; check_solvent -> match_solvent [label="Too Strong"]; check_solvent -> check_temp [label="Matches MP"]; match_solvent -> resolve; check_temp -> stabilize_temp [label="Fluctuating"]; stabilize_temp -> resolve; }

References

Optimizing collision energy for Glycocholic acid-d4 fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the collision energy for Glycocholic acid-d4 fragmentation in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to optimize collision energy for this compound?

A1: Optimizing collision energy (CE) is a crucial step in developing a robust tandem mass spectrometry (MS/MS) method.[1] Collision-induced dissociation (CID) uses kinetic energy from collisions with neutral gas to fragment a selected precursor ion into product ions.[2][3] An optimized CE maximizes the signal of a specific, stable product ion. This leads to enhanced sensitivity, improved signal-to-noise ratio, and greater accuracy and precision in quantitative assays, which is essential for reliable data in metabolomic or pharmacokinetic studies.[1] If the energy is too low, fragmentation will be insufficient; if it's too high, the desired product ion may fragment further, reducing its intensity.[4]

Q2: What are the typical precursor and product ions for this compound in liquid chromatography-mass spectrometry (LC-MS/MS) analysis?

A2: For this compound (d4-GCA), analysis is typically performed in negative electrospray ionization (ESI) mode. The precursor ion is the deprotonated molecule, [M-H]⁻. Upon fragmentation, conjugated bile acids commonly cleave at the amide bond, yielding a fragment corresponding to the glycine (B1666218) moiety.[5][6]

Summary of MRM Transitions for this compound

Compound NamePrecursor Ion (m/z)Product Ion (m/z)Reported Collision Energy (CE)Ionization Mode
This compound (d4-GCA)468.374.0-55 VNegative ESI

Data sourced from a study on targeted bile acid analysis. The specific optimal CE can vary between different mass spectrometer models and should be determined empirically.[5][7]

Q3: How does the fragmentation of this compound occur?

A3: In negative ion mode, the collision-induced dissociation of the deprotonated this compound precursor ion primarily results in the cleavage of the amide bond linking the cholic acid steroid core to the glycine conjugate. This process generates a stable product ion from the deprotonated glycine fragment.[5][6][8]

GCA_Fragmentation cluster_precursor Precursor Ion cluster_process Collision Cell cluster_products Product Ions Precursor This compound [M-H]⁻ m/z 468.3 CID Collision-Induced Dissociation (CID) Precursor->CID  Collision  Energy Product Glycine Fragment [C₂H₄NO₂]⁻ m/z 74.0 CID->Product  Observed  Product Ion Neutral Neutral Loss (Steroid Core) CID->Neutral  Not Detected

Caption: Fragmentation pathway of this compound in negative ion mode.

Experimental Protocol: Collision Energy Optimization

This protocol outlines a standard procedure for determining the optimal collision energy for the d4-GCA MRM transition (468.3 → 74.0) using a triple quadrupole mass spectrometer.

1. Sample Preparation:

  • Prepare a standard solution of this compound at a concentration of approximately 100-500 ng/mL in a suitable solvent (e.g., 50:50 methanol:water). This concentration should be sufficient to produce a stable and robust signal.

2. Instrument Setup:

  • Set up the mass spectrometer for infusion analysis. Connect a syringe pump directly to the ESI source.

  • Infuse the d4-GCA standard solution at a constant flow rate (e.g., 5-10 µL/min).

  • Operate the ESI source in negative ion mode. Optimize source parameters such as ion spray voltage, temperature, and gas flows to achieve a stable and maximal signal for the precursor ion (m/z 468.3).

3. Collision Energy Ramp Experiment:

  • Create a new acquisition method in your instrument control software.

  • Set the first quadrupole (Q1) to isolate the precursor ion of d4-GCA (m/z 468.3).

  • Set the third quadrupole (Q3) to monitor the expected product ion (m/z 74.0).

  • Program the instrument to ramp the collision energy across a defined range. A typical range for this type of molecule is 10 to 70 volts (V), using increments of 2-5 V.

  • Acquire data for a short period (e.g., 10-30 seconds) at each collision energy step to ensure a stable signal is recorded.

4. Data Analysis:

  • Plot the measured intensity of the product ion (m/z 74.0) against the corresponding collision energy value. This plot is often referred to as a "breakdown curve."

  • Identify the collision energy value that produces the maximum product ion intensity. This value is the optimal collision energy for your specific instrument and conditions.

5. Method Implementation:

  • Incorporate the empirically determined optimal collision energy into your final LC-MS/MS analytical method for the quantification of this compound.

CE_Optimization_Workflow prep 1. Prepare d4-GCA Standard Solution (100-500 ng/mL) infuse 2. Infuse Standard into MS via Syringe Pump prep->infuse source_opt 3. Optimize ESI Source for Precursor Ion (m/z 468.3) infuse->source_opt setup_ramp 4. Set up CE Ramp Experiment (e.g., 10-70 V in 2-5 V steps) source_opt->setup_ramp acquire 5. Acquire Product Ion (m/z 74.0) Intensity Data at Each CE Step setup_ramp->acquire analyze 6. Plot Product Ion Intensity vs. Collision Energy acquire->analyze determine 7. Determine CE with Maximum Intensity analyze->determine implement 8. Implement Optimal CE in Final Method determine->implement

Caption: Experimental workflow for optimizing collision energy.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Ion Signal 1. Incorrect Precursor/Product m/z: The wrong mass-to-charge ratios are being monitored. 2. Suboptimal Collision Energy: The applied CE is too low for efficient fragmentation or too high, causing excessive fragmentation. 3. Poor Ionization: The ESI source conditions are not optimized, leading to a weak precursor ion signal.[9][10] 4. Instrument Contamination: The ion path or collision cell is dirty, reducing ion transmission.[11]1. Verify m/z Values: Double-check the precursor ([M-H]⁻) and product ion m/z values for d4-GCA. 2. Perform CE Optimization: Conduct a collision energy ramp experiment as described in the protocol above. 3. Optimize Source: Tune the ESI source parameters (voltages, gas flows, temperature) to maximize the precursor ion signal. 4. Clean Instrument: Perform routine maintenance and cleaning of the mass spectrometer as per the manufacturer's guidelines.
High Background Noise or Interfering Peaks 1. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing ionization.[12] 2. Solvent Contamination: Impurities in the mobile phase or sample solvent are causing high background.[11] 3. Carryover: Residual sample from a previous injection is present in the system.[13]1. Improve Chromatography: Optimize the LC method to separate d4-GCA from interfering matrix components. 2. Use High-Purity Solvents: Use LC-MS grade solvents and additives.[11] 3. Optimize Wash Method: Implement a robust needle and injector wash protocol using a strong organic solvent to minimize carryover.
Inconsistent Signal Intensity / Irreproducible Results 1. Unstable ESI Spray: Fluctuations in the ESI source lead to an unstable ion beam. 2. LC Pump Issues: Inconsistent mobile phase delivery or pressure fluctuations can cause retention time shifts and signal variability.[11] 3. Sample Degradation: The analyte may be unstable in the sample solvent or autosampler over time.1. Check ESI Source: Ensure the spray needle is clean, properly positioned, and free of blockages. Check solvent lines for bubbles. 2. Service LC System: Purge the pumps, check for leaks, and ensure the mobile phase is properly degassed. 3. Assess Analyte Stability: Perform stability tests to ensure the analyte is not degrading under the storage and analysis conditions.
Precursor Ion Detected in Product Ion Scan 1. Collision Energy Too Low: The CE is insufficient to cause fragmentation, allowing the precursor ion to pass through the collision cell intact. 2. Collision Gas Issue: The collision gas (e.g., argon, nitrogen) pressure is too low or turned off.1. Increase Collision Energy: Gradually increase the CE until fragmentation is observed. Refer to your CE optimization data. 2. Check Gas Supply: Verify that the collision gas supply is on and that the pressure is set to the manufacturer's recommended level.

References

Stability of Glycocholic acid-d4 in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Glycocholic acid-d4 under various storage conditions. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, it is recommended to store solid this compound at -20°C in a tightly sealed container, protected from light.[1][2] Some suppliers also suggest storage at 2-8°C for long-term use.[3] Short-term storage at room temperature away from light and moisture is also possible.[4][5]

Q2: How should I store this compound solutions?

A2: this compound is often supplied as a solution in methanol. The recommended storage temperature for these solutions is -20°C. For stock solutions you prepare yourself, it is advised to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[6] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the solution into smaller, single-use vials.[6]

Q3: What is the expected shelf life of this compound?

A3: When stored correctly in its solid form at -20°C, this compound is stable for at least four years.[2] One supplier suggests re-analyzing the compound for chemical purity after three years to ensure it still meets the required specifications.[5] For solutions, the stability is generally shorter; for instance, stock solutions are stable for up to 6 months at -80°C.[6]

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents.[7] You should avoid storing or mixing it with such substances.

Q5: Is this compound sensitive to light?

A5: Yes, this compound is light-sensitive.[1] It should be stored in a light-protected container.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results (e.g., varying peak areas in LC-MS) Degradation of this compound due to improper storage.Verify that the compound has been stored at the recommended temperature (-20°C or -80°C for solutions) and protected from light. Prepare fresh working solutions from a solid standard if possible.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[6]
Contamination of the standard.Use fresh, unopened vials of the standard. Ensure proper handling techniques to avoid cross-contamination.
Precipitate observed in a previously clear solution The solubility limit may have been exceeded, or the solvent may have evaporated.Gently warm the solution and vortex to see if the precipitate redissolves. Verify the solvent volume and, if necessary, add fresh solvent to return to the original concentration.
The compound has degraded.If the precipitate does not redissolve upon warming and vortexing, the compound may have degraded. It is advisable to use a fresh stock.
Reduced purity observed during analysis Long-term storage may have led to gradual degradation.If the material has been stored for an extended period (e.g., over three years), it is recommended to re-qualify its purity before use.[5]
Exposure to incompatible substances.Ensure that the compound has not come into contact with strong oxidizing agents.[7]

Stability Data Summary

Table 1: Long-Term Stability of Solid this compound

Storage ConditionDurationExpected Purity
-20°C, protected from light≥ 4 years>95%[2]
2-8°C, protected from lightNot specified>90%[8]
Room Temperature, protected from light and moistureShort-termStable

Table 2: Stability of this compound in Solution

Storage ConditionSolventDurationExpected Stability
-80°CMethanol/Ethanol6 monthsStable[6]
-20°CMethanol/Ethanol1 monthStable[6]
Room TemperaturePlasmaAt least 6 hoursStable[9]
8°CReconstitution Solution48 hoursStable[9]

Experimental Protocols

Protocol for Assessing Long-Term Stability of Solid this compound

This protocol outlines a typical workflow for a long-term stability study.

G cluster_0 Preparation cluster_1 Storage cluster_2 Analysis at Time Points cluster_3 Data Evaluation prep1 Receive and characterize initial this compound solid prep2 Aliquot solid into multiple light-protected vials prep1->prep2 store1 Store aliquots under different conditions (-20°C, 2-8°C, RT) prep2->store1 analysis1 At T=0, 6, 12, 24, 36, 48 months, remove one aliquot from each condition store1->analysis1 analysis2 Prepare solutions in methanol analysis1->analysis2 analysis3 Analyze purity by LC-MS/MS analysis2->analysis3 eval1 Compare purity results to T=0 analysis3->eval1 eval2 Determine degradation rate and shelf life eval1->eval2

Long-term stability testing workflow for solid this compound.
Protocol for Assessing Freeze-Thaw Stability of this compound Solutions

This protocol describes how to evaluate the stability of a solution subjected to multiple freeze-thaw cycles.

G cluster_0 Preparation cluster_1 Freeze-Thaw Cycles cluster_2 Analysis cluster_3 Comparison prep1 Prepare a stock solution of This compound in methanol prep2 Divide into multiple aliquots prep1->prep2 cycle1 Freeze aliquots at -20°C for 24 hours prep2->cycle1 cycle2 Thaw at room temperature cycle1->cycle2 Thaw cycle3 Repeat for 3-5 cycles cycle2->cycle3 Repeat analysis1 After each cycle, take one aliquot for analysis cycle3->analysis1 analysis2 Analyze purity by LC-MS/MS analysis1->analysis2 comp1 Compare results to an un-cycled control aliquot (T=0) analysis2->comp1

Workflow for assessing the freeze-thaw stability of this compound solutions.

Logical Troubleshooting Flowchart

This diagram provides a step-by-step guide for troubleshooting unexpected experimental results that may be related to the stability of this compound.

G cluster_0 Initial Checks cluster_1 Solution-Specific Checks cluster_2 Corrective Actions cluster_3 Outcome start Inconsistent or Unexpected Analytical Results check_storage Were storage conditions met? (-20°C or -80°C, light-protected) start->check_storage check_handling Were proper handling procedures followed? (e.g., warmed to RT before opening) check_storage->check_handling Yes action_fresh_stock Prepare fresh working solutions from a new solid vial check_storage->action_fresh_stock No check_freeze_thaw Was the solution subjected to multiple freeze-thaw cycles? check_handling->check_freeze_thaw Yes check_handling->action_fresh_stock No check_solvent Is the solvent appropriate and pure? check_freeze_thaw->check_solvent No check_freeze_thaw->action_fresh_stock Yes check_solvent->action_fresh_stock No action_reanalyze Re-analyze the sample check_solvent->action_reanalyze Yes action_fresh_stock->action_reanalyze outcome_resolved Issue Resolved action_reanalyze->outcome_resolved Successful outcome_unresolved Issue Persists: Consider other experimental factors (e.g., instrument, matrix effects) action_reanalyze->outcome_unresolved Unsuccessful

A logical flowchart for troubleshooting stability-related issues with this compound.

References

Technical Support Center: Glycocholic Acid-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Glycocholic acid-d4 in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of Glycocholic acid, a primary conjugated bile acid. The replacement of four hydrogen atoms with deuterium (B1214612) atoms increases its molecular weight, allowing it to be distinguished from its endogenous (non-labeled) counterpart by mass spectrometry.[1] Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of endogenous Glycocholic acid in biological samples.[2]

Q2: What are the most common "contaminants" I should be aware of in my this compound analysis?

In the context of LC-MS/MS analysis, "contaminants" can refer to several sources of interference:

  • Matrix Effects: Components of the biological sample (e.g., plasma, urine, tissue homogenates) can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer's ion source. This is a major challenge in bile acid analysis and can lead to inaccurate quantification.[3][4]

  • Isobaric Interferences: Other bile acids and their conjugates can have the same nominal mass-to-charge ratio (m/z) as this compound. Proper chromatographic separation is crucial to differentiate these isobaric compounds.[5]

  • Adduct Formation: In electrospray ionization (ESI), this compound can form adducts with ions present in the mobile phase or sample matrix, such as sodium ([M+Na]+) and potassium ([M+K]+). While not technically contaminants, these adducts can complicate data interpretation if not accounted for.

  • Chemical Impurities: Although typically of high purity, the this compound standard may contain trace amounts of impurities from its synthesis or degradation products.

Q3: I am seeing an unexpected peak in my chromatogram at the same transition as this compound. What could it be?

An unexpected peak at the same MRM (Multiple Reaction Monitoring) transition as this compound is likely an isobaric compound. Several other bile acids have the same nominal mass. For example, Glycoursodeoxycholic acid (GUDCA) and Glycochenodeoxycholic acid (GCDCA) are isomers of Glycocholic acid and will have very similar m/z values.[5] To confirm the identity of the peak, you may need to optimize your chromatographic method to achieve better separation.

Q4: My this compound signal is lower than expected. What are the possible causes?

A lower-than-expected signal, often referred to as ion suppression, is a common manifestation of matrix effects.[3] Phospholipids and other endogenous components in the sample extract can interfere with the ionization of this compound. Other potential causes include:

  • Improper sample preparation: Inefficient extraction or protein precipitation can lead to a high level of interfering matrix components.

  • LC or MS system issues: A dirty ion source, incorrect mobile phase composition, or a failing detector can all contribute to signal loss.

  • Degradation of the standard: Ensure that the this compound standard has been stored correctly and has not degraded.[6]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions with Column Ensure the mobile phase pH is appropriate to keep this compound in a single ionic state. The addition of a small amount of a weak acid or base to the mobile phase can improve peak shape.
Column Contamination or Degradation Backflush the column with a strong solvent. If the problem persists, replace the column. A guard column can help extend the life of the analytical column.[7]
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.
Issue 2: High Background Noise or Unexpected Peaks
Possible Cause Suggested Solution
Contaminated Mobile Phase or Solvents Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
Carryover from Previous Injections Implement a robust needle wash protocol on the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.
Sample Matrix Interference Improve sample clean-up procedures. Techniques like solid-phase extraction (SPE) can be more effective at removing interfering components than simple protein precipitation.[8]
Adduct Formation The formation of adducts with sodium ([M+Na]+) or potassium ([M+K]+) is common. If these are problematic, try to minimize sources of these ions (e.g., use high-purity water and avoid glass where possible). Adding a small amount of ammonium (B1175870) formate (B1220265) to the mobile phase can sometimes promote the formation of the protonated molecule ([M+H]+).
Issue 3: Inconsistent Retention Times
Possible Cause Suggested Solution
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.
Changes in Mobile Phase Composition Prepare mobile phases carefully and consistently. If using a gradient, ensure the pump is mixing accurately.
Column Temperature Fluctuations Use a column oven to maintain a constant temperature.
Matrix Effects High concentrations of matrix components can sometimes subtly alter retention times.[3] Improved sample cleanup can mitigate this.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for this compound and other relevant bile acids that may be present in a sample. Analysis is typically performed in negative ion mode.

CompoundAbbreviationPrecursor Ion (m/z)Product Ion (m/z)
This compound GCA-d4 468.3 74.0
Glycocholic acidGCA464.374.0
Glycoursodeoxycholic acidGUDCA448.374.0
Glycochenodeoxycholic acidGCDCA448.374.0
Glycodeoxycholic acidGDCA448.374.0
Taurocholic acidTCA514.380.0
Cholic acidCA407.3343.3

Data sourced from a study on bile acid quantification by LC-MS/MS.[5]

Experimental Protocol: Quantification of Glycocholic Acid in Human Plasma

This protocol provides a general workflow for the analysis of Glycocholic acid using this compound as an internal standard. Optimization will be required for specific instrumentation and sample types.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing a known concentration of this compound.

  • Vortex thoroughly for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to elute the bile acids, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Glycocholic acid: 464.3 -> 74.0

    • This compound: 468.3 -> 74.0

3. Data Analysis

  • Integrate the peak areas for both Glycocholic acid and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of Glycocholic acid in the sample using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Analysis start Analytical Issue Observed issue_type What is the nature of the issue? start->issue_type peak_shape Poor Peak Shape (Tailing/Fronting) issue_type->peak_shape Peak Shape unexpected_peaks Unexpected Peaks or High Background issue_type->unexpected_peaks Peaks/Background low_signal Low Signal Intensity (Ion Suppression) issue_type->low_signal Signal rt_shift Inconsistent Retention Times issue_type->rt_shift Retention Time check_overload Reduce Injection Volume/ Dilute Sample peak_shape->check_overload optimize_mobile_phase Optimize Mobile Phase pH peak_shape->optimize_mobile_phase check_column Backflush or Replace Column peak_shape->check_column check_solvents Use High-Purity Solvents/ Fresh Mobile Phase unexpected_peaks->check_solvents check_carryover Improve Needle Wash/ Inject Blank unexpected_peaks->check_carryover improve_cleanup Enhance Sample Cleanup (e.g., SPE) unexpected_peaks->improve_cleanup improve_cleanup2 Enhance Sample Cleanup low_signal->improve_cleanup2 clean_ion_source Clean MS Ion Source low_signal->clean_ion_source check_standard Verify Standard Integrity low_signal->check_standard check_equilibration Ensure Adequate Column Equilibration rt_shift->check_equilibration check_mobile_phase Verify Mobile Phase Composition rt_shift->check_mobile_phase control_temp Use Column Oven rt_shift->control_temp end Issue Resolved check_overload->end optimize_mobile_phase->end check_column->end check_solvents->end check_carryover->end improve_cleanup->end improve_cleanup2->end clean_ion_source->end check_standard->end check_equilibration->end check_mobile_phase->end control_temp->end

Caption: A troubleshooting workflow for common issues in this compound analysis.

References

Technical Support Center: Minimizing Ion Suppression in Electrospray Ionization of Bile Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the electrospray ionization (ESI) of bile acids for mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in bile acid analysis?

A1: Ion suppression is a phenomenon in electrospray ionization-mass spectrometry (ESI-MS) where the ionization efficiency of the target analytes, in this case, bile acids, is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, or even complete signal loss for low-concentration bile acids.[1][2] Common interfering substances in biological samples like plasma, serum, and feces include phospholipids (B1166683), salts, and other endogenous metabolites.[3][4]

Q2: What are the primary causes of ion suppression in ESI of bile acids?

A2: The primary causes of ion suppression for bile acids are matrix effects originating from the biological sample.[3] Key interfering components include:

  • Phospholipids: These are major components of cell membranes and are abundant in plasma and tissue samples. They can co-elute with bile acids and suppress their ionization.[1][5]

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can crystallize at the ESI tip, leading to instability and suppression.[1]

  • Other Endogenous Molecules: Complex biological matrices contain numerous other small molecules that can compete with bile acids for ionization.[4]

  • Mobile Phase Additives: While necessary for chromatography, certain additives like trifluoroacetic acid (TFA) can cause significant ion suppression.[6] High concentrations of formic acid or ammonium (B1175870) salts in the mobile phase can also reduce the ESI of bile acids, particularly unconjugated ones.[7][8]

Q3: How can I detect and assess the level of ion suppression in my experiments?

A3: Two common methods to evaluate matrix effects are the post-column infusion method and the post-extraction spike method.[4][9]

  • Post-Column Infusion: This qualitative method involves infusing a standard solution of the bile acid at a constant rate into the MS while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.[9]

  • Post-Extraction Spike Method: This quantitative method compares the response of a bile acid standard spiked into a pre-extracted blank matrix sample with the response of the same standard in a clean solvent. A lower response in the matrix sample indicates ion suppression.[4][9]

Q4: What is the most effective way to compensate for ion suppression?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective method to compensate for ion suppression.[1][10] A SIL-IS has nearly identical chemical and physical properties to the analyte of interest and will co-elute, experiencing the same degree of ion suppression.[11] This allows for accurate quantification based on the ratio of the analyte signal to the SIL-IS signal.[1][10] However, it's important to note that even SIL-IS might not perfectly co-elute with the native analyte in all cases, potentially leading to differential ion suppression.[11]

Troubleshooting Guides

Problem: Low or No Bile Acid Signal

Possible Cause 1: Significant Ion Suppression from Matrix Components

  • Solution 1: Optimize Sample Preparation. The goal is to remove interfering substances before LC-MS analysis.[1]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating bile acids.[12][13] C18 and polymeric sorbents like Oasis HLB are commonly used.[3][14][15]

    • Liquid-Liquid Extraction (LLE): LLE can be used to separate bile acids from interfering compounds based on their differential solubility in immiscible solvents.[4][12]

    • Protein Precipitation (PPT): A simpler but less clean method where proteins are precipitated using a cold organic solvent like acetonitrile (B52724) or methanol (B129727).[3][16] While quick, it may not effectively remove phospholipids.[1]

  • Solution 2: Improve Chromatographic Separation.

    • Optimize Gradient Elution: Adjust the mobile phase gradient to better separate bile acids from co-eluting matrix components.[1]

    • Change Column Chemistry: If co-elution persists on a standard C18 column, consider alternative stationary phases like biphenyl (B1667301) or fluorophenyl columns to achieve different selectivity.[17]

  • Solution 3: Sample Dilution. If the bile acid concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[1]

Possible Cause 2: Suboptimal ESI Source Parameters

  • Solution: Systematically optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, drying gas temperature, and flow rate, using a standard solution of the bile acid.[1][2]

Problem: Poor Reproducibility and Inaccurate Quantification

Possible Cause 1: Variable Matrix Effects Between Samples

  • Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). As mentioned in the FAQs, this is the best way to correct for variability in ion suppression between different samples.[10][18]

  • Solution 2: Prepare Matrix-Matched Calibrators. Construct calibration curves using standards spiked into the same biological matrix as the samples being analyzed. This helps to normalize the matrix effects between calibrators and unknown samples.[1]

Possible Cause 2: Inconsistent Sample Preparation

  • Solution: Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls.[3] Automation can improve reproducibility.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Bile Acids from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 1 cc, 10 mg) by passing 1 mL of methanol followed by 1 mL of water.[3]

  • Sample Preparation: To 100 µL of plasma, add a known amount of your SIL-IS. Acidify the sample by adding 100 µL of 4% phosphoric acid and vortex.[3]

  • Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.[3]

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of 20% methanol in water to remove less polar interferences.[3]

  • Elution: Elute the bile acids with 1 mL of methanol into a clean collection tube.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[3][12]

Protocol 2: Protein Precipitation (PPT) for Bile Acids from Serum/Plasma
  • Sample Aliquoting: Pipette 100 µL of serum or plasma into a microcentrifuge tube.

  • Internal Standard Addition: Add the SIL-IS.

  • Precipitation: Add 300-400 µL of cold acetonitrile or methanol (a 1:3 or 1:4 sample to solvent ratio is common).[12]

  • Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.[1]

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for evaporation or direct injection if the sensitivity is adequate.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression

Sample Preparation TechniqueRelative Ion SuppressionAnalyte RecoveryThroughputSelectivity
Protein Precipitation (PPT) HighModerate to HighHighLow
Liquid-Liquid Extraction (LLE) ModerateModerate to HighModerateModerate
Solid-Phase Extraction (SPE) LowHighLow to ModerateHigh

This table provides a qualitative comparison. Actual performance will depend on the specific matrix and analytes. Recovery rates for SPE can be high, often in the range of 89.1% to 100.2%.[12]

Table 2: Common Mobile Phase Additives and their Impact on Bile Acid ESI (Negative Mode)

AdditiveTypical ConcentrationImpact on IonizationComments
Formic Acid 0.01% - 0.1%Can suppress ionization, especially at higher concentrations and for unconjugated bile acids.[7][19]Improves chromatographic peak shape.[19]
Ammonium Acetate 2-10 mMCan suppress ionization.[7][8]Often used as a buffering agent.[7]
Ammonium Hydroxide 0.5%Can improve sensitivity for some phospholipids, which are common interferences.[20]Less common for bile acid analysis.
Acetone (as organic modifier) -Can help elute strongly retained lipids like phosphatidylcholines, improving column robustness.[21]Offers different selectivity compared to acetonitrile or methanol.[21]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Biological Sample (Plasma, Serum, etc.) Add_IS Add SIL-IS Sample->Add_IS PPT Protein Precipitation (Acetonitrile/Methanol) Add_IS->PPT Simple & Fast SPE Solid-Phase Extraction (C18 or HLB) Add_IS->SPE High Purity LLE Liquid-Liquid Extraction Add_IS->LLE Moderate Purity Evap_Recon Evaporate & Reconstitute PPT->Evap_Recon SPE->Evap_Recon LLE->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation ESI_MS ESI-MS Detection (Negative Ion Mode) LC_Separation->ESI_MS Data_Processing Data Processing (Analyte/IS Ratio) ESI_MS->Data_Processing Troubleshooting_Logic Start Low or No Bile Acid Signal Check_Suppression Assess Ion Suppression (Post-Column Infusion or Post-Extraction Spike) Start->Check_Suppression Optimize_Prep Optimize Sample Prep (SPE, LLE) Check_Suppression->Optimize_Prep Suppression Detected Optimize_Source Optimize ESI Source Parameters Check_Suppression->Optimize_Source No/Low Suppression Optimize_Chroma Improve Chromatography (Gradient, Column) Optimize_Prep->Optimize_Chroma Use_SIL_IS Use SIL-IS for Quantification Optimize_Chroma->Use_SIL_IS Optimize_Source->Use_SIL_IS End Signal Restored Use_SIL_IS->End

References

Technical Support Center: Isotopic Overlap Correction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stable isotope-labeled internal standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to isotopic overlap when using deuterated standards in mass spectrometry-based quantification.

Frequently Asked Questions (FAQs)

Q1: What is isotopic overlap and why does it occur with deuterated standards?

A1: Isotopic overlap occurs when the isotopic distribution of the unlabeled analyte contributes to the signal of its corresponding deuterated internal standard (IS), or vice-versa.[1] This phenomenon arises from two primary sources:

  • Natural Isotopic Abundance: All elements exist in nature as a mixture of isotopes. For example, carbon is predominantly ¹²C, but about 1.1% is the heavier isotope ¹³C.[2] This means a population of analyte molecules will not produce a single peak, but rather a cluster of peaks (M+0, M+1, M+2, etc.). The M+1 or M+2 peaks of a high-concentration analyte can overlap with the primary peak of a deuterated standard that has a small mass difference from the analyte, leading to interference.[3][4]

  • Impurity of Deuterated Standards: The synthesis of deuterated standards is rarely perfect. A commercially available standard with 98% isotopic purity still contains a small percentage of less-deuterated or completely unlabeled molecules (e.g., d7, d6, or d0 species in a d8 standard).[1][5] These impurities will generate a signal at the mass-to-charge ratio (m/z) of the unlabeled analyte.

Q2: What are the consequences of failing to correct for isotopic overlap?

A2: Uncorrected isotopic overlap can severely compromise the accuracy and reliability of quantitative data.[3] The primary consequences are:

  • Inaccurate Quantification: If the analyte's isotopic tail contributes to the internal standard's signal, the measured IS response becomes artificially inflated. This leads to a systematic underestimation of the true analyte concentration.[3][6] Conversely, if the IS contains unlabeled impurities, it can inflate the analyte signal, leading to overestimation, particularly at the lower limit of quantitation (LLOQ).[7]

  • Non-linear Calibration Curves: The interference from isotopic overlap is often concentration-dependent. At high analyte concentrations, the contribution to the IS signal becomes more pronounced, which can cause non-linearity in the calibration curve and bias the results.[4][6]

Q3: How can I determine if isotopic overlap is affecting my assay?

A3: There are several indicators that isotopic overlap may be an issue:

  • Analyze a high-concentration solution of the pure (unlabeled) analyte and monitor the mass transition of the deuterated internal standard. A detectable signal in the IS channel confirms a contribution from the analyte's natural isotopic distribution.[8]

  • Analyze a high-concentration solution of the deuterated standard and monitor the mass transition of the unlabeled analyte. A signal in the analyte channel indicates the presence of unlabeled impurities in the standard.[7]

  • Observe non-linearity in your calibration curve, especially at the high and low ends of the concentration range.[6]

Troubleshooting Guide

This guide provides a logical approach to identifying and resolving common issues related to isotopic overlap.

Problem: My calculated analyte concentration seems artificially low, especially at high concentrations.
  • Possible Cause: This is a classic symptom of the naturally abundant isotopes of the analyte (e.g., the M+2 peak) interfering with the signal of the deuterated internal standard (e.g., a d2-labeled IS).[4] This interference inflates the measured IS response, which in turn artificially lowers the calculated analyte-to-IS ratio and the final concentration.[3]

  • Solution Workflow:

    G cluster_0 Troubleshooting: Low Analyte Concentration at High Levels start Symptom: Analyte concentration is artificially low check_overlap Step 1: Confirm Overlap Analyze high-concentration native analyte standard. start->check_overlap monitor_is Monitor the m/z channel of the deuterated IS. check_overlap->monitor_is signal_present Is a signal detected in the IS channel? monitor_is->signal_present implement_correction Step 2: Apply Correction Implement a mathematical correction algorithm. signal_present->implement_correction  Yes no_signal Overlap is not the primary cause. Investigate other issues (e.g., detector saturation, ion suppression). signal_present->no_signal  No reprocess Reprocess data with correction applied. implement_correction->reprocess end Result: Accurate quantification achieved. reprocess->end

    Workflow for diagnosing and correcting analyte-to-IS overlap.

Problem: My blank samples show a small peak for the analyte, compromising my LLOQ.
  • Possible Cause: The deuterated internal standard likely contains a small amount of unlabeled analyte as an isotopic impurity.[1] When you spike the IS into your blank samples, this impurity appears as a false positive analyte signal.

  • Solution: First, determine the contribution of the impurity. Then, correct for it in all samples and calibrators.

    • Quantify the Impurity: Prepare and analyze a solution containing only the deuterated internal standard at the concentration used in your assay. Monitor the mass transition for the unlabeled analyte.[7]

    • Calculate Contribution Factor: The ratio of the unlabeled analyte peak area to the deuterated IS peak area in this sample gives you the contribution factor.

    • Correct the Data: For all other samples, subtract the contribution from the measured analyte peak area using the formula: Corrected Analyte Area = Measured Analyte Area - (IS Area * Contribution Factor)

Experimental Protocols & Data

Protocol 1: Determination of Deuterated Standard Isotopic Purity

This protocol allows you to experimentally determine the isotopic distribution and purity of your deuterated internal standard.[9][10]

Methodology:

  • Prepare Standard Solution: Create a high-concentration solution of the deuterated internal standard in a suitable, clean solvent (e.g., methanol (B129727) or acetonitrile). The concentration should be high enough to provide a strong signal for minor isotopic peaks.[7]

  • Instrument Setup: Use a high-resolution mass spectrometer (HRMS) if available, as it provides the accuracy needed to resolve different isotopologues.[9][11] Infuse the sample directly or use a simple LC method with no chromatographic column.

  • Acquire Full Scan Data: Acquire data in full scan mode over the relevant m/z range to capture all isotopic peaks of the standard (e.g., from the unlabeled d0 species up to the fully deuterated species).

  • Data Analysis: a. Extract the ion chromatograms for each isotopologue (d0, d1, d2, etc.). b. Integrate the peak area for each detected isotopologue. c. Calculate the relative abundance of each species. The isotopic purity is the percentage of the main deuterated peak relative to the sum of all related isotopic peaks.

Example Data: Isotopic Distribution of a Hypothetical Tamsulosin-d4 Standard

The following table summarizes hypothetical data from an HRMS analysis of a commercial Tamsulosin-d4 standard, demonstrating how isotopic purity is calculated. A study found the purity of a commercial TAM-d4 sample to be 99.5%.[9]

IsotopologueMeasured m/zPeak Area (Arbitrary Units)Relative Abundance (%)
Unlabeled (d0)409.1915,0000.15%
d1410.1920,0000.20%
d2411.2035,0000.35%
d3412.2050,0000.50%
Tamsulosin-d4 413.21 9,880,000 98.80%
Total 10,000,000 100.00%

In this example, the isotopic purity of the d4 standard is calculated to be 98.8%.

Protocol 2: Mathematical Correction for Isotopic Overlap

When significant overlap is confirmed, a mathematical correction must be applied. This is often done using a system of linear equations or matrix-based algorithms.[12][13][14]

Methodology:

  • Determine Correction Factors:

    • Analyte-to-IS Interference (Factor A): Analyze a pure, high-concentration solution of the unlabeled analyte. Calculate the ratio of the signal observed in the IS channel to the signal in the analyte channel.

    • IS-to-Analyte Interference (Factor B): Analyze a pure solution of the deuterated IS. Calculate the ratio of the signal observed in the analyte channel to the signal in the IS channel.

  • Apply Correction Equations: Use the following equations to calculate the true, interference-free intensities for the analyte (I_ analyte_corr) and the internal standard (I_ IS_corr):

    I_analyte_corr = (I_analyte_obs - (I_IS_obs * B)) / (1 - A * B) I_IS_corr = (I_IS_obs - (I_analyte_obs * A)) / (1 - A * B)

    Where _obs refers to the observed (measured) intensities.

  • Calculate Final Concentration: Use the corrected intensities (I_analyte_corr and I_IS_corr) to calculate the final concentration from your calibration curve.

Impact of Correction on Quantitation

This table illustrates the potential impact of applying a correction algorithm to a dataset where the analyte contributes 1.5% of its signal to the IS channel.

Analyte Conc. (ng/mL)Uncorrected IS AreaCorrected IS AreaUncorrected Calculated Conc. (ng/mL)Corrected Calculated Conc. (ng/mL)% Error (Uncorrected)
1100,150100,0000.981.00-2.0%
10101,500100,0009.8510.00-1.5%
100115,000100,00086.96100.00-13.0%
1000250,000100,000400.001000.00-60.0%

This demonstrates that the error becomes significantly worse at higher analyte concentrations if the isotopic overlap is not corrected.

Conceptual Diagram: The Origin of Isotopic Overlap

This diagram illustrates how the natural isotopic distribution of an analyte can interfere with a deuterated internal standard that is only 2 Daltons heavier.

G cluster_analyte Analyte Signal cluster_is Internal Standard (IS) Signal (Analyte+2 Da) M0_A M+0 (e.g., ¹²C, ¹H) ~95% M1_A M+1 (e.g., one ¹³C) ~4.5% M2_A M+2 (e.g., two ¹³C) ~0.5% M0_IS IS M+0 (e.g., +2 ²H) ~99% M2_A->M0_IS OVERLAP! Analyte's M+2 peak contributes to the IS M+0 signal. M1_IS IS M+1

References

Technical Support Center: Glycocholic Acid-d4 Recovery Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the assessment of Glycocholic acid-d4 (GCA-d4) recovery in sample preparation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound in my assay?

A1: this compound is a stable isotope-labeled internal standard (SIL-IS) used for the accurate quantification of endogenous or unlabeled glycocholic acid in biological samples by mass spectrometry.[1][2][3][4][5] It is chemically almost identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer.[3] The primary role of GCA-d4 is to compensate for variability during sample preparation and analysis, such as:

  • Losses during extraction steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[6]

  • Variations in instrument response (e.g., ionization suppression or enhancement in the mass spectrometer).[7][8][9]

By adding a known amount of GCA-d4 to your samples before processing, you can normalize the response of the endogenous analyte to the response of the internal standard. This analyte/IS peak area ratio is used for quantification, which corrects for the aforementioned variations and improves the accuracy and precision of the results.[7]

Q2: What is "recovery" and why is it important to assess it for this compound?

A2: In the context of sample preparation, recovery refers to the efficiency of an extraction method in extracting both the analyte (glycocholic acid) and the internal standard (this compound) from the biological matrix.[10] It is calculated by comparing the analytical signal of an extracted sample to the signal of a sample where the analyte and IS are added after the extraction process (representing 100% recovery).[10][11] Assessing the recovery of GCA-d4 is crucial because it helps ensure that the extraction process is consistent and reproducible. While 100% recovery is not always necessary, it is vital that the recovery is consistent across all samples, calibrators, and quality controls.[10][11] Inconsistent recovery can lead to inaccurate and unreliable quantification.

Q3: What is an acceptable recovery percentage for this compound?

A3: There is no universally fixed acceptance criterion for the percentage of recovery; however, the key is that the recovery should be consistent and reproducible.[10][11] Regulatory guidelines, such as those from the FDA, emphasize consistency rather than a specific percentage.[10] A common industry practice is to aim for a coefficient of variation (CV) of the recovery across low, medium, and high quality control (QC) samples to be ≤15%.[11]

Q4: How do I design an experiment to measure the recovery of this compound?

A4: A standard experimental design to determine recovery involves preparing two sets of samples[11]:

  • Set 1 (Pre-extraction spike): Blank biological matrix is spiked with this compound (and the analyte, glycocholic acid, at various QC levels) before the sample preparation (e.g., protein precipitation) is performed.

  • Set 2 (Post-extraction spike / 100% Recovery): Blank biological matrix is first subjected to the sample preparation procedure. This compound (and the analyte) are then spiked into the resulting extract after the extraction is complete.[11]

The peak area of GCA-d4 in Set 1 is then compared to the peak area in Set 2 to calculate the percent recovery.

Troubleshooting Guide

This guide addresses common issues encountered when assessing the recovery of this compound.

Problem Potential Causes Troubleshooting Steps & Solutions
Low Recovery of GCA-d4 Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, LLE, SPE) may not be optimal for bile acids.- Optimize Protein Precipitation: Ensure the ratio of organic solvent (e.g., acetonitrile) to sample is sufficient to precipitate proteins effectively (typically 3:1 or 4:1 v/v).[12] Consider using ice-cold solvent to enhance precipitation.[12]- Adjust pH for LLE/SPE: The charge state of glycocholic acid is pH-dependent. Adjusting the pH of the sample may be necessary to improve its partitioning into the organic solvent (LLE) or its retention on the SPE sorbent.- Evaluate Different SPE Sorbents: If using SPE, test different sorbent chemistries (e.g., reversed-phase, ion-exchange) to find one that provides optimal retention and elution of GCA-d4.
Analyte Degradation: GCA-d4 may be unstable under the experimental conditions (e.g., pH, temperature).- Assess Stability: Perform stability tests (e.g., freeze-thaw, bench-top, post-preparative) to ensure GCA-d4 is stable throughout the sample handling and analysis process.
Poor Solubility: GCA-d4 may not be fully redissolved in the final reconstitution solvent after evaporation.- Optimize Reconstitution Solvent: Test different solvent compositions to ensure complete dissolution of the dried extract. Bile acids can be challenging to redissolve; a mixture of aqueous and organic solvents is often required.[12][13]
High Variability in GCA-d4 Recovery (High %CV) Inconsistent Sample Handling: Pipetting errors or inconsistent vortexing/mixing during extraction can lead to variability.- Standardize Procedures: Ensure all samples, calibrators, and QCs are treated identically. Use calibrated pipettes and standardized mixing times and speeds.
Matrix Effects: Variations in the composition of the biological matrix between different samples can affect extraction efficiency and ionization in the mass spectrometer.[8][9]- Use a Stable Isotope-Labeled IS: The use of GCA-d4 is the primary way to correct for matrix effects.[7] Ensure the GCA-d4 co-elutes with the analyte for effective compensation.[14]- Improve Sample Cleanup: A more rigorous sample cleanup method (e.g., switching from protein precipitation to SPE) can help remove interfering matrix components.[15]
Internal Standard Issues: Problems with the GCA-d4 stock solution (e.g., incorrect concentration, degradation).- Verify IS Stock Solution: Prepare a fresh stock solution of GCA-d4 and compare its performance to the existing stock. Ensure proper storage of stock solutions.[3]
Unexpected Chromatographic Peaks or Peak Splitting Matrix Interference: Co-eluting matrix components can interfere with the GCA-d4 peak.[12]- Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or switch to a different column chemistry to resolve the GCA-d4 peak from interferences.[12]
Analyte-Matrix Interactions: It has been reported that matrix components can loosely bind to bile acids, altering their retention time and causing peak shape issues.[8]- Thorough Method Development: During method development, analyze GCA-d4 in both neat solution and in extracted blank matrix from multiple sources to identify potential issues with peak shape.[11]

Experimental Protocols & Visualizations

Protocol 1: Assessment of GCA-d4 Recovery using Protein Precipitation

This protocol outlines the procedure for determining the extraction recovery of this compound from human plasma.

Materials:

  • Human plasma (blank)

  • This compound (GCA-d4) stock solution

  • Acetonitrile (ice-cold)

  • Microcentrifuge tubes

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., 60:40 water:acetonitrile)

  • LC-MS/MS system

Procedure:

  • Prepare Sample Sets:

    • Set 1 (Pre-Spike):

      • Pipette 100 µL of blank plasma into a microcentrifuge tube.

      • Spike with a known amount of GCA-d4 working solution (e.g., 10 µL of 100 ng/mL).

      • Vortex briefly.

    • Set 2 (Post-Spike):

      • Pipette 100 µL of blank plasma into a microcentrifuge tube.

  • Protein Precipitation:

    • To all tubes (Set 1 and Set 2), add 400 µL of ice-cold acetonitrile.[12]

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[16]

  • Supernatant Transfer and Spiking:

    • Carefully transfer the supernatant from all tubes to clean tubes.

    • For Set 2 only: Spike the supernatant with the same known amount of GCA-d4 working solution as used in Set 1.

    • Vortex briefly.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the reconstitution solvent.

  • Analysis:

    • Analyze all samples by LC-MS/MS and record the peak area of GCA-d4 for each set.

  • Calculation:

    • % Recovery = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) * 100

Below is a DOT script to visualize the experimental workflow.

GCA_Recovery_Workflow cluster_set1 Set 1: Pre-Extraction Spike cluster_set2 Set 2: Post-Extraction Spike (100% Recovery) cluster_calc Calculation s1_start Blank Plasma s1_spike Spike with GCA-d4 s1_start->s1_spike s1_ppt Protein Precipitation (Acetonitrile) s1_spike->s1_ppt s1_centrifuge Centrifuge s1_ppt->s1_centrifuge s1_supernatant Transfer Supernatant s1_centrifuge->s1_supernatant s1_dry Evaporate s1_supernatant->s1_dry s1_reconstitute Reconstitute s1_dry->s1_reconstitute s1_analyze LC-MS/MS Analysis s1_reconstitute->s1_analyze calculation % Recovery = (Area Set 1 / Area Set 2) * 100 s1_analyze->calculation s2_start Blank Plasma s2_ppt Protein Precipitation (Acetonitrile) s2_start->s2_ppt s2_centrifuge Centrifuge s2_ppt->s2_centrifuge s2_supernatant Transfer Supernatant s2_centrifuge->s2_supernatant s2_spike Spike with GCA-d4 s2_supernatant->s2_spike s2_dry Evaporate s2_spike->s2_dry s2_reconstitute Reconstitute s2_dry->s2_reconstitute s2_analyze LC-MS/MS Analysis s2_reconstitute->s2_analyze s2_analyze->calculation Troubleshooting_Logic cluster_low Troubleshooting Low Recovery cluster_variable Troubleshooting High Variability start Problem Identified: Inconsistent GCA-d4 Recovery check_variability Is the recovery consistently low or highly variable? start->check_variability low_recovery Consistently Low Recovery check_variability->low_recovery Low high_variability High Variability (%CV > 15%) check_variability->high_variability Variable optimize_extraction Optimize Extraction Method (e.g., solvent ratio, pH) low_recovery->optimize_extraction review_procedure Review Sample Handling Procedures high_variability->review_procedure check_solubility Verify Reconstitution Solvent optimize_extraction->check_solubility check_stability Assess Analyte Stability check_solubility->check_stability solution Resolution: Consistent and Reproducible GCA-d4 Recovery check_stability->solution assess_matrix Assess Matrix Effects (Protocol 2) review_procedure->assess_matrix verify_is Verify IS Stock Solution Integrity assess_matrix->verify_is verify_is->solution

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Glycocholic Acid Quantification: Deuterium-Labeled vs. 13C-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Glycocholic acid-d4 and ¹³C-labeled glycocholic acid as internal standards for the quantitative analysis of glycocholic acid by mass spectrometry. The selection of an appropriate internal standard is critical for the accuracy, precision, and reliability of bioanalytical data. This document outlines the key performance differences between these two types of stable isotope-labeled standards, supported by established analytical principles, and provides a detailed protocol for their cross-validation.

The Critical Role of Internal Standards in Quantitative Bioanalysis

In isotope dilution mass spectrometry (IDMS), a known amount of a stable isotope-labeled version of the analyte is added to a sample at the beginning of the analytical process.[1] This internal standard (IS) experiences the same sample processing variations as the endogenous analyte, including extraction efficiency, matrix effects, and instrument response.[1] By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved.[1] An ideal internal standard is chemically and physically identical to the analyte, differing only in mass.[2]

Head-to-Head Comparison: this compound vs. ¹³C-Glycocholic Acid

While both deuterium-labeled and ¹³C-labeled internal standards are widely used, their inherent properties can lead to significant differences in analytical performance. ¹³C-labeled standards are generally considered superior for many applications.[3]

FeatureThis compound (Deuterium-Labeled)¹³C-Labeled Glycocholic AcidRationale & Supporting Data
Chromatographic Co-elution Potential for slight retention time shift (eluting earlier).Virtually identical retention time, ensuring co-elution.The "isotope effect" of the stronger C-²H bond can cause deuterated standards to elute slightly earlier than the unlabeled analyte, which can be problematic in high-resolution chromatography.[2][4] This can lead to differential matrix effects and inaccuracies, with one study reporting errors as high as 40%.[5][6] ¹³C-labeled standards have nearly identical physicochemical properties to the native compound, resulting in perfect co-elution.[3][5]
Correction for Matrix Effects Susceptible to inaccuracies if chromatographic shift occurs.Excellent correction due to identical elution profile.If the analyte and internal standard do not co-elute, they may experience different degrees of ion suppression or enhancement from the sample matrix, compromising accurate quantification.[2][7] Perfect co-elution ensures both analyte and IS are subjected to the same matrix effects.[5]
Isotopic Stability Risk of back-exchange of deuterium (B1214612) with protons, especially if the label is on an exchangeable site.Highly stable with no risk of isotopic exchange.Deuterium atoms on certain positions in a molecule can be lost and replaced by protons from the solvent during sample preparation or storage, leading to inaccurate results.[2] ¹³C labels are incorporated into the carbon backbone of the molecule and are not susceptible to exchange.[8]
Accuracy & Precision Can provide acceptable accuracy and precision, but is more susceptible to errors.Demonstrates improved accuracy and precision.In a comparative study, the mean bias for a deuterated standard was 96.8% with a standard deviation of 8.6%, while the ¹³C-labeled standard showed a mean bias of 100.3% with a standard deviation of 7.6%.[5] The use of ¹³C-IS in lipidomics has been shown to significantly reduce the coefficient of variation (CV%) compared to deuterated standards.[5]
Availability & Cost Generally more common and less expensive.Typically more costly and less commercially available.The synthesis of deuterated compounds is often more straightforward and economical than that of ¹³C-labeled compounds.[1][3]

Experimental Protocol: Cross-Validation of Glycocholic Acid Quantification

This protocol outlines a general procedure for the cross-validation of an LC-MS/MS method for glycocholic acid using either this compound or a ¹³C-labeled internal standard.

1. Preparation of Stock and Working Solutions

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of unlabeled glycocholic acid in methanol.

  • Internal Standard Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and ¹³C-glycocholic acid in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards. Prepare a working internal standard solution at a fixed concentration.

2. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of the biological matrix (e.g., plasma, serum) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[5]

3. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

    • Gradient: A suitable gradient to separate glycocholic acid from matrix components (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.[2]

    • Injection Volume: 5 µL.[2]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize precursor and product ions for glycocholic acid, this compound, and ¹³C-glycocholic acid.

4. Data Analysis and Validation

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Assess method performance by evaluating linearity, accuracy, precision, recovery, and matrix effects for each internal standard.

Visualizing the Workflow and Comparison

G Bioanalytical Workflow for Glycocholic Acid Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing & Quantification LCMS->Data

A typical workflow for quantitative bioanalysis of glycocholic acid.

G Logical Comparison of Internal Standards cluster_Deuterated Deuterium-Labeled cluster_C13 ¹³C-Labeled IS_Choice Choice of Internal Standard Deuterated This compound IS_Choice->Deuterated C13 ¹³C-Glycocholic Acid IS_Choice->C13 D_Prop1 Potential Isotope Effect (Chromatographic Shift) Deuterated->D_Prop1 D_Prop2 Risk of Back-Exchange Deuterated->D_Prop2 D_Prop3 Lower Cost Deuterated->D_Prop3 C13_Prop1 Co-elution with Analyte C13->C13_Prop1 C13_Prop2 High Isotopic Stability C13->C13_Prop2 C13_Prop3 Higher Accuracy C13->C13_Prop3 Conclusion ¹³C-IS is the Gold Standard for Highest Accuracy D_Prop1->Conclusion C13_Prop3->Conclusion

References

A Comparative Guide to Glycocholic Acid-d4 and Glycocholic Acid-d5 as Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of glycocholic acid by mass spectrometry, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. The ideal internal standard co-elutes with the analyte and experiences similar matrix effects, thereby providing reliable normalization. Among the available options, deuterated forms of glycocholic acid, specifically Glycocholic acid-d4 and Glycocholic acid-d5, are commonly employed. This guide provides an objective comparison of these two internal standards, supported by available data and experimental protocols, to aid researchers in selecting the most appropriate standard for their analytical needs.

Physicochemical and Mass Spectrometric Properties

A summary of the key properties of this compound and Glycocholic acid-d5 is presented in Table 1. This information is essential for method development in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

PropertyThis compoundGlycocholic acid-d5Analyte (Glycocholic acid)
Molecular Formula C₂₆H₃₉D₄NO₆[1]C₂₆H₃₈D₅NO₆[2]C₂₆H₄₃NO₆
Molecular Weight 469.7 g/mol [1]470.65 g/mol [2]465.6 g/mol
Deuterium (B1214612) Labels 450
Precursor Ion (m/z) 468.28[3]Not explicitly found, but predicted to be ~469.3464.28[3]
Product Ion (m/z) 74.00[3]Not explicitly found, but predicted to be 74.0074.00[3]
Collision Energy (V) 34[3]Not explicitly found, but expected to be similar to d434[3]

Note: Specific mass spectrometric parameters for Glycocholic acid-d5 were not available in the reviewed literature but are predicted based on the fragmentation of the glycine (B1666218) conjugate.

Performance Considerations: A Comparative Analysis

Chromatographic Co-elution: Both this compound and Glycocholic acid-d5 are expected to exhibit near-identical chromatographic behavior to the unlabeled glycocholic acid. This is because the substitution of hydrogen with deuterium results in a negligible change in polarity. Complete co-elution is critical to ensure that the analyte and the internal standard experience the same matrix effects at the point of ionization.

Mass Difference: A key consideration in selecting a deuterated internal standard is the mass difference between the standard and the analyte. A larger mass difference can minimize the potential for isotopic crosstalk, where the signal from the analyte contributes to the signal of the internal standard, or vice-versa. In this regard, Glycocholic acid-d5 offers a +5 Da mass shift compared to the +4 Da shift of this compound. While a 4 Da shift is generally considered sufficient to prevent significant overlap, a 5 Da shift provides an additional margin of safety, particularly on lower-resolution mass spectrometers.

Isotopic Purity: The isotopic purity of the internal standard is paramount. The standard should have a very low abundance of the unlabeled form to prevent artificially inflating the measured concentration of the endogenous analyte. Both commercially available this compound and other deuterated bile acid standards are typically offered at high isotopic purities (e.g., ≥98-99%)[1][4].

Matrix Effects and Recovery: Stable isotope-labeled internal standards are considered the gold standard for compensating for matrix effects and variations in sample recovery[5]. Both this compound and Glycocholic acid-d5, due to their chemical similarity to the analyte, are expected to effectively track and correct for these variations during sample preparation and analysis. While specific comparative recovery and matrix effect data for these two standards are not available, studies using this compound have demonstrated good recovery (typically 92-110%) and effective mitigation of matrix effects in complex biological matrices like serum[3]. It is reasonable to expect that Glycocholic acid-d5 would perform similarly in these aspects.

Experimental Protocols

The following is a representative experimental protocol for the quantification of glycocholic acid in human serum using a deuterated internal standard. This protocol can be adapted for use with either this compound or Glycocholic acid-d5.

1. Sample Preparation

This protocol is based on a simple protein precipitation method, which is widely used for its efficiency and effectiveness in preparing serum samples for LC-MS/MS analysis of bile acids[3][6].

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of human serum sample, calibrator, or quality control sample.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution (either this compound or Glycocholic acid-d5 at a suitable concentration, e.g., 1 µg/mL in methanol) to each tube.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.

  • Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean MS vial.

  • Dilution: Add 200 µL of water to the supernatant in the MS vial.

  • Capping and Analysis: Cap the vials and place them in the autosampler for LC-MS/MS analysis.

2. LC-MS/MS Conditions

The following are typical LC-MS/MS conditions for the analysis of glycocholic acid. These may require optimization based on the specific instrumentation used.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm) is commonly used[6].

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50, v/v) with 0.1% formic acid.

  • Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is used to separate the bile acids.

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40 °C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Ion Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, temperature, and gas flows.

  • Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for glycocholic acid and the chosen internal standard (as listed in Table 1) are monitored.

Visualizations

To further illustrate the context of this comparison, the following diagrams depict the relevant biological pathway and a general experimental workflow.

Bile_Acid_Signaling Glycocholic Acid Signaling Pathway Cholesterol Cholesterol Primary_Bile_Acids Primary Bile Acids (Cholic Acid) Cholesterol->Primary_Bile_Acids Glycine_Conjugation Glycine Conjugation (in Liver) Primary_Bile_Acids->Glycine_Conjugation Glycocholic_Acid Glycocholic Acid Glycine_Conjugation->Glycocholic_Acid FXR Farnesoid X Receptor (FXR) Glycocholic_Acid->FXR Binds to TGR5 Takeda G protein-coupled receptor 5 (TGR5) Glycocholic_Acid->TGR5 Binds to Gene_Expression Regulation of Gene Expression FXR->Gene_Expression Regulates TGR5->Gene_Expression Regulates

Caption: Simplified signaling pathway of Glycocholic Acid.

Experimental_Workflow LC-MS/MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Add_IS Spike with Internal Standard (GCA-d4 or GCA-d5) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: General workflow for LC-MS/MS analysis.

Conclusion

Both this compound and Glycocholic acid-d5 are suitable internal standards for the quantification of glycocholic acid by LC-MS/MS. The choice between the two may be guided by several factors:

  • Availability and Cost: The commercial availability and cost of each standard may be a practical consideration.

  • Mass Spectrometer Resolution: For laboratories using lower-resolution mass spectrometers, the slightly larger mass difference of Glycocholic acid-d5 may offer a theoretical advantage in minimizing potential isotopic crosstalk.

  • Existing Validated Methods: If a laboratory has an existing validated method using one of these standards, there may be little incentive to switch unless specific issues with the current standard are identified.

In the absence of direct comparative performance data, both standards can be expected to provide accurate and precise quantification when used correctly within a well-validated analytical method. The provided experimental protocol offers a robust starting point for the development of such a method. Researchers should always perform thorough method validation, including assessment of linearity, accuracy, precision, recovery, and matrix effects, to ensure the reliability of their results, regardless of the internal standard chosen.

References

Method Validation for Bile Acid Assay Using Glycocholic Acid-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of method validation parameters for the quantification of bile acids in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Glycocholic acid-d4 as an internal standard. The information presented is collated from various validated methods to offer a comparative overview of assay performance and detailed experimental protocols.

Comparative Analysis of Method Validation Parameters

The robustness and reliability of a bioanalytical method are determined by a set of validation parameters. The following table summarizes typical performance characteristics of LC-MS/MS methods for bile acid analysis, providing a benchmark for assay performance.

Validation ParameterMethod AMethod BMethod C
Linearity (r²) >0.99[1]>0.98[2]>0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL[1]2-5 ng/mL[3]0.02-3.5 ng/mL[4]
Accuracy (% Bias) 85-115%[1]-Within ±15%
Precision (% CV) <10%[1]<10%[2]<15%[3]
Recovery (%) 92-110%[1]>80%[3]-
Matrix Effect Not significantNo obvious matrix effect observed[5]-
Stability Stable for 15 days at RT, 4°C, and -20°C[1]--

Comparison of Sample Preparation Techniques

The choice of sample preparation technique is critical for accurate and reproducible results. The three most common methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal by precipitation with an organic solvent.Separation of analytes based on their differential solubility in two immiscible liquids.Separation based on the affinity of the analyte for a solid sorbent.
Advantages Simple, fast, and requires minimal solvent.[6]Effective for complex matrices like liver and fecal samples.[6]High recovery and purity of the extract.[6]
Disadvantages May result in less clean extracts and potential matrix effects.More labor-intensive and requires larger volumes of organic solvents.More complex and time-consuming.
Typical Solvents Methanol (B129727), Acetonitrile.[5][6]Ethyl acetate, Dichloromethane.[6]Methanol, Water.[6]
Recovery --89.1% to 100.2%[6]

Experimental Protocols

This section details a standard protocol for the analysis of bile acids in human serum using LC-MS/MS with this compound as an internal standard.

Materials and Reagents
  • Bile acid standards

  • This compound (Internal Standard)[7][8][9][10][11]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Human serum (charcoal-stripped for calibration standards)

Sample Preparation (Protein Precipitation)
  • To 50 µL of serum sample, add 10 µL of the internal standard working solution (this compound).[5]

  • Add 140 µL of cold methanol for protein precipitation.[5]

  • Vortex the mixture for 20 seconds.

  • Centrifuge at 18,000 rcf for 5 minutes.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.[5]

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid

  • Gradient: A linear gradient from 50% to 80% B over 14 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizing the Workflow and Bile Acid Signaling

To better illustrate the experimental process and the biological context of bile acids, the following diagrams are provided.

Bile_Acid_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample (50 µL) is Add Internal Standard (this compound) serum->is ppt Protein Precipitation (Methanol) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc UHPLC Separation supernatant->lc Inject ms Mass Spectrometry (MRM Detection) lc->ms quant Quantification ms->quant report Report Generation quant->report

Experimental workflow for bile acid analysis.

Bile_Acid_Signaling cluster_synthesis Synthesis & Secretion cluster_gut Gut Microbiome Interaction cluster_signaling Signaling Pathways cluster_effects Physiological Effects Cholesterol Cholesterol Primary_BAs Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) Cholesterol->Primary_BAs Conjugated_BAs Conjugated Bile Acids (Tauro-, Glyco-) Primary_BAs->Conjugated_BAs Bile_Duct Bile_Duct Conjugated_BAs->Bile_Duct Secondary_BAs Secondary Bile Acids (Deoxycholic Acid, Lithocholic Acid) Bile_Duct->Secondary_BAs Gut Microbiota FXR FXR Secondary_BAs->FXR TGR5 TGR5 Secondary_BAs->TGR5 Metabolism Regulation of Lipid & Glucose Metabolism FXR->Metabolism Inflammation Modulation of Inflammation TGR5->Inflammation

Bile acids as signaling molecules.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays for bile acids provides a robust and reliable method for their quantification in biological matrices. The presented data and protocols offer a comprehensive guide for researchers to establish and validate their own bile acid assays. The choice of sample preparation and specific LC-MS/MS conditions can be adapted based on the specific requirements of the study and the available instrumentation. This guide serves as a valuable resource for professionals in drug development and clinical research, facilitating the accurate measurement of these important biological molecules.

References

A Researcher's Guide to Navigating Inter-laboratory Variability in Bile Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of bile acids, critical signaling molecules in metabolism, is fraught with challenges of inter-laboratory variability, impacting the reproducibility and comparison of scientific findings. This guide provides an objective comparison of methodologies, supported by experimental data from multi-center studies, to aid researchers in making informed decisions for their analytical workflows.

The Landscape of Bile Acid Analysis: A Comparative Overview

The accurate measurement of individual bile acids is crucial for understanding their role in health and disease. While various analytical platforms exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its high sensitivity and specificity.[1][2] However, significant variability can still arise between laboratories. To address this, international ring trials have been conducted to assess and compare the performance of different analytical approaches.

A key study involving 12 laboratories across North America and Europe utilized a standardized commercially available LC-MS/MS kit to quantify 16 human and 19 mouse bile acids.[3][4] This effort towards standardization demonstrated very good analytical performance, with 94% of the reported values falling within a 70%–130% relative accuracy range and a mean precision (Coefficient of Variation, CV) of 8.3%.[3][4]

Another ring trial compared the in-house methodologies of six European laboratories for the quantification of nine specific primary and secondary bile acids.[5][6] This study highlighted that precision was generally better for higher concentrations and that the measurement of hydrophobic unconjugated bile acids, such as lithocholic acid (LCA) and ω-muricholic acid (ω-MCA), proved to be the most challenging.[5][7]

The following tables summarize the quantitative data from these key inter-laboratory comparison studies, providing a clear overview of the expected variability.

Quantitative Comparison of Inter-laboratory Performance

Table 1: Performance of a Standardized LC-MS/MS Kit in an International Ring Trial (12 Laboratories) [3][4]

ParameterAcceptance CriteriaObserved Performance
Laboratories Passing System Suitability Test -12 out of 16
Relative Accuracy ≥80% of values within 70%–130%94% of values within range
Mean Precision (%CV) <30%8.3%
Values with CV <30% -99%

Table 2: Precision (%CV) from a Ring Trial Comparing Six European Laboratories' In-house Methods [6]

The table below shows the relative standard deviations (%CV) for the quantification of nine bile acids spiked into human and murine serum at low and high concentrations.

Bile AcidMatrixLow Concentration (%CV)High Concentration (%CV)
Cholic acid (CA) Human Serum10-255-15
Murine Serum10-305-20
Chenodeoxycholic acid (CDCA) Human Serum15-3510-20
Murine Serum15-4010-25
Glycocholic acid (GCA) Human Serum5-205-15
Murine Serum10-255-15
Taurocholic acid (TCA) Human Serum5-155-10
Murine Serum10-205-15
Deoxycholic acid (DCA) Human Serum15-3010-20
Murine Serum20-4010-25
Lithocholic acid (LCA) Human Serum>3015-30
Murine Serum>3020-40
α-muricholic acid (α-MCA) Murine Serum15-3510-25
β-muricholic acid (β-MCA) Murine Serum15-3510-25
ω-muricholic acid (ω-MCA) Murine Serum>3020-35

Note: The %CV ranges are approximate values derived from the graphical data presented in the source publication.[6]

Experimental Protocols: A Closer Look at Methodology

The variability observed in the ring trials can be attributed to differences in experimental protocols. Below are detailed methodologies for sample preparation and LC-MS/MS analysis, which are common in bile acid quantification.

1. Sample Preparation (Based on a Standardized Kit Protocol) [3]

  • Internal Standard Addition: 10 µL of an internal standards mixture is pipetted onto the filter spots in a 96-well filter plate.

  • Sample Application: 10 µL of plasma or serum sample is pipetted onto the filter spots.

  • Drying: The plate is dried under a stream of nitrogen.

  • Extraction: 100 µL of methanol (B129727) is added to each well, and the plate is shaken for 20 minutes to extract the bile acids.

  • Elution: The extract is eluted into a deep-well collection plate by centrifugation.

  • Dilution: The eluate is diluted with a kit-specific buffer prior to injection into the LC-MS/MS system.

2. LC-MS/MS Analysis [1][8]

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for separation.[9]

  • Mobile Phase: A gradient elution is typically employed using a combination of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[8][9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.

  • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is standard for bile acid analysis.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying specific bile acids.[10]

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for bile acid quantification and a simplified signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma/Serum Sample is Add Internal Standards start->is extract Methanol Extraction is->extract centrifuge Centrifugation extract->centrifuge dilute Dilution centrifuge->dilute lc LC Separation dilute->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for bile acid quantification.

bile_acid_signaling BA Bile Acids FXR Farnesoid X Receptor (FXR) BA->FXR TGR5 Takeda G protein-coupled receptor 5 (TGR5) BA->TGR5 Nucleus Nucleus FXR->Nucleus Signaling Intracellular Signaling (e.g., cAMP) TGR5->Signaling Gene Target Gene Expression (e.g., FGF19, CYP7A1) Nucleus->Gene Response Metabolic Regulation (Glucose, Lipid, Energy) Gene->Response Signaling->Response

References

Glycocholic Acid-d4: A Superior Internal Standard for Regulated Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in the quantification of glycocholic acid, the choice of internal standard is paramount. This guide provides a comprehensive comparison of Glycocholic acid-d4 and other alternatives, supported by established principles of bioanalytical method validation and experimental data.

In regulated bioanalytical studies, where data integrity is non-negotiable, the use of a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to the analyte is the gold standard.[1] this compound, a deuterated analog of glycocholic acid, is designed to meet this rigorous requirement, offering significant advantages over other potential internal standards.

The Critical Role of an Internal Standard

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard is introduced at a known concentration to every sample, calibrator, and quality control (QC) sample. Its primary function is to compensate for variability throughout the analytical process, including sample extraction, injection volume inconsistencies, and matrix effects (ion suppression or enhancement). An ideal internal standard co-elutes with the analyte and exhibits identical behavior during ionization, ensuring that any variations affecting the analyte are mirrored in the internal standard.

This compound: The Homologous Advantage

This compound is the most suitable internal standard for the accurate and precise quantification of glycocholic acid. Its key advantage lies in its structural and physicochemical similarity to the analyte. This homology ensures that it behaves almost identically to the endogenous glycocholic acid during sample preparation and analysis, leading to more reliable and reproducible results.

Alternative Internal Standards:

While this compound is the ideal choice, other deuterated bile acids are sometimes used as internal standards in broader bile acid panels. A common alternative is Cholic acid-d4 , an unconjugated bile acid. However, for the specific quantification of glycocholic acid, a conjugated bile acid, using an unconjugated internal standard introduces a higher potential for analytical variability.

Performance Comparison: this compound vs. Cholic acid-d4

The following table summarizes the expected performance of this compound compared to Cholic acid-d4 for the quantification of glycocholic acid, based on established principles of bioanalytical method validation.

Performance ParameterThis compound (Expected)Cholic acid-d4 (Expected)Justification
Accuracy Within ±15% of nominal valuePotential for bias > ±15%Structural and polarity differences between conjugated and unconjugated bile acids can lead to differential extraction recovery and matrix effects, which an unconjugated internal standard cannot fully compensate for.
Precision (%CV) ≤ 15%Potential for CV > 15%Inconsistent compensation for variability in extraction and matrix effects can lead to greater imprecision in the measured analyte concentration.
Extraction Recovery Closely mimics glycocholic acidMay differ significantlyThe glycine (B1666218) conjugation of glycocholic acid alters its polarity and extraction characteristics compared to the unconjugated cholic acid.
Matrix Effect Compensation HighModerate to LowAs a homologous internal standard, this compound is more likely to experience the same degree of ion suppression or enhancement as the analyte, leading to better correction.

Note: This table presents expected outcomes based on scientific principles. Actual performance may vary depending on the specific matrix, LC-MS/MS system, and experimental conditions.

Regulatory Acceptance Criteria for Accuracy and Precision

Regulated bioanalytical methods must adhere to strict validation guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which are largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.

ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value for QC samples.
For the Lower Limit of Quantification (LLOQ), it should be within ±20%.
Precision The coefficient of variation (CV) should not exceed 15% for QC samples.
For the LLOQ, the CV should not exceed 20%.

Using a structurally identical internal standard like this compound significantly increases the likelihood of meeting and exceeding these stringent regulatory requirements.

Experimental Protocol: Quantification of Glycocholic Acid in Human Plasma

This protocol provides a typical workflow for the analysis of glycocholic acid in human plasma using this compound as the internal standard.

1. Sample Preparation:

  • Thaw human plasma samples, calibrators, and QC samples at room temperature.

  • To 50 µL of each sample, add 10 µL of this compound internal standard working solution (in methanol).

  • Precipitate proteins by adding 150 µL of ice-cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

  • Gradient: A suitable gradient to separate glycocholic acid from other matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • MRM Transitions:

    • Glycocholic acid: [M-H]⁻ → specific fragment ion

    • This compound: [M+4-H]⁻ → specific fragment ion

3. Data Analysis:

  • The peak area ratio of glycocholic acid to this compound is used to construct a calibration curve.

  • The concentration of glycocholic acid in the unknown samples is determined from the calibration curve.

Visualizing the Workflow and Rationale

The following diagrams illustrate the bioanalytical workflow and the logical basis for selecting a homologous internal standard.

Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Concentration_Determination Concentration Determination Calibration_Curve->Concentration_Determination

Caption: A typical bioanalytical workflow for glycocholic acid quantification.

Internal Standard Selection cluster_IS Internal Standard Choice cluster_performance Expected Performance Analyte Glycocholic Acid (Conjugated Bile Acid) GCA_d4 This compound (Homologous, Conjugated) CA_d4 Cholic acid-d4 (Non-homologous, Unconjugated) High_Accuracy High Accuracy & Precision GCA_d4->High_Accuracy Ideal Match Lower_Accuracy Lower Accuracy & Precision CA_d4->Lower_Accuracy Mismatch in Properties

Caption: Rationale for selecting a homologous internal standard.

Conclusion

For regulated bioanalytical methods requiring the quantification of glycocholic acid, this compound is the unequivocally superior internal standard. Its structural identity to the analyte ensures the most accurate and precise data, facilitating compliance with stringent regulatory guidelines. While other deuterated bile acids may be employed in broader panels, for dedicated glycocholic acid analysis, the use of a homologous internal standard is essential for generating reliable and defensible results in drug development and clinical research.

References

A Researcher's Guide to Commercial Glycocholic Acid-d4 Standards: A Performance Evaluation Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on quantitative analysis, the quality of internal standards is paramount. This guide provides a comparative overview of commercially available Glycocholic acid-d4 (GCA-d4), a commonly used internal standard for the mass spectrometric quantification of the biologically significant bile acid, glycocholic acid. Due to the lack of publicly available direct comparative studies, this guide focuses on presenting key product specifications from various suppliers and provides a comprehensive experimental framework for researchers to conduct their own performance evaluations.

Commercial this compound Standards: A Comparative Overview

The selection of a suitable GCA-d4 standard is a critical first step in developing a robust and reliable analytical method. Key performance indicators for these standards include chemical and isotopic purity, concentration accuracy, and formulation. The following table summarizes the product specifications for GCA-d4 from several prominent commercial suppliers based on publicly available information. Researchers are encouraged to consult the most recent certificate of analysis (CoA) from the supplier for batch-specific data.

SupplierProduct Number(s)Chemical PurityIsotopic Purity/EnrichmentFormat
Cayman Chemical 21889 / 31352 (MaxSpec®)>95% (for MaxSpec®)≥99% deuterated forms (d1-d4)[1][2][3]Crystalline Solid / Solution (100 µg/mL in methanol)[4]
Cambridge Isotope Laboratories, Inc. DLM-274296% (contains ~4% water)[5][6] / 98%(2,2,4,4-D₄, 98%)Neat Solid / Solution (100 µg/mL in methanol)[7]
Clearsynth CS-O-15357≥90% (by HPLC)[8][9]Not SpecifiedNot Specified
Avanti Research Products (dist. by Sigma-Aldrich) 330277P>99% (TLC)[10]Not SpecifiedPowder[10]
MedChemExpress HY-125731SNot SpecifiedNot SpecifiedNot Specified[11]

Experimental Protocol for Performance Evaluation

To ensure the selected this compound standard is fit for its intended purpose, a systematic evaluation is recommended. The following protocol outlines a general procedure for the analysis of GCA-d4 using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely adopted technique for bile acid quantification.[12][13][14]

Standard Preparation
  • Stock Solution Preparation: For standards supplied as a neat solid, accurately weigh the material and dissolve in a suitable solvent, such as methanol (B129727), to a final concentration of 1 mg/mL. For standards supplied as a solution, the stock solution can be used directly or diluted as needed.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., methanol/water mixture). These will be used to create a calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of the GCA-d4 standard at a concentration relevant to the expected levels of the analyte in the samples (e.g., 10 µg/mL).[12]

Sample Preparation (Protein Precipitation)

This is a common method for extracting bile acids from biological matrices like serum or plasma.[15][16]

  • Aliquoting: Aliquot 50 µL of the biological sample into a microcentrifuge tube.

  • Spiking: Add a small volume (e.g., 10 µL) of the GCA-d4 internal standard working solution to each sample.

  • Precipitation: Add 140 µL of cold methanol to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.[13]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are example parameters and can be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 15 mm) is commonly used.[16]

    • Mobile Phase A: Ultrapure water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[16]

    • Gradient: A gradient elution is typically employed to separate the bile acids. An example gradient could be: 0-3 min, 25-35% B; 3-9 min, 35-40% B; 9-15 min, 40-65% B.[16]

    • Flow Rate: 0.5 mL/min.[16]

    • Injection Volume: 3 µL.[16]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bile acids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both glycocholic acid and GCA-d4 should be monitored. For GCA-d4, a common transition is m/z 468.3 → 74.0.[12]

Data Analysis and Performance Metrics

The performance of each GCA-d4 standard can be assessed based on the following criteria:

  • Purity: Assess the chromatogram of a high-concentration solution of the GCA-d4 standard for any impurity peaks.

  • Signal Intensity and Stability: Compare the peak area or height of the GCA-d4 standard across multiple injections to evaluate its signal intensity and stability.

  • Isotopic Contribution: Analyze the mass spectrum of the GCA-d4 standard to confirm the isotopic distribution and check for any significant contribution to the mass of the unlabeled glycocholic acid.

  • Calibration Curve Performance: Use the GCA-d4 standard to construct a calibration curve for unlabeled glycocholic acid and evaluate the linearity (R²) and accuracy of the curve.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps.

experimental_workflow cluster_prep Standard and Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation stock Stock Solution Preparation working Working Standard Preparation stock->working sample Sample Aliquoting & Spiking precipitation Protein Precipitation sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms Injection purity Purity Assessment lcms->purity signal Signal Intensity & Stability lcms->signal isotopic Isotopic Contribution lcms->isotopic calibration Calibration Curve Performance lcms->calibration

Caption: Experimental workflow for GCA-d4 standard evaluation.

signaling_pathway_placeholder cluster_bile_acid Bile Acid Regulation GCA Glycocholic Acid FXR Farnesoid X Receptor (FXR) GCA->FXR reduces expression TGR5 TGR5 GCA->TGR5 increases expression S1PR2 S1PR2 GCA->S1PR2 increases expression

Caption: Regulatory roles of Glycocholic acid.

References

The Deuterium Isotope Effect: A Comparative Guide for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate and reliable quantification of analytes in complex matrices is paramount. In liquid chromatography-mass spectrometry (LC-MS) based quantitative analysis, stable isotope-labeled (SIL) internal standards are the gold standard for correcting analytical variability.[1][2] Among these, deuterated standards are widely used due to their cost-effectiveness and commercial availability.[3] However, the substitution of hydrogen with deuterium (B1214612) can introduce subtle but significant physicochemical changes, known as the deuterium isotope effect, which can impact analytical accuracy.[4][5] This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate internal standard for your quantitative assays.

Comparing Internal Standards: A Head-to-Head Performance Review

The ideal internal standard should co-elute with and exhibit identical ionization behavior to the analyte of interest, thereby effectively compensating for variations during sample preparation, chromatography, and detection.[1][6] While deuterated standards are chemically very similar to their non-labeled counterparts, they are not always perfect mimics. The primary alternatives to deuterated standards are ¹³C-labeled internal standards and non-deuterated, structural analogue internal standards.

The key performance differences between these internal standards are summarized below:

Performance MetricDeuterated Standard¹³C-Labeled StandardStructural Analogue
Chromatographic Co-elution May exhibit a slight retention time shift (isotope effect), often eluting earlier in reversed-phase chromatography.[1]Typically co-elutes perfectly with the analyte.[1]Retention time will differ from the analyte.
Matrix Effect Compensation Generally effective, but differential matrix effects can occur if there is a chromatographic shift.[7][8]Considered the most effective at compensating for matrix effects due to perfect co-elution.Less effective as it may not experience the same matrix effects as the analyte.
Isotopic Stability Deuterium can be prone to back-exchange with hydrogen, especially if located on heteroatoms (e.g., -OH, -NH).[9]¹³C labels are highly stable and not susceptible to exchange.Not applicable.
Cost and Availability Generally more readily available and less expensive.[3]Often more expensive and less commercially available.Availability and cost are variable.

The Deuterium Isotope Effect in Action: Quantitative Data

The most significant challenge with deuterated standards is the potential for a chromatographic shift, which can lead to differential matrix effects.[7] If the analyte and the deuterated internal standard elute at slightly different times, they may be subjected to different co-eluting matrix components, which can cause variations in ionization efficiency and ultimately compromise quantitation.[9][10]

The following table summarizes a hypothetical, yet representative, dataset from an experiment evaluating the ability of a deuterated and a ¹³C-labeled internal standard to compensate for matrix effects for a hypothetical analyte, "Compound X," in human plasma.

Internal Standard TypeAnalyte Peak Area (Neat Solution)Analyte Peak Area (Post-Extraction Spike)Matrix Effect (%)IS-Normalized Matrix Effect (%)Accuracy (%)Precision (%RSD)
Deuterated (Compound X-d4) 1,250,000875,00070 (Suppression)85888.5
¹³C-Labeled (Compound X-¹³C6) 1,260,000882,00070 (Suppression)9999.52.1

In this example, both internal standards were subjected to the same degree of ion suppression. However, due to a slight chromatographic shift of the deuterated standard into a region of slightly different matrix composition, it did not fully compensate for the suppression, leading to a lower accuracy and higher variability compared to the perfectly co-eluting ¹³C-labeled standard.

Experimental Protocols

To objectively evaluate the performance of a deuterated internal standard, a thorough validation experiment should be conducted. The following is a detailed methodology for the assessment of matrix effects.

Objective:

To assess and compare the ability of a deuterated and a non-deuterated (or ¹³C-labeled) internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).

Materials:
  • Blank biological matrix (e.g., human plasma)

  • Analyte of interest

  • Deuterated internal standard

  • Alternative internal standard (e.g., ¹³C-labeled or structural analogue)

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

Methodology:
  • Preparation of Sample Sets:

    • Set A (Neat Solution): Prepare a solution of the analyte and the internal standards in a pure solvent (e.g., the initial mobile phase) at a known concentration.[11]

    • Set B (Post-Extraction Spike): Extract blank matrix samples using the intended sample preparation method. Spike the analyte and internal standards into the final, clean extract at the same concentration as in Set A.[6]

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standards into the blank matrix before the extraction process, again at the same concentration as in Set A.[6]

  • LC-MS/MS Analysis:

    • Analyze all three sets of samples using the developed LC-MS/MS method. Ensure that the chromatographic conditions are optimized to achieve good separation and peak shape.

  • Data Analysis:

    • Matrix Effect (ME): Calculate the matrix effect by comparing the peak area of the analyte in Set B to that in Set A.

      • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[6]

    • Internal Standard-Normalized Matrix Effect (IS-Normalized ME): Calculate the matrix effect corrected by the internal standard by comparing the ratio of the analyte peak area to the internal standard peak area in Set B and Set A.

      • IS-Normalized ME (%) = ((Analyte Area_Set B / IS Area_Set B) / (Analyte Area_Set A / IS Area_Set A)) * 100

      • An IS-Normalized ME close to 100% indicates effective compensation for the matrix effect.[11]

    • Recovery: Calculate the extraction recovery by comparing the peak area of the analyte in Set C to that in Set B.

      • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Visualizing the Workflow

The following diagram illustrates the typical workflow for a quantitative analysis using a deuterated internal standard, highlighting the key stages where isotope effects can play a role.

G Quantitative Analysis Workflow with a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Deuterated IS Sample->Spike Extraction Extraction / Clean-up Spike->Extraction LC Chromatographic Separation (Potential Isotope Effect) Extraction->LC MS Mass Spectrometric Detection LC->MS LC->MS Ionization (Potential Differential Matrix Effects) Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Workflow of quantitative analysis using a deuterated internal standard.

Conclusion: Making an Informed Decision

While deuterated internal standards are a powerful and widely used tool in quantitative analysis, it is crucial to be aware of their potential limitations, primarily the deuterium isotope effect.[4] This effect can lead to chromatographic shifts and, consequently, incomplete correction for matrix effects, potentially impacting the accuracy and reliability of the results.[7][8]

For assays requiring the highest level of accuracy and precision, particularly in complex biological matrices, a ¹³C-labeled internal standard is often the superior choice due to its near-perfect co-elution with the analyte.[1] However, when a ¹³C-labeled standard is not available or is prohibitively expensive, a carefully validated deuterated internal standard can still be used to develop robust and reliable quantitative methods. Thorough method development and validation, with a specific focus on evaluating chromatographic co-elution and matrix effects, are essential to ensure that the chosen internal standard is performing adequately and not compromising data integrity.

References

A Head-to-Head Battle: GC-MS vs. LC-MS for Comprehensive Bile Acid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of metabolomics, the accurate profiling of bile acids is paramount. These cholesterol-derived molecules are not just detergents for fat digestion; they are crucial signaling molecules implicated in a host of metabolic diseases. The two primary analytical workhorses for this task, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each offer a unique set of advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the optimal platform for your research needs.

Bile acids play a critical role in regulating lipid, glucose, and energy homeostasis.[1][2] Their intricate signaling pathways, primarily through the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5), influence a wide array of physiological processes.[3] Dysregulation of bile acid metabolism is a hallmark of various chronic diseases, making their precise quantification a key area of investigation.[4]

Performance Showdown: A Quantitative Comparison

The choice between GC-MS and LC-MS for bile acid profiling often hinges on a trade-off between sensitivity, selectivity, and sample preparation complexity. While GC-MS has historically been a reliable method, LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is now largely considered the gold standard for its superior performance in analyzing a wide range of bile acid species.[1][5]

Here, we summarize the key quantitative performance metrics for both techniques, compiled from various studies.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.4 µmol/L - 10 ng/mL[6][7]0.01 - 7 ng/mL[8]
Limit of Quantification (LOQ) 4 - 20 ng/mL[7]0.02 - 21 ng/mL[8]
Linearity (Dynamic Range) 2 - 30 µmol/L (or 100-fold)[4][6]5 - 5000 ng/mL (or over 4 orders of magnitude)[1][9]
Intra-day Precision (%RSD) 0.81 - 5.92%[6]<10% - <15%[1][2]
Inter-day Precision (%RSD) 2.14 - 9.52%[6]<10% - <15%[1][2]
Recovery 82.6 - 111.3%[6]80 - 115%[2][10]

The Methodologies: A Step-by-Step Look

The divergent sample preparation and analytical workflows of GC-MS and LC-MS are critical factors in their comparison. GC-MS necessitates derivatization to increase the volatility of the bile acids, a multi-step process that can introduce variability.[11] In contrast, LC-MS can directly analyze conjugated and unconjugated bile acids with simpler sample preparation.[5]

Experimental Workflow: GC-MS vs. LC-MS

G cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow GC_Start Serum Sample GC_Deconjugation Enzymatic Deconjugation (e.g., cholylglycine hydrolase) GC_Start->GC_Deconjugation GC_Extraction Solid Phase Extraction (SPE) GC_Deconjugation->GC_Extraction GC_Derivatization1 Methylation (e.g., methanolic-HCl) GC_Extraction->GC_Derivatization1 GC_Derivatization2 Trimethylsilylation (e.g., TMCS) GC_Derivatization1->GC_Derivatization2 GC_Analysis GC-MS Analysis GC_Derivatization2->GC_Analysis GC_Data Data Analysis GC_Analysis->GC_Data LC_Start Serum Sample LC_Precipitation Protein Precipitation (e.g., with methanol (B129727) or acetonitrile) LC_Start->LC_Precipitation LC_Centrifugation Centrifugation LC_Precipitation->LC_Centrifugation LC_Supernatant Supernatant Transfer LC_Centrifugation->LC_Supernatant LC_Analysis LC-MS/MS Analysis LC_Supernatant->LC_Analysis LC_Data Data Analysis LC_Analysis->LC_Data

Caption: Comparative experimental workflows for GC-MS and LC-MS based bile acid profiling.

Detailed Experimental Protocols

GC-MS Protocol for Serum Bile Acid Profiling

This protocol is a synthesized example based on established methods.[4][6]

  • Sample Preparation & Deconjugation:

    • To 0.3 mL of serum, add cholylglycine hydrolase in sodium acetate (B1210297) buffer (pH 5.6) and incubate for 20 hours at 37°C to deconjugate the bile acids.[6]

    • Release bile acids from proteins by adding 0.1 M NaOH and incubating at 64°C for 20 minutes.[6]

  • Extraction:

    • Perform solid-phase extraction (SPE) to isolate the bile acids.

  • Derivatization:

    • Methylation: Add methanolic-hydrochloric acid and incubate at room temperature for 8 hours to methylate the carboxyl groups.[6] Evaporate the solvent.

    • Trimethylsilylation: Add Tri-Sil® reagent and incubate at 60°C for 15 minutes to silylate the hydroxyl groups.[4][6] Evaporate the reagent and dissolve the derivatized bile acids in hexane.[6]

  • GC-MS Analysis:

    • Column: Use a capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).[4]

    • Injection: Inject the sample into the GC system.

    • Separation: Employ a suitable temperature gradient to separate the derivatized bile acids.

    • Detection: Use a mass spectrometer in electron ionization (EI) mode to detect and quantify the analytes.

LC-MS/MS Protocol for Serum Bile Acid Profiling

This protocol is a synthesized example based on established methods.[1][3]

  • Sample Preparation:

    • To 200 µL of serum, add 780 µL of methanol and 20 µL of an internal standard solution.[1]

    • Vortex for 20 seconds and then centrifuge for 5 minutes at 18,000 g.[1]

    • Transfer 200 µL of the supernatant to a new tube or well and add 200 µL of water.[1]

  • LC-MS/MS Analysis:

    • Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]

    • Column: A C18 reversed-phase column is commonly used (e.g., Cortecs T3 2.7um, 2.1 x 30 mm).[1]

    • Mobile Phases: A typical mobile phase system consists of water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B).[3]

    • Gradient Elution: A gradient is applied to separate the bile acids over a short run time (e.g., 7-10 minutes).[1][3]

    • Mass Spectrometry: A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for sensitive and specific detection and quantification.[1]

Bile Acid Metabolism and Signaling: A Visual Overview

Understanding the biological context of bile acid profiling is crucial. The following diagram illustrates the primary pathways of bile acid synthesis and their subsequent signaling actions.

G cluster_0 Bile Acid Synthesis (Liver) cluster_1 Gut Microbiota Action (Intestine) cluster_2 Signaling Pathways Cholesterol Cholesterol CYP7A1 CYP7A1 (Rate-limiting enzyme) Cholesterol->CYP7A1 Primary_BAs Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) CYP7A1->Primary_BAs Conjugation Conjugation (Taurine or Glycine) Primary_BAs->Conjugation FXR FXR Activation (Nuclear Receptor) Primary_BAs->FXR TGR5 TGR5 Activation (Membrane Receptor) Primary_BAs->TGR5 Conjugated_BAs Conjugated Primary Bile Acids Conjugation->Conjugated_BAs Deconjugation Deconjugation Conjugated_BAs->Deconjugation Secretion into Intestine Dehydroxylation 7α-dehydroxylation Deconjugation->Dehydroxylation Secondary_BAs Secondary Bile Acids (Deoxycholic Acid, Lithocholic Acid) Dehydroxylation->Secondary_BAs Secondary_BAs->FXR Enterohepatic Circulation Secondary_BAs->TGR5 Metabolic_Regulation Regulation of: - Bile Acid Synthesis - Glucose Metabolism - Lipid Metabolism - Energy Homeostasis FXR->Metabolic_Regulation TGR5->Metabolic_Regulation

Caption: Overview of bile acid synthesis and major signaling pathways.

Conclusion: Selecting the Right Tool for the Job

Both GC-MS and LC-MS are powerful techniques for bile acid profiling, but for most applications, LC-MS/MS emerges as the superior choice. Its ability to analyze a broader range of conjugated and unconjugated bile acids with minimal sample preparation, coupled with its excellent sensitivity and specificity, makes it the preferred platform for high-throughput, quantitative studies in clinical and pharmaceutical research.[1][5]

GC-MS remains a viable option, particularly in laboratories where it is already established and for the analysis of specific unconjugated bile acids.[11] However, the requirement for extensive sample derivatization is a significant drawback, increasing analysis time and the potential for analytical variability.

Ultimately, the decision between GC-MS and LC-MS will depend on the specific research question, the available instrumentation, and the desired throughput and level of detail in the bile acid profile. For comprehensive and quantitative profiling of the diverse bile acid pool, LC-MS/MS is the clear frontrunner.

References

A Researcher's Guide to Establishing Linearity and Limits of Detection with Glycocholic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bile acids is crucial for understanding liver function, drug metabolism, and various disease states. Glycocholic acid-d4, a deuterated analog of glycocholic acid, serves as a vital internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise and reliable measurements. This guide provides an objective comparison of this compound's performance, supported by experimental data and detailed protocols for establishing linearity and limits of detection.

The Critical Role of Internal Standards in Bioanalysis

In LC-MS/MS analysis, internal standards are essential for correcting variations in sample preparation and instrument response.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte.[1] Deuterated standards, such as this compound, are considered the gold standard as they have nearly identical properties to their non-labeled counterparts but are distinguishable by mass.[1]

The structural similarity between the internal standard and the analyte is a key factor for accurate quantification.[1] Bile acids are broadly categorized into unconjugated (e.g., cholic acid) and conjugated forms (e.g., glycocholic acid).[1] A conjugated internal standard like this compound is expected to better mimic the extraction efficiency and ionization response of other conjugated bile acids.[1]

Table 1: Comparison of Internal Standard Choices for Glycocholic Acid Quantification

Internal StandardStructural Similarity to Glycocholic AcidExpected Performance for Conjugated Bile AcidsRationale
This compound High (Isotopologue)ExcellentNear-identical chemical and physical properties ensure co-elution and similar ionization, effectively compensating for matrix effects and extraction losses.[1]
Cholic acid-d4Moderate (Unconjugated)Good to ModerateAs an unconjugated bile acid, it may not perfectly mimic the extraction recovery and ionization of conjugated bile acids.[1]
Non-bile acid standard (e.g., d-Caffeine)Low (Structurally dissimilar)PoorSignificant differences in chemical properties lead to poor compensation for matrix effects and extraction variability.

Experimental Protocol: Establishing Linearity and Limits of Detection

This protocol outlines the methodology for determining the linearity, limit of detection (LOD), and limit of quantification (LOQ) of glycocholic acid using this compound as an internal standard via LC-MS/MS.

Preparation of Stock Solutions and Standards
  • Analyte Stock Solution (Glycocholic Acid): Prepare a 1 mg/mL stock solution of glycocholic acid in methanol (B129727).

  • Internal Standard Stock Solution (this compound): Prepare a 1 mg/mL stock solution of this compound in methanol.[2]

  • Working Solutions:

    • Analyte Working Solution: Perform serial dilutions of the glycocholic acid stock solution with methanol to create a series of standard solutions.

    • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for preparing serum and plasma samples for bile acid analysis.[2][3]

  • Pipette 50 µL of each calibration standard, quality control sample, and study sample into separate microcentrifuge tubes.

  • Add 10 µL of the this compound internal standard working solution to each tube.[2]

  • Add 140 µL of methanol for protein precipitation.[2]

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm) is commonly used.[2]

    • Mobile Phase A: Water with 0.1% formic acid.[2]

    • Mobile Phase B: Acetonitrile/Methanol (2:1, v/v) with 0.1% formic acid.[2]

    • Gradient: A suitable gradient should be optimized to ensure good separation of bile acids.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Glycocholic Acid: The m/z 74 fragment is a major product for glycine-conjugated bile acids.[4]

      • This compound: Monitor the appropriate precursor and product ions.

Data Analysis
  • Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Perform a linear regression analysis. A correlation coefficient (r²) of >0.99 is desirable.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3 is used for LOD and an S/N of 10 for LOQ.[5] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Data Presentation: Performance of this compound

The following tables summarize typical quantitative data for the analysis of glycocholic acid using this compound as an internal standard.

Table 2: Linearity of Glycocholic Acid Quantification

ParameterTypical Value
Calibration Range1 - 1000 nM[4]
Regression ModelLinear
Weighting1/x
Correlation Coefficient (r²)> 0.995[4]

Table 3: Limits of Detection and Quantification

ParameterTypical Value
Limit of Detection (LOD)0.1 - 0.5 nM[4]
Limit of Quantification (LOQ)0.5 - 2.0 nM

Visualizing the Workflow and Principles

Diagrams created with Graphviz can effectively illustrate the experimental workflow and the underlying principles of using an internal standard.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (Analyte & GCA-d4) cal_standards Calibration Standards (Serial Dilution) stock->cal_standards spike Spike Samples with GCA-d4 (IS) cal_standards->spike samples Biological Samples (Serum, Plasma) samples->spike ppt Protein Precipitation (Methanol) spike->ppt evap Evaporation ppt->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis (C18, ESI-, MRM) recon->lcms peak_integration Peak Integration lcms->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio curve Construct Calibration Curve ratio->curve regression Linear Regression (r²) curve->regression lod_loq Determine LOD & LOQ (S/N Ratio) curve->lod_loq

Caption: Experimental workflow for establishing linearity, LOD, and LOQ.

G cluster_process Analytical Process cluster_analyte Analyte (Glycocholic Acid) cluster_is Internal Standard (this compound) start Initial Sample extraction Sample Extraction start->extraction lc_injection LC Injection extraction->lc_injection analyte_loss Variable Loss/Efficiency extraction->analyte_loss is_loss Mirrors Analyte Loss extraction->is_loss ionization MS Ionization lc_injection->ionization detection MS Detection ionization->detection analyte_signal Variable Signal ionization->analyte_signal is_signal Mirrors Analyte Signal Variation ionization->is_signal analyte_result Inaccurate Result detection->analyte_result is_result Accurate Result (Ratio) detection->is_result

Caption: Principle of stable isotope-labeled internal standard correction.

References

Glycocholic Acid-d4 in Proficiency Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of clinical diagnostics and pharmaceutical research, the accurate quantification of bile acids is paramount for understanding liver function, metabolic disorders, and drug-induced hepatotoxicity. Proficiency testing (PT) schemes are essential for ensuring the quality and comparability of these measurements across different laboratories. A critical component of robust analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), is the use of a suitable internal standard. This guide provides a comprehensive comparison of Glycocholic acid-d4 as an internal standard in the context of proficiency testing for bile acid analysis, offering insights into its performance against other alternatives, supported by experimental data and detailed methodologies.

The Role of Internal Standards in Analytical Accuracy

Quantitative analysis by LC-MS/MS is susceptible to variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy and precision of results. Internal standards are compounds added to samples at a known concentration to correct for these variations. An ideal internal standard should mimic the analyte of interest in its chemical and physical properties, co-eluting chromatographically and exhibiting similar ionization efficiency in the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for this purpose.

This compound is a deuterated form of glycocholic acid, a primary conjugated bile acid. Its use as an internal standard is intended for the precise quantification of endogenous glycocholic acid.[1][2] The incorporation of deuterium (B1214612) atoms results in a mass shift that allows the mass spectrometer to distinguish it from the unlabeled analyte, while its chemical structure remains nearly identical, ensuring it behaves similarly throughout the analytical process.

Performance Comparison: this compound vs. Alternatives

The choice of internal standard can significantly influence the outcome of proficiency testing. While various deuterated and 13C-labeled internal standards are available, their performance characteristics can differ.

Deuterium-Labeled (e.g., this compound) vs. 13C-Labeled Internal Standards

A key consideration is the potential for chromatographic separation between the analyte and a deuterated internal standard due to the "isotope effect." This can lead to differential matrix effects and impact quantification. In contrast, 13C-labeled internal standards have physicochemical properties that are virtually identical to their native counterparts, ensuring perfect co-elution.[3]

Table 1: General Comparison of Deuterium-Labeled vs. 13C-Labeled Internal Standards [3][4]

FeatureDeuterium-Labeled (e.g., this compound)13C-Labeled
Chromatographic Co-elution May exhibit a slight retention time shift, potentially leading to differential matrix effects.Virtually identical retention time to the analyte, ensuring optimal correction for matrix effects.
Isotopic Stability Generally stable, but a theoretical risk of back-exchange exists if the label is in an exchangeable position.Highly stable with no risk of isotopic exchange.
Cost & Availability Often more readily available and less expensive.Typically more expensive and less commonly available.
Accuracy & Precision Can provide high accuracy and precision, but careful validation is required to mitigate potential isotope effects.Generally considered to provide the highest level of accuracy and precision.

While 13C-labeled standards may offer theoretical advantages, deuterated standards like this compound are widely and successfully used in routine clinical and research settings due to their availability and cost-effectiveness. Proper method validation can ensure that any potential chromatographic shifts do not compromise data quality.

Proficiency Testing and Interlaboratory Comparison Data

Proficiency testing programs, such as those offered by the Royal College of Pathologists of Australasia Quality Assurance Program (RCPAQAP) and the College of American Pathologists (CAP), are crucial for assessing and improving the quality of bile acid measurements.[1][5] These programs distribute standardized samples to participating laboratories to evaluate their analytical performance.

A European ring trial involving six laboratories provides insights into the inter-laboratory variability of bile acid quantification. While the specific internal standards used by all participating labs were not detailed, the study highlights the challenges in achieving consistent absolute quantification of bile acids, including glycocholic acid.

Table 2: Inter-laboratory Comparison of Glycocholic Acid Quantification (European Ring Trial) [6]

Sample MatrixConcentration RangeNumber of LabsMean Reported Concentration (nM)Coefficient of Variation (CV%)
Methanol (B129727):Water (1:1)Low (150-3000 nM)6158315.2%
Methanol:Water (1:1)High (1500-40,000 nM)61666710.8%
Human SerumLow (150-3000 nM)6146720.1%
Human SerumHigh (1500-40,000 nM)61583312.5%
Murine SerumLow (150-3000 nM)6151718.9%
Murine SerumHigh (1500-40,000 nM)61616711.7%

Data adapted from the study by Ring Trial on Quantitative Assessment of Bile Acids. The study did not specify the internal standard used by each laboratory, but the results demonstrate the typical variability observed in such comparisons.

The higher CVs observed in serum matrices compared to the simple solvent mixture underscore the importance of effective internal standards like this compound to compensate for matrix effects.

Experimental Protocols

A robust and well-documented experimental protocol is fundamental for achieving accurate and reproducible results in proficiency testing. Below is a representative LC-MS/MS methodology for the quantification of glycocholic acid using this compound as an internal standard.

Sample Preparation: Protein Precipitation

  • To 50 µL of serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing this compound).

  • Add 140 µL of methanol for protein precipitation.

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.[7]

LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., Thermo Hypersil Gold C18, 2.1 × 100 mm, 1.9 µm).[7]

    • Mobile Phase A: Water with 0.1% formic acid.[7]

    • Mobile Phase B: Acetonitrile/methanol mixture (e.g., 2:1 v/v) with 0.1% formic acid.[7]

    • Gradient: A gradient elution is typically used to separate the various bile acids. For example, starting with a lower percentage of Mobile Phase B and gradually increasing it over the run.[7]

    • Flow Rate: 0.3 mL/min.[7]

    • Column Temperature: 40°C.[7]

    • Injection Volume: 10 µL.[7]

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.[8]

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[8]

    • Detection: Multiple Reaction Monitoring (MRM).

      • Glycocholic acid: Monitor the transition of the precursor ion to a specific product ion.

      • This compound: Monitor the corresponding mass-shifted transition.

    • Source Parameters: Optimized for spray voltage, temperature, and gas flows.[7]

Visualizing the Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample add_is Add this compound Internal Standard serum->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification (Calibration Curve) ratio_calc->quantification

Caption: Experimental workflow for bile acid analysis.

Logical_Relationship cluster_goal Primary Goal cluster_method Methodology cluster_challenge Analytical Challenges cluster_solution Solution accurate_quant Accurate Quantification of Glycocholic Acid lcms LC-MS/MS Analysis lcms->accurate_quant matrix_effects Matrix Effects matrix_effects->lcms variability Sample Prep & Injection Variability variability->lcms gca_d4 Use of this compound (Internal Standard) gca_d4->matrix_effects Compensates for gca_d4->variability Corrects for

Caption: Role of this compound in accurate analysis.

Conclusion

The use of stable isotope-labeled internal standards is indispensable for accurate and reliable quantification of bile acids in proficiency testing schemes. This compound serves as a robust and widely utilized internal standard for the measurement of glycocholic acid by LC-MS/MS. While 13C-labeled standards may offer advantages in terms of co-elution, the availability, cost-effectiveness, and proven performance of this compound make it a highly suitable choice for routine and research applications. Participation in proficiency testing programs, coupled with the use of appropriate internal standards and validated analytical methods, is essential for ensuring the high quality and comparability of bile acid data across laboratories, ultimately contributing to improved clinical diagnostics and drug development.

References

Safety Operating Guide

Proper Disposal of Glycocholic Acid-d4 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Glycocholic acid-d4 is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a deuterated bile acid used in research, it is imperative to handle its waste with established protocols. Although some safety data sheets (SDS) may classify the solid compound as non-hazardous, others highlight its toxicity to aquatic life, necessitating its management as a regulated chemical waste.[1][2]

Immediate Safety and Handling Protocol

When preparing this compound for disposal, it is essential to prevent its release into the environment.[1] Spills should be collected mechanically, and the substance should not be discharged into drains, sewers, or water courses.[1][2] Laboratory personnel should treat all chemical waste, including this compound, as hazardous unless explicitly confirmed otherwise by an environmental health and safety professional.[3]

Quantitative Data Summary

For clarity, the key identification and hazard information for this compound is summarized below. This data is compiled from supplier safety data sheets.

IdentifierInformationReference
Chemical Name N-[( )-3,7,12-trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine[1]
CAS Number 1201918-15-1[1]
Molecular Formula C₂₆H₃₉D₄NO₆[2][4]
Physical Form Crystalline Solid[4]
Primary Hazard Toxic to aquatic life with long lasting effects (H411)[1]
Transport Information UN3077, Environmentally hazardous substance, solid, n.o.s.[1]

Step-by-Step Disposal Procedure

Follow these procedural steps to ensure the safe and compliant disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Identify the material for disposal as "this compound, solid waste."

  • A chemical is considered waste when it is no longer intended for use.[3][5]

  • Keep solid this compound waste separate from liquid and other incompatible chemical wastes to prevent unintended reactions.[6][7]

Step 2: Proper Containerization

  • Select a suitable container that is in good condition, leak-proof, and compatible with the chemical.[5][8] The original container is often an ideal choice if it is not damaged.[6]

  • Ensure the container is securely capped at all times, except when you are adding waste.[5][6][8]

Step 3: Accurate Labeling

  • Affix a "HAZARDOUS WASTE" label to the container.[8]

  • Clearly write the full chemical name, "this compound," and specify its composition on the label.[8] This ensures waste handlers are aware of the container's contents.

Step 4: Designated Storage

  • Store the labeled, sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][9]

  • The SAA must be located at or near the point of waste generation and should be inspected weekly for any signs of leakage.[6][9]

  • Do not store chemical waste in public areas like hallways.[8]

Step 5: Arrange for Professional Disposal

  • Do not discard this compound in the regular trash or pour it down the drain.[3][10] Its ecotoxicity makes drain disposal particularly harmful.[1]

  • Contact your institution’s Environmental Health & Safety (EH&S) department or a licensed hazardous material disposal company to schedule a pickup.[2][9]

  • Complete any required waste pickup forms, providing an accurate description of the waste.[8]

Step 6: Disposal of Empty Containers

  • A container that held this compound should be triple-rinsed with a suitable solvent before being disposed of as regular trash.[3]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.

  • Before placing the empty container in the trash, deface or remove all chemical labels.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Preparation cluster_1 Labeling & Storage cluster_2 Final Disposal A Identify this compound as Waste B Segregate Solid Waste from Liquids A->B C Select Compatible, Leak-Proof Container B->C D Label as 'HAZARDOUS WASTE' with Chemical Name C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Securely Capped E->F G Contact EH&S or Licensed Disposal Company for Pickup F->G H Prohibited Disposal Routes: Sink/Drain & Regular Trash I Proper Disposal via Hazardous Waste Handler G->I

Caption: Workflow for the proper disposal of this compound.

References

Comprehensive Safety and Handling Guide for Glycocholic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling Glycocholic acid-d4 in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby building a foundation of trust in laboratory safety practices.

Hazard Identification and Assessment

This compound is a deuterated form of a crystalline bile acid used in research, often as an internal standard for quantification.[1][2] Its hazard profile can differ significantly depending on whether it is in solid form or dissolved in a solvent, such as methanol (B129727).

Hazard Summary

Form GHS Classification & Hazard Statements Physical/Chemical Hazards Health Hazards Environmental Hazards
Solid Not classified for physical or health hazards under GHS in some SDSs.[3] May cause skin and eye irritation based on the non-deuterated form.[4]Not flammable.[3] Avoid dust formation.[5]Low acute toxicity. May cause skin and eye irritation upon contact.[4] Avoid inhalation of dust.[5]H411: Toxic to aquatic life with long-lasting effects.[3]
Methanol Solution Flammable Liquids 2 (H225), Acute Toxicity 3 (H301, H311, H331), STOT SE 1 (H370)[6][7]H225: Highly flammable liquid and vapor.[6][7] Keep away from ignition sources.[6]H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[6][7] H370: Causes damage to the central nervous system and visual organs.[6][7]Do not allow to enter sewers or surface/ground water.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and depends on the physical form of the chemical and the scale of the operation.

Recommended PPE for Handling this compound

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Form (Low mg quantities) Safety glasses with side shields.Nitrile or butyl rubber gloves.[8]Standard laboratory coat.Generally not required for small quantities if handled in a well-ventilated area.[3] Use a fume hood if dust may be generated.[5]
Handling Methanol Solution Chemical splash goggles. A face shield is recommended for splash risks.[8][9]Nitrile or butyl rubber gloves.[8]Chemical-resistant apron or lab coat.Required. Work in a certified chemical fume hood. For higher exposures, a full-face respirator with appropriate cartridges may be necessary.[6][8]

Operational and Disposal Plans

A systematic approach to handling and disposal minimizes risks. Follow these procedural steps for safe laboratory operations.

Experimental Workflow Diagram

G start Start: Acquire This compound risk_assessment 1. Risk Assessment - Check SDS - Solid or Solution? start->risk_assessment ppe 2. Don Appropriate PPE (See Table 2) risk_assessment->ppe prep 3. Preparation - Work in fume hood - Prevent dust/aerosol formation ppe->prep handling 4. Experimental Use - Avoid contact & inhalation - Keep away from ignition sources prep->handling decon 5. Decontamination - Clean work area - Wash hands thoroughly handling->decon emergency Emergency Occurs (Spill or Exposure) handling->emergency disposal 6. Waste Disposal - Segregate waste - Follow institutional guidelines decon->disposal end End disposal->end spill Spill Response - Evacuate - Absorb & Collect - Decontaminate emergency->spill Spill exposure Exposure Response - Remove contaminated clothing - Flush affected area - Seek medical attention emergency->exposure Exposure spill->disposal exposure->end

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol

  • Pre-Handling Review : Always consult the Safety Data Sheet (SDS) specific to the product batch and form (solid vs. solution) before starting work.[10]

  • Area Preparation : Ensure a certified chemical fume hood is used, especially when handling the methanol solution or if the solid form may become airborne.[5][6] Keep the work area clear of clutter and incompatible materials.

  • PPE : Don the appropriate PPE as outlined in the table above.

  • Weighing (Solid Form) : If weighing the solid, do so in a fume hood or ventilated balance enclosure to prevent dust inhalation. Use anti-static measures as needed.[3][4]

  • Solution Preparation : If dissolving the solid, add the solvent to the solid slowly. If using a flammable solvent like methanol, ensure there are no ignition sources nearby.[6]

  • Post-Handling : After use, tightly seal the container.[3] Decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water.[3]

Disposal Plan

  • Waste Segregation : Do not dispose of this compound with household garbage or down the drain.[4]

  • Solid Waste : Collect unused solid material and any contaminated consumables (e.g., weigh boats, wipes) in a clearly labeled hazardous waste container.

  • Liquid Waste : Collect solutions in a designated, sealed, and clearly labeled hazardous waste container.

  • Final Disposal : All waste must be disposed of through a licensed hazardous material disposal company, following all local, regional, and national regulations.[3][5]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid and Emergency Response

Exposure Route Immediate Action Follow-Up
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][11]Seek immediate medical attention.
Skin Contact Remove any contaminated clothing.[12] Wash skin thoroughly with soap and plenty of water.[5] For large exposures to solutions, use an emergency shower.Seek medical attention if irritation persists or if exposure was to the methanol solution.[5][6]
Inhalation Move the person to fresh air.[3][5] If breathing is difficult or stops, provide artificial respiration.Seek immediate medical attention, especially if exposure was to the methanol solution.[6]
Ingestion Do NOT induce vomiting.[11] Rinse mouth with water. Never give anything by mouth to an unconscious person.[5]Seek immediate medical attention.[5]
Minor Spill (Solid) Wearing appropriate PPE, mechanically pick up the solid material (e.g., with a dustpan) and place it in a sealed container for disposal.[3] Avoid generating dust.Clean the spill area thoroughly.
Minor Spill (Liquid) Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[6] Collect the material into a sealed container for disposal.Ventilate the area and wash the spill site after material pickup is complete.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycocholic acid-d4
Reactant of Route 2
Glycocholic acid-d4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。